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  • Product: (2-Phenylamino-thiazol-4-yl)-acetic acid
  • CAS: 56355-78-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Application of (2-Phenylamino-thiazol-4-yl)-acetic acid

Executive Summary (2-Phenylamino-thiazol-4-yl)-acetic acid is a highly versatile, bifunctional building block in modern medicinal chemistry and organic synthesis. Characterized by its 2-aminothiazole core and a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylamino-thiazol-4-yl)-acetic acid is a highly versatile, bifunctional building block in modern medicinal chemistry and organic synthesis. Characterized by its 2-aminothiazole core and a highly reactive acetic acid side chain, this compound serves as a critical intermediate for synthesizing complex pharmacophores. These include antimicrobial agents, kinase inhibitors, and advanced β-lactam antibiotics[1]. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, synthetic workflows, and downstream applications, designed for researchers scaling from benchtop discovery to preclinical development.

Physicochemical Profiling

Understanding the baseline properties of (2-Phenylamino-thiazol-4-yl)-acetic acid is essential for optimizing reaction conditions, purification workflows, and formulation strategies. The presence of both a secondary amine (phenylamino group) and a carboxylic acid endows the molecule with amphoteric characteristics, heavily influencing its solubility profile across different pH gradients.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Chemical Significance
IUPAC Name 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetic acidDictates nomenclature and structural mapping.
CAS Number 56355-78-3Unique identifier for regulatory compliance and sourcing.
Molecular Formula C11H10N2O2SEstablishes baseline stoichiometry for synthetic scaling.
Molecular Weight 234.28 g/mol Critical for precise molarity calculations in biological assays.
Hydrogen Bond Donors 2 (Amine -NH, Carboxyl -OH)Facilitates target protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 4 (Thiazole N, Thiazole S, Carboxyl O's)Enhances solubility in polar aprotic solvents (DMF, DMSO).

Synthetic Methodology & Mechanistic Causality

The most robust and scalable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis[1][2]. To ensure high yield and purity, a two-step protocol is recommended: a one-pot condensation to form the thiazole ester, followed by targeted saponification to yield the free acid. This approach prevents the premature decarboxylation that frequently occurs if the free acid is synthesized directly under harsh thermal conditions.

Protocol: Step-by-Step Synthesis & Validation

Step 1: Hantzsch Condensation

  • Reagents: N-phenylthiourea (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), PEG-600 (solvent/catalyst).

  • Procedure: Dissolve N-phenylthiourea in PEG-600. Add ethyl 4-chloroacetoacetate dropwise at ambient temperature. Stir continuously for 4 hours.

  • Causality: PEG-600 is deliberately chosen as a green, hydrophilic polymer that acts as a phase transfer catalyst (PTC)[2]. It significantly accelerates the initial nucleophilic attack of the highly polarizable thiourea sulfur onto the α-carbon of the haloketone. Maintaining ambient temperature prevents the thermal degradation of the intermediate.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the thiourea spot confirms total conversion to ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate.

Step 2: Saponification (Ester Hydrolysis)

  • Reagents: 2M NaOH (aq), Methanol, 1M HCl.

  • Procedure: Isolate the ester intermediate and dissolve it in a 1:1 mixture of MeOH and 2M NaOH. Stir at 40°C for 2 hours. Cool the mixture to 0°C and slowly acidify with 1M HCl until a pH of 3-4 is reached. Filter the resulting precipitate.

  • Causality: Base-catalyzed hydrolysis is selected over acid hydrolysis to prevent potential cleavage or protonation-induced instability of the thiazole ring. Acidifying to pH 3-4 specifically targets the isoelectric point of the carboxylic acid, driving the product out of the aqueous solution as a highly pure crystalline solid.

G A N-phenylthiourea C Nucleophilic Attack (S to C-Cl) A->C B Ethyl 4-chloroacetoacetate B->C D Cyclization (-H2O) C->D E Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate D->E F Base Hydrolysis (NaOH) & Acidification E->F G (2-Phenylamino-thiazol-4-yl)-acetic acid F->G

Mechanistic workflow of Hantzsch thiazole synthesis and subsequent saponification.

Chemical Reactivity & Derivatization Potential

The utility of (2-Phenylamino-thiazol-4-yl)-acetic acid lies in its dual reactive sites, allowing for rapid diversification in drug discovery:

  • The Acetic Acid Moiety: Readily undergoes standard peptide coupling (using EDC/HOBt or HATU) to form amides with various primary and secondary amines. This is a critical step in synthesizing libraries of target compounds for structure-activity relationship (SAR) studies[3].

  • The Thiazole Nitrogen / Phenylamino Group: While the secondary amine is sterically hindered and partially deactivated by delocalization into the thiazole ring, it can still participate in cross-coupling reactions or be alkylated under strong basic conditions (e.g., NaH in anhydrous DMF).

Pharmacological Significance & Target Pathways

Thiazole derivatives, particularly 2-aminothiazoles, are privileged scaffolds in drug discovery[1]. The (2-Phenylamino-thiazol-4-yl)-acetic acid core is frequently utilized to design inhibitors that target the ATP-binding pocket of kinases.

  • Mechanism of Action: The nitrogen and sulfur atoms of the thiazole ring act as a bidentate hydrogen bond donor/acceptor system, perfectly mimicking the purine ring of ATP. This allows the molecule to anchor tightly into the hinge region of kinases (such as PI3K or CDKs). Concurrently, the phenyl ring occupies the adjacent hydrophobic pocket, and the acetic acid side chain extends toward the solvent-exposed region, allowing for further functionalization to improve solubility and pharmacokinetic properties.

Pathway T Thiazole Derivative A ATP Binding Pocket T->A Competitive Binding K Target Kinase (e.g., PI3K) P Phosphorylation Cascade K->P Blocked A->K E Cellular Proliferation P->E Arrested

Pharmacological inhibition of kinase signaling pathways by 2-aminothiazole scaffolds.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch before downstream biological testing, the following self-validating analytical suite must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). The target mass [M+H]+ should manifest at m/z 235.28. The presence of a single sharp peak at 254 nm UV confirms >95% purity.

  • 1H NMR (400 MHz, DMSO-d6):

    • ~12.5 ppm (s, 1H, -COOH): Confirms successful saponification and presence of the free acid.

    • ~10.2 ppm (s, 1H, -NH): Confirms the intact phenylamino group.

    • ~6.9 - 7.6 ppm (m, 5H, Phenyl ring): Validates the aromatic system.

    • ~6.8 ppm (s, 1H, Thiazole-CH): Characteristic singlet of the C5 thiazole proton.

    • ~3.6 ppm (s, 2H, -CH2-): Confirms the intact acetic acid methylene bridge.

References

  • Matrix Scientific. "56355-78-3 Cas No. | (2-Phenylamino-thiazol-4-yl)-acetic acid". Matrix Scientific.

  • Nguyen et al. "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives". Vietnam Journal of Chemistry (DOI: 10.1002/vjch.202300184). 2

  • Hassan, A. "SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020)". Heterocycles. 1

  • Hussein, W., Turan-Zitouni, G. "Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review". MOJ Biorg Org Chem. 3

Sources

Exploratory

The Pharmacological Versatility of 2-Phenylamino-thiazol-4-acetic Acid Derivatives: A Technical Guide to Multi-Target Directed Ligands

Executive Summary & Core Rationale In modern drug discovery, the pursuit of Multi-Target Directed Ligands (MTDLs) has become essential for treating complex, multifactorial diseases. As a Senior Application Scientist over...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern drug discovery, the pursuit of Multi-Target Directed Ligands (MTDLs) has become essential for treating complex, multifactorial diseases. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently utilize the 2-phenylamino-thiazol-4-acetic acid scaffold. This structure is a masterclass in bioisosterism. The thiazole ring provides a metabolically stable, electron-rich core that mimics various aromatic systems, while the acetic acid moiety acts as a critical pharmacophore for hydrogen bonding with target enzymes.

This technical guide synthesizes the mechanistic pathways, quantitative Structure-Activity Relationship (SAR) data, and the self-validating experimental protocols required to characterize the biological activity of these derivatives, specifically focusing on their anti-inflammatory, neuroprotective, and antimicrobial properties.

Mechanistic Pathways & Target Engagement

Dual COX/LOX Inhibition (Anti-Inflammatory Axis)

The primary pharmacological application of 2-phenylamino-thiazol-4-acetic acid derivatives is the modulation of the arachidonic acid (AA) cascade. The acetic acid group is a structural mimic of the carboxylate head of arachidonic acid, allowing competitive inhibition at the cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) active sites [1].

  • Causality of Binding: The acetic acid tail anchors the molecule to the Arg120 residue in the COX cyclooxygenase channel via strong electrostatic interactions. Simultaneously, the phenylamino group provides the necessary lipophilicity to wedge into the hydrophobic pocket lined by Tyr385, effectively blocking the conversion of AA into pro-inflammatory prostaglandins and leukotrienes [2].

Pathway AA Arachidonic Acid (Phospholipid Pool) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Enzymatic Oxidation LOX 5-Lipoxygenase (5-LOX) AA->LOX Enzymatic Oxidation PG Prostaglandins (Inflammation/Pain) COX->PG Synthesis LT Leukotrienes (Bronchoconstriction) LOX->LT Synthesis Drug 2-Phenylamino-thiazol- 4-acetic acid derivatives Drug->COX Competitive Inhibition Drug->LOX Dual Inhibition

Arachidonic acid signaling cascade and dual COX/LOX inhibition by thiazole derivatives.

Kinase Inhibition (Neuroprotective Axis)

Recent repurposing efforts have identified these derivatives as potent anti-Alzheimer's agents. The thiazole nitrogen and the exocyclic amine act as a bidentate hydrogen bond acceptor/donor system. This configuration perfectly aligns with the ATP-binding hinge region of kinases such as FYN and GSK-3β, inhibiting tau hyperphosphorylation and preventing neurofibrillary tangle (NFT) formation [3].

Quantitative Data & Structure-Activity Relationship (SAR)

Substitutions on the phenyl ring drastically alter target selectivity. Electron-donating groups (e.g., methoxy) tend to favor COX-1 selectivity, while halogenation (e.g., chloro) enhances dual COX/LOX inhibition and antimicrobial penetration [4].

Compound DerivativePrimary TargetBiological Activity (IC₅₀ / MIC)Key SAR Observation
2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)amino)acetic acid COX-1IC₅₀ = 0.32 µMMethoxy groups increase COX-1 pocket affinity.
4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid COX-2 / 5-LOXHigh Dual InhibitionHalogenation improves lipophilic target engagement.
Phenylaminothiazole Derivative 2 FYN KinaseIC₅₀ = 240 nMExocyclic amine crucial for ATP-hinge binding.
2-phenylaminothiazole Derivative 62 S. aureusMIC = 32 µg/mLAcetic acid aids porin channel penetration.

Self-Validating Experimental Methodologies

To ensure scientific integrity, laboratory protocols must be designed to automatically flag false positives. Below are the field-proven workflows I mandate for characterizing these compounds.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality Check: Highly conjugated heterocycles like thiazoles often exhibit auto-absorbance at 400-450 nm, which ruins standard colorimetric ELISA readouts. We utilize a fluorometric assay using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) because its red-shifted emission (590 nm) bypasses the intrinsic absorbance spectra of the drug candidate.

  • Reagent Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Incubate the enzyme with the thiazole derivative (serial dilutions from 100 µM to 1 nM) for 15 minutes at 37°C. Why? Pre-incubation is critical to capture time-dependent, slow-binding inhibition characteristics typical of NSAID-like compounds.

  • Reaction Initiation: Add arachidonic acid and ADHP. The enzyme converts AA to PGG₂, which subsequently reacts with ADHP to produce highly fluorescent resorufin.

  • Quantification: Read fluorescence at Ex/Em 535/590 nm using a microplate reader.

  • Self-Validating System: Every plate must include a Z'-factor calculation using Indomethacin as a positive control and DMSO as the vehicle. Rule: A Z' score > 0.6 is mandatory. If the plate scores < 0.6, the assay is rejected to prevent the propagation of noisy IC₅₀ data.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Causality Check: In vitro potency does not guarantee in vivo efficacy due to the high plasma-protein binding affinity of the acetic acid moiety. This model assesses true systemic bioavailability.

  • Dosing: Administer the thiazole derivative (e.g., 20 mg/kg) via oral gavage to Wistar rats. Wait 60 minutes for gastrointestinal absorption and hepatic first-pass metabolism.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Why? Carrageenan triggers a biphasic response: an initial histamine/serotonin release, followed by a COX-2 mediated prostaglandin surge at hour 3.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Self-Validating System: Biological variance in rodent models can skew data. To self-validate, a contralateral control (saline injection in the left paw) is mandatory to establish a true baseline. Furthermore, a reference cohort (Diclofenac 10 mg/kg) calibrates the maximum expected therapeutic window. If the Diclofenac cohort fails to achieve >60% edema inhibition at hour 3, the entire experimental batch is invalidated due to poor carrageenan quality or animal stress.

Workflow Comp Compound Library InVitro In Vitro Assay (Fluorometric) Comp->InVitro Screening Val Z'-Factor Validation InVitro->Val QC Check Val->InVitro Z' < 0.6 (Reject) InVivo In Vivo Model (Paw Edema) Val->InVivo Z' >= 0.6 (Proceed) Hit Lead Candidate InVivo->Hit Efficacy Confirmed

Self-validating experimental workflow for screening anti-inflammatory thiazole compounds.

Conclusion

The 2-phenylamino-thiazol-4-acetic acid class represents a highly tunable scaffold. By understanding the causal relationship between the acetic acid pharmacophore and the target enzyme's active site (whether COX, LOX, or kinase ATP-hinges), researchers can rationally design derivatives with precise selectivity profiles. Adhering to strict, self-validating assay protocols ensures that only true, bioavailable hits progress through the drug development pipeline.

References

  • Source: European Journal of Medicinal Chemistry / University of Mysore (2024)
  • Title: Synthesis and biological evaluation of some 5-arylidene-2-(1,3-thiazol-2-ylimino)
  • Source: PMC / National Institutes of Health (2020)
  • Title: Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020)
Foundational

Structural Optimization and Pharmacological Profiling: A Comprehensive SAR Guide to Phenylamino-Thiazole Compounds

Executive Summary The phenylamino-thiazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Originally identified for their broad-spectrum antimicrobial properties, these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylamino-thiazole scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Originally identified for their broad-spectrum antimicrobial properties, these compounds have been systematically optimized into highly potent, selective Type II kinase inhibitors. By targeting the inactive "DFG-out" conformation of kinases such as c-Kit, Cyclin-Dependent Kinases (CDKs), and FYN, phenylamino-thiazole derivatives have revolutionized targeted therapies in oncology, neurodegeneration, and inflammatory diseases.

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of phenylamino-thiazoles, detailing the mechanistic causality of structural modifications, providing validated experimental protocols for kinase profiling, and mapping the signaling pathways disrupted by these agents.

Mechanistic Grounding: The Phenylamino-Thiazole Pharmacophore

The core structure of a phenylamino-thiazole consists of a 2-aminothiazole ring covalently linked to a phenyl group. This seemingly simple architecture provides a highly modular platform for drug design due to three critical physiochemical properties:

  • Hydrogen Bonding Capacity: The secondary amine acts as a critical hydrogen bond donor, while the nitrogen of the thiazole ring serves as a hydrogen bond acceptor. This network is essential for anchoring the molecule within the ATP-binding hinge region of kinases.

  • Lipophilic Interactions: The phenyl ring inserts deeply into the hydrophobic pocket adjacent to the ATP-binding site, a feature highly characteristic of Type II kinase inhibitors[1].

  • Conformational Flexibility: The single bond connecting the phenyl and aminothiazole moieties allows the molecule to adopt multiple conformations, enabling induced-fit binding within the highly dynamic kinase domain[2].

Type II Kinase Inhibition

Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, optimized phenylamino-thiazoles (such as ) stabilize the inactive "DFG-out" conformation[3]. Because the inactive conformation of kinases is structurally more diverse than the highly conserved active state, Type II inhibitors achieve significantly higher target selectivity, reducing off-target toxicity[1].

Structure-Activity Relationship (SAR) Profiling

The optimization of phenylamino-thiazoles requires a delicate balance of steric bulk, electronic effects, and lipophilicity. SAR studies typically focus on two primary sites of substitution: the phenyl ring (R1) and the thiazole ring (R2).

R1 Substitutions (Phenyl Ring)

Modifications to the phenyl ring dictate the depth and orientation of the inhibitor within the hydrophobic pocket.

  • Electron-Donating Groups (EDGs): The addition of methoxy (-OCH3) or methyl (-CH3) groups generally increases electron density on the ring, enhancing π-π stacking interactions with aromatic residues in the binding pocket. For instance, in antimicrobial applications, EDGs on the phenyl ring significantly boost antibacterial efficacy[4].

  • Steric Bulk and Benzamide Linkages: The introduction of a benzamide moiety at the para-position of the phenyl ring was a breakthrough in the development of . This modification locks the molecule into a conformation that perfectly complements the juxtamembrane domain of the c-Kit receptor, yielding an IC50 of 200 nM[5].

R2 Substitutions (Thiazole Ring)

The thiazole ring interacts directly with the hinge region.

  • Pyridine and Amide Additions: Introducing a pyridine moiety at the R2 position can dramatically shift the selectivity profile. In the development of CDK inhibitors, specific pyridine substitutions (e.g., Compound 51) resulted in exceptional potency against CDK2 (IC50 = 1.5 nM)[6]. However, unoptimized bulky groups at this position can negatively impact cellular uptake, dropping potency into the micromolar range[6].

Quantitative SAR Data Summary

To illustrate the impact of these modifications, the following table summarizes the inhibitory activity of key phenylamino-thiazole derivatives across different targets.

Compound / DerivativePrimary TargetStructural ModificationIC50 ValueReference
Masitinib (AB1010) c-Kit (Wild-type)Benzamide modification on phenyl ring200 nM[5]
Masitinib (AB1010) c-Kit (Δ27 Mutant)Benzamide modification on phenyl ring5.0 nM[5]
Compound 51 CDK2Pyridine moiety at R2; Fluorophenyl at R11.5 nM[6]
Compound 42 CDK2Unoptimized R2 pyridine2.8 µM[6]
Derivative 2 FYN KinaseRepurposed c-Kit scaffold for CNS240 nM[7]

Pathway Dynamics and SAR Workflows

Understanding how these structural modifications translate to biological efficacy requires mapping both the iterative chemistry workflow and the downstream cellular impact.

SAR Optimization Workflow

SAR_Workflow Hit Hit Identification (2-Aminothiazole Core) R1 R1 Optimization (Phenyl Ring Substitutions) Hit->R1 R2 R2 Optimization (Thiazole Ring Substitutions) Hit->R2 Assay High-Throughput Kinase Assay (IC50) R1->Assay R2->Assay Assay->R1 IC50 > 1 µM (Iterative Refinement) Lead Lead Candidate (e.g., Masitinib, Cmpd 51) Assay->Lead IC50 < 100 nM

Iterative SAR optimization workflow for phenylamino-thiazole kinase inhibitors.

Target Pathway: c-Kit Inhibition

When a highly optimized phenylamino-thiazole like Masitinib binds to c-Kit, it halts a critical cascade responsible for mast cell proliferation and tumor survival.

G Inhibitor Phenylamino-thiazole (e.g., Masitinib) cKit c-Kit Receptor (Mutant/WT) Inhibitor->cKit Inhibits (Type II) PI3K PI3K cKit->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

c-Kit signaling pathway inhibition by phenylamino-thiazole derivatives.

Experimental Protocol: High-Throughput Kinase Assay & SAR Validation

To validate the SAR of newly synthesized phenylamino-thiazole compounds, a robust, self-validating biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high sensitivity and low background noise.

Causality in Experimental Design: Because phenylamino-thiazoles often act as Type II inhibitors (binding the inactive state), they exhibit slow-binding kinetics. Therefore, pre-incubation of the kinase with the inhibitor prior to the addition of ATP is a critical step. Omitting this step will result in artificially high (false negative) IC50 values. Furthermore, the ATP concentration must be calibrated to the Km​ of the specific kinase to ensure the assay is sensitive to competitive displacement.

Step-by-Step TR-FRET Methodology

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: DTT maintains reducing conditions to prevent kinase oxidation, while Brij-35 prevents non-specific compound aggregation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the phenylamino-thiazole compound in 100% DMSO.

2. Assay Assembly (384-well plate):

  • Transfer 100 nL of the compound (or DMSO control) to the assay plate using an acoustic dispenser (e.g., Echo 550).

  • Add 5 µL of the target kinase (e.g., recombinant human c-Kit or CDK2) diluted in Kinase Buffer.

  • Critical Step: Incubate the plate at room temperature for 60 minutes. Rationale: This allows the slow-binding Type II inhibitor to fully equilibrate and stabilize the DFG-out conformation.

3. Reaction Initiation:

  • Add 5 µL of a substrate/ATP mix. The ATP concentration should be strictly set at the apparent Km​ for the specific kinase (e.g., 10 µM for c-Kit).

  • Incubate for 90 minutes at room temperature.

4. Detection & Quenching:

  • Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody paired with a ULight-labeled substrate.

  • Incubate for 60 minutes.

5. Data Acquisition & Validation:

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (high signal) and a known reference inhibitor (low signal). A Z'-factor > 0.6 validates the assay's robustness. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Conclusion & Future Perspectives

The phenylamino-thiazole scaffold is a testament to the power of rational drug design. By systematically exploring the structure-activity relationship of the R1 and R2 positions, researchers have successfully tuned this core from a broad-spectrum antimicrobial agent[8] into highly selective, nanomolar-potent kinase inhibitors[3][6].

Future SAR endeavors are currently focusing on overcoming acquired kinase resistance (such as the c-Kit T670I gatekeeper mutation) by integrating macrocyclization strategies or combining the phenylamino-thiazole core with Proteolysis Targeting Chimera (PROTAC) technologies to degrade, rather than merely inhibit, the target kinases.

References

  • Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT. PMC / PLoS One (2009). Available at:[Link]

  • Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. ResearchGate (2012). Available at:[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications (2013). Available at:[Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC (2014). Available at:[Link]

  • GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways. PMC (2021). Available at:[Link]

  • A Retrospective Study on Thiazole Derivatives Synthesis and Their Antimicrobial Activity. ResearchGate (2021). Available at:[Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate (2017). Available at:[Link]

Sources

Exploratory

History and discovery of 2-aminothiazole acetic acid derivatives

The Evolution and Discovery of 2-Aminothiazole Acetic Acid Derivatives: A Privileged Scaffold in Medicinal Chemistry Executive Summary The 2-aminothiazole acetic acid (2-ATAA) scaffold represents one of the most transfor...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Discovery of 2-Aminothiazole Acetic Acid Derivatives: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The 2-aminothiazole acetic acid (2-ATAA) scaffold represents one of the most transformative pharmacophores in the history of medicinal chemistry. Initially catapulted to prominence during the "antibacterial revolution" of the 1970s and 1980s as the critical side chain of third-generation cephalosporins, this moiety solved the escalating crisis of beta-lactamase-mediated antibiotic resistance. Beyond infectious diseases, the unique electronic and steric properties of the 2-ATAA core have been successfully leveraged in the discovery of potent anti-inflammatory agents, specifically as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. This technical guide explores the historical discovery, structural causality, and synthetic methodologies of 2-ATAA derivatives, providing a comprehensive resource for drug development professionals.

Pharmacophore Properties and Structural Causality

The 2-aminothiazole core is widely recognized as a "privileged scaffold" in drug discovery due to its rich hydrogen bond acceptor-donor pattern and favorable lipophilicity[1]. When functionalized with an acetic acid moiety—typically at the C4 position—the resulting 2-ATAA derivative acquires a highly versatile zwitterionic or anionic character depending on physiological pH.

Mechanistic Advantages in Drug Design:

  • Hydrogen Bonding Network: The amino group at C2 acts as a potent hydrogen bond donor, while the nitrogen in the thiazole ring serves as an acceptor. This dual capacity allows the scaffold to anchor tightly into enzymatic active sites.

  • Anionic Anchoring: The acetic acid moiety provides a critical carboxylate group. In biological systems, this carboxylate frequently forms salt bridges with positively charged amino acid residues (e.g., Arginine) in target proteins.

  • Metabolic Stability: The electron-rich, aromatic thiazole ring is highly resistant to metabolic degradation compared to aliphatic counterparts, prolonging the pharmacokinetic half-life of the parent drug.

The Antibacterial Revolution: Overcoming Beta-Lactamase Resistance

In the late 1970s, the clinical utility of early cephalosporins was severely threatened by the rapid spread of beta-lactamase-producing Gram-negative bacteria. The discovery of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) side chain marked a watershed moment in antibiotic design.

Causality of the ATMAA Side Chain

The integration of the ATMAA side chain into the 7-aminocephalosporanic acid (7-ACA) nucleus yielded blockbuster drugs such as Cefotaxime and Ceftriaxone. The success of this structural modification is driven by two distinct mechanisms:

  • Steric Shielding via the syn (Z) Isomer: The methoxyimino group, when locked in the syn (Z) configuration, projects directly over the beta-lactam ring. This creates massive steric hindrance that physically blocks the approach of water molecules catalyzed by beta-lactamase enzymes, rendering the antibiotic highly resistant to hydrolysis[2]. The anti (E) isomer, by contrast, lacks this shielding effect and is clinically inactive.

  • Enhanced Porin Penetration: The highly polar 2-aminothiazole ring increases the overall zwitterionic nature of the cephalosporin, dramatically enhancing its ability to diffuse through the water-filled outer membrane porins of Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae[3].

Self-Validating Protocol: Industrial Synthesis of Cefotaxime

The synthesis of Cefotaxime relies on the highly controlled amidation of 7-ACA. The following protocol details the optimized batch-to-flow methodology, emphasizing the causality behind specific reagent choices[3][4].

Step-by-Step Methodology:

  • Activation of the Acid Component: Dissolve (Z)-(2-aminothiazol-4-yl)-methoxyiminoacetic acid in dimethylacetamide (DMAc). Cool the reactor to -11 °C.

    • Causality: Sub-zero temperatures are critical to control the exothermic activation and prevent the thermal degradation of the highly reactive intermediate.

  • Mixed Anhydride Formation: Add 4-toluenesulfonyl chloride dropwise to the solution.

    • Causality: 4-toluenesulfonyl chloride is chosen over traditional carbodiimides (like DCC) because it forms a highly reactive mixed anhydride and yields toluenesulfonic acid as a byproduct, which is highly water-soluble and easily removed during aqueous workup without requiring complex chromatography[4].

  • Preparation of the Amine Donor: In a separate vessel, dissolve 7-ACA in dichloromethane (DCM) containing triethylamine (TEA) at 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction and maintains the 7-ACA in a soluble, deprotonated state ready for nucleophilic attack.

  • Amide Coupling: Slowly transfer the mixed anhydride suspension into the 7-ACA solution. Maintain stirring for 60 minutes (in batch) or pass through a continuous flow microreactor (residence time: ~5 minutes at elevated pressure/temperature).

  • Quenching and Isolation: Quench the reaction with ice water. Extract the organic layer, wash with dilute aqueous bicarbonate to remove the toluenesulfonic acid byproduct, and crystallize the final Cefotaxime product from ethanol.

CefotaximeSynthesis Start Start: (Z)-ATMAA Act Activation (4-Toluenesulfonyl chloride, DMAc, -11 °C) Start->Act Anhydride Mixed Anhydride Intermediate Act->Anhydride Coupling Amide Coupling (Batch or Flow Reactor) Anhydride->Coupling ACA 7-ACA Solution (DCM, TEA, 0 °C) ACA->Coupling Quench Quench & Extraction (Remove Toluenesulfonic acid) Coupling->Quench Product Cefotaxime Crystallization Quench->Product

Synthetic workflow for Cefotaxime via 7-ACA and activated 2-ATMAA coupling.

Expansion into Anti-Inflammatory Targets: COX/LOX Inhibition

Beyond antibacterials, the 2-ATAA scaffold has been heavily investigated in the search for safer non-steroidal anti-inflammatory drugs (NSAIDs). The arachidonic acid pathway, mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is the primary target for these derivatives[5].

The Mofezolac Analogs

Mofezolac, a highly selective COX-1 inhibitor, utilizes an isoxazole-acetic acid core. However, researchers discovered that replacing the isoxazole with a 4-aryl-2-aminothiazole ring yielded compounds with exceptional anti-inflammatory profiles. For example, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid demonstrates potent reduction in carrageenan-induced paw edema models, often outperforming standard drugs like Indomethacin[5][6].

Structural Causality in COX Inhibition

The binding of 2-ATAA derivatives within the COX cyclooxygenase channel is a textbook example of structure-based drug design:

  • The Acetic Acid Anchor: The carboxylate group of the acetic acid moiety forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the COX active site. This interaction mimics the binding of the natural substrate, arachidonic acid.

  • Hydrophobic Insertion: The 4-aryl-thiazole core inserts deep into the hydrophobic pocket of the enzyme (near Ser530), physically blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COXMechanism Ligand 2-ATAA Derivative Pharmacophore AceticAcid Acetic Acid Moiety Ligand->AceticAcid Thiazole 4-Aryl-2-Aminothiazole Core Ligand->Thiazole Arg120 Arg120 / Tyr355 (Hydrogen Bonding / Salt Bridge) AceticAcid->Arg120 Anchors Hydrophobic Hydrophobic Pocket (Van der Waals Interactions) Thiazole->Hydrophobic Inserts Target COX Enzyme Active Site Cyclooxygenase Channel Inhibition Prostaglandin Synthesis Blocked Target->Inhibition Prevents AA binding Arg120->Target Hydrophobic->Target

Binding mechanism of 2-ATAA derivatives within the COX enzyme active site.

Quantitative Data Summaries

To illustrate the broad utility of the 2-ATAA scaffold, the following tables summarize its impact across different therapeutic domains.

Table 1: Evolution of Cephalosporins Utilizing the 2-ATAA Side Chain

GenerationRepresentative DrugSide Chain ModificationPrimary Target Pathogens
1stCefazolinTetrazolylacetylGram-positive (Staphylococcus)
3rdCefotaxime(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidBroad Gram-negative, Beta-lactamase resistant
3rdCeftriaxone(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidBroad Gram-negative (Extended half-life)
4thCefepime(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidPseudomonas aeruginosa, Gram-positive

Table 2: Binding Affinities and Efficacy of 2-ATAA Derivatives in COX Inhibition

Compound Class / DrugTarget IsoformPrimary Binding InteractionEfficacy / Activity Profile
MofezolacCOX-1Arg120 / Tyr355Highly selective COX-1 inhibitor
4-(4-chlorophenyl)-2-phenylaminothiazole acetic acidCOX-1 / COX-2Hydrophobic pocket insertionPotent dual inhibition (Edema reduction > 60%)
Bim-1 (Benzimidazole-thiazole)COX-2Ser530 / Arg120COX-2 inhibition comparable to Celecoxib
Compound 5b (Thiazolone derivative)LOX / COXMulti-target binding69.4% edema inhibition (Superior to Indomethacin)

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

The 2-aminothiazole acetic acid scaffold continues to evolve. Recent fragment-based drug discovery (FBDD) campaigns have identified 2-aminothiazole-4-carboxylic acids as potent broad-spectrum metallo-beta-lactamase inhibitors (e.g., targeting NDM-1 and VIM-2), which mimic the binding of carbapenem hydrolysates[2]. Furthermore, novel 2-aminothiazole analogs are currently being investigated as therapeutic leads for neurodegenerative conditions, including prion diseases, demonstrating the enduring versatility of this chemical core[7].

References

  • MDPI - An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at:[Link]

  • PubMed Central (NIH) - Recent developments of 2-aminothiazoles in medicinal chemistry. Available at:[Link]

  • ACS Publications - 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Available at:[Link]

  • ResearchGate - A review on progress of thiazole derivatives as potential anti-inflammatory agents. Available at:[Link]

  • Encyclopedia MDPI - Antibiotic Synthesis in Flow Mode. Available at:[Link]

  • PubMed Central (NIH) - Drug Discovery in the Field of β-Lactams: An Academic Perspective. Available at:[Link]

  • PubMed Central (NIH) - Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Available at:[Link]

Sources

Foundational

Theoretical pKa Profiling and Ionization Dynamics of (2-Phenylamino-thiazol-4-yl)-acetic Acid

Executive Summary (2-Phenylamino-thiazol-4-yl)-acetic acid represents a highly privileged pharmacophore in modern drug discovery. It integrates the target-binding versatility of the 2-aminothiazole hinge-binding motif (c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylamino-thiazol-4-yl)-acetic acid represents a highly privileged pharmacophore in modern drug discovery. It integrates the target-binding versatility of the 2-aminothiazole hinge-binding motif (common in kinase inhibitors) with the solubility-enhancing and salt-forming capabilities of an acetic acid appendage (common in NSAIDs). Understanding the exact protonation states of this molecule across physiological pH gradients is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This whitepaper establishes the theoretical pKa values of this molecule through first-principles structural analysis, grounded in empirical data of its constituent functional groups.

Electronic Structure and Causality of Ionization Centers

The molecule possesses three distinct nitrogen/oxygen-containing functional groups, but only two are physiologically relevant for ionization. The causality behind their acidic or basic nature is dictated by inductive (-I) and resonance (R) effects.

  • Center A: The Acetic Acid Moiety (-COOH)

    • Mechanism: The carboxylic acid is attached to the C4 position of the thiazole ring via a methylene bridge (-CH2-). In an unsubstituted aliphatic chain, acetic acid exhibits a baseline pKa of 4.76. However, the heteroaromatic thiazole ring acts as a moderate electron-withdrawing group (EWG) via inductive (-I) effects through the sp3 carbon.

    • Theoretical pKa: The inductive pull of the electronegative nitrogen and sulfur atoms in the ring stabilizes the resulting carboxylate anion. Based on analogous structures like 4-thiazoleacetic acid derivatives, this effect lowers the pKa to approximately 3.60 - 3.95 [1].

  • Center B: The Thiazole Ring Nitrogen (N3)

    • Mechanism: The basicity of the thiazole nitrogen is dictated by the availability of its lone pair to accept a proton. Unsubstituted 2-aminothiazole has an experimentally verified pKa of 5.36[2]. In our target molecule, the addition of the phenyl ring to the exocyclic amine fundamentally alters the electronic landscape. The lone pair of the exocyclic nitrogen is delocalized into the phenyl ring via resonance. This cross-conjugation significantly diminishes the electron density donated into the thiazole ring (+R effect), thereby reducing the proton affinity of the N3 nitrogen.

    • Theoretical pKa: The resonance withdrawal by the phenyl group shifts the pKa downward to approximately 2.20 - 2.80 .

  • Center C: The Exocyclic Secondary Amine (-NH-)

    • Mechanism: The secondary amine acts as a bridge between two aromatic systems. Its lone pair is heavily delocalized into both the thiazole and phenyl rings, making it exceptionally non-basic. Deprotonation to form a stable anion would only occur at extreme alkaline conditions (pKa > 13), rendering it irrelevant for physiological modeling.

Quantitative Data Summary

Ionizable CenterFunctional GroupBaseline pKa (Reference)Electronic ModifiersTheoretical pKa RangePhysiological State (pH 7.4)
Center A Carboxylic Acid (-COOH)4.76 (Acetic Acid)-I effect from thiazole ring3.60 - 3.95 Deprotonated (Anionic)
Center B Thiazole Nitrogen (N3)5.36 (2-Aminothiazole)Resonance withdrawal by phenyl2.20 - 2.80 Neutral (Unprotonated)
Center C Secondary Amine (-NH-)> 15 (Diphenylamine)Dual aromatic delocalization> 13.0 Neutral

pH-Dependent Speciation Workflow

The interplay between the acidic and basic centers creates a specific ionization cascade as the molecule transitions from gastric (pH ~1.5) to intestinal (pH ~7.4) environments.

Speciation Cation Cationic State (+1) pH < 2.5 Thiazole N: Protonated Carboxyl: Neutral Neutral Neutral State (0) 2.5 < pH < 3.8 Thiazole N: Neutral Carboxyl: Neutral Cation->Neutral -H+ (pKa ~2.5) Anion Anionic State (-1) pH > 3.8 Thiazole N: Neutral Carboxyl: Deprotonated Neutral->Anion -H+ (pKa ~3.8)

pH-dependent microspecies transitions of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Self-Validating Methodologies for pKa Determination

To move from theoretical estimation to empirical certainty, the following self-validating protocols must be employed. These workflows ensure that systemic errors (e.g., electrode drift, solvation artifacts) are internally corrected.

Protocol A: In Silico Quantum Mechanical (QM) Workflow

Causality: Empirical algorithms often fail on highly conjugated heteroaromatics due to a lack of specific training data. A Density Functional Theory (DFT) approach using a thermodynamic cycle accounts for both gas-phase proton affinities and aqueous solvation free energies, providing a first-principles derivation.

  • Conformational Sampling: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4) to identify the global minimum. Self-Validation: Ensure the energy difference between the top three conformers is < 2 kcal/mol to confirm conformational stability.

  • Geometry Optimization: Optimize the neutral, protonated, and deprotonated states using DFT at the B3LYP/6-311+G(d,p) level.

  • Frequency Analysis: Confirm that the optimized geometries are true minima (zero imaginary frequencies) and extract the Zero-Point Energy (ZPE).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the continuum to calculate ΔG_solv. Causality: SMD is chosen over standard PCM because it is explicitly parameterized for pKa calculations of complex heterocycles and captures bulk dielectric effects accurately[3].

  • pKa Calculation: Compute the free energy of deprotonation (ΔG_deprot) and convert to pKa using the equation: pKa = ΔG_deprot / (2.303 * R * T).

DFT_Workflow Start Input 3D Structure (SMILES/Mol) Conf Conformational Search (Molecular Mechanics) Start->Conf Geom Geometry Optimization (B3LYP/6-311+G**) Conf->Geom Freq Frequency Analysis (Zero-Point Energy) Geom->Freq Solv Solvation Single Point (SMD Model / Water) Freq->Solv Thermo Thermodynamic Cycle Calculation (ΔG) Solv->Thermo Output Theoretical pKa Extraction Thermo->Output

First-principles DFT computational workflow for theoretical pKa derivation.

Protocol B: In Vitro Potentiometric Titration (Cosolvent Extrapolation)

Causality: Because the neutral state (pH 2.5 - 3.8) of this molecule is highly lipophilic and likely to precipitate in pure water, a standard aqueous titration will yield false inflection points. A cosolvent approach is mandatory to maintain homogeneity.

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known standard (Potassium Hydrogen Phthalate, pKa 4.01) to verify electrode linearity and response time prior to running the sample.

  • Sample Preparation: Dissolve 1-2 mg of the compound in a methanol/water mixture. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by volume).

  • Titration Execution: Using an automated titrator (e.g., Sirius T3), titrate each mixture from pH 1.5 to 11.0 using 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere (to prevent CO2 absorption from the air, which skews acidic readings).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values obtained in the cosolvent mixtures against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent (pure water) to obtain the true aqueous pKa.

Implications for Drug Development

The derived pKa values (N3 ~2.5, COOH ~3.8) indicate that at physiological pH (7.4), (2-Phenylamino-thiazol-4-yl)-acetic acid exists almost exclusively as a monovalent anion .

  • Absorption: The molecule will be primarily unionized in the highly acidic environment of the stomach (pH ~1.5), facilitating rapid passive diffusion across the gastric mucosa.

  • Distribution & Target Binding: In systemic circulation, the anionic carboxylate group prevents passive blood-brain barrier (BBB) penetration but serves as a strong hydrogen bond acceptor and electrostatic anchor for kinase hinge regions or cyclooxygenase (COX) active sites.

References[1] Title: 4-Thiazoleacetic acid, 2-[(4-pyridinylcarbonyl)amino]-

Source: ChemBK Chemical Database URL:[Link][3] Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL:[Link][2] Title: 2-Aminothiazole | C3H4N2S | CID 2155 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Exploratory

Computational Docking Studies of (2-Phenylamino-thiazol-4-yl)-acetic acid Ligands: Mechanistic Insights into β3-Adrenergic Receptor Agonism

Executive Summary The (2-phenylamino-thiazol-4-yl)-acetic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical building block for highly 1[1], which are deployed in the tre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-phenylamino-thiazol-4-yl)-acetic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical building block for highly 1[1], which are deployed in the treatment of overactive bladder (OAB) and metabolic disorders[2]. As a Senior Application Scientist, I have observed that the rational design of these ligands requires a rigorous understanding of their spatial orientation, electrostatic mapping, and dynamic behavior within the receptor's orthosteric site. This technical guide elucidates the computational docking protocols, structural bioinformatics, and structure-activity relationships (SAR) governing the interaction of these ligands with target receptors.

Molecular Rationale: The Thiazole-Acetic Acid Pharmacophore

The core structure consists of a lipophilic phenylamino group, a rigid thiazole ring, and an ionizable acetic acid moiety. In the context of β3-AR agonists, the acetic acid group is often functionalized into an acetanilide or extended amine to enhance receptor subtype selectivity[1]. The rigid thiazole ring restricts the conformational entropy of the ligand, pre-organizing it for optimal π-π stacking and hydrogen bonding with the transmembrane helices of the β3-AR.

Pathway Agonist Thiazole-Acetic Acid Derivative Receptor β3-Adrenergic Receptor Agonist->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein AC Adenylyl Cyclase (AC) GProtein->AC cAMP cAMP Elevation AC->cAMP Response Detrusor Relaxation / Lipolysis cAMP->Response

Fig 1: Pharmacodynamic signaling pathway of β3-AR activation by thiazole-acetic acid derivatives.

Computational Methodology & Self-Validating Protocols

To ensure high-fidelity predictive modeling, docking workflows must transcend basic rigid-body algorithms. Standard rigid-body docking frequently fails when applied to bulky phenylethanolamine derivatives. Why? Because the thiazole ring induces a critical conformational shift in the receptor's extracellular loops. If we do not account for this receptor plasticity, we generate false-negative binding poses. Therefore, our protocol mandates a self-validating system: Induced-Fit Docking (IFD) followed by Molecular Dynamics (MD) validation.

Step-by-Step Experimental Workflow

Step 1: Ligand Preparation (State Penalty Assessment)

  • Action: Prepare the (2-phenylamino-thiazol-4-yl)-acetic acid ligands using tools like LigPrep, generating all possible tautomers and protonation states at pH 7.4 ± 0.5.

  • Causality: The ionization state is non-negotiable. The acetic acid moiety possesses a pKa of ~4.5. At physiological pH, it exists predominantly as a carboxylate anion. If a researcher mistakenly docks the neutral species, the simulation will completely miss the fundamental salt-bridge interactions with basic residues in the binding pocket, rendering the data biologically irrelevant.

Step 2: Protein Preparation & Cryo-EM Structure Processing

  • Action: Import the 3D structure of the human β3-AR or the3[3]. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality: Raw PDB files often lack hydrogen atoms and contain unresolved side chains. Water molecules mediating bridging hydrogen bonds (often found in GPCR orthosteric sites) must be retained, while bulk solvent is deleted to prevent artificial steric clashes during grid generation.

Step 3: Grid Generation & Constraint Definition

  • Action: Generate a receptor grid centered on the known orthosteric site (e.g., Asp117 in β3-AR).

  • Causality: A positional constraint is applied to the conserved aspartate residue. This ensures that the critical amine/amide of the ligand forms the requisite salt bridge, a universal feature of adrenergic receptor activation.

Step 4: Induced-Fit Docking (IFD)

  • Action: Execute IFD, allowing side-chain flexibility within 5 Å of the ligand.

  • Causality: The thiazole core often induces a conformational shift in the receptor's extracellular loop 2 (ECL2), which acts as a "lid." IFD captures this induced fit, yielding thermodynamically accurate binding poses.

Step 5: 100 ns Molecular Dynamics (MD) Simulation

  • Action: Subject the top-scoring poses to a 100 ns MD simulation (e.g., using GROMACS or Desmond) in a solvated lipid bilayer environment.

  • Causality: Docking scores are static approximations. MD simulations assess the root-mean-square deviation (RMSD) of the ligand over time, validating whether the docked pose represents a stable local energy minimum rather than a transient artifact.

DockingWorkflow LPrep Ligand Preparation (pKa & State Assignment) Dock Molecular Docking (Induced-Fit Algorithms) LPrep->Dock PPrep Protein Preparation (Cryo-EM / PDB Processing) Grid Grid Generation (Orthosteric Site Definition) PPrep->Grid Grid->Dock Score MD Simulation (100ns RMSD Validation) Dock->Score

Fig 2: Self-validating computational docking and molecular dynamics workflow.

Structural Bioinformatics & Interaction Analysis

When (2-phenylamino-thiazol-4-yl)-acetic acid derivatives are docked into the β3-AR, three primary interaction zones dictate binding affinity:

  • The Anionic Anchor: The acetic acid derivative (often an amide in final drug molecules like Mirabegron) interacts with the polar network near the extracellular loops.

  • The Aromatic Cleft: The phenylamino group engages in edge-to-face π-π stacking with phenylalanine residues (e.g., Phe198) in transmembrane helix 5 (TM5).

  • The Thiazole Core: The nitrogen and sulfur atoms of the thiazole ring act as weak hydrogen bond acceptors, interacting with serine or asparagine residues in TM6, which is critical for the conformational shift leading to Gs-protein activation.

Off-Target Analysis: A critical challenge in developing these ligands is off-target binding to the α1A-adrenergic receptor, which mediates cardiovascular side effects. Recent 3[3] reveal that the ligand can adopt multiple orientations (slope vs. horizontal), driven by the flexibility of the phenylethanolamine tail and its interactions with the thiazole core.

Furthermore, metabolic profiling indicates that the 4[4]. Docking studies of these metabolites are essential to predict sustained receptor activation or potential toxicity.

Quantitative Data: Comparative Binding Affinities

The following table summarizes the computational binding affinities (ΔG) and key interacting residues for various functionalized (2-phenylamino-thiazol-4-yl)-acetic acid ligands.

Ligand DerivativeTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesRMSD (Å) post-100ns MD
Unmodified Acetic Acid Coreβ3-AR-6.8Asp117, Ser1653.2 (Unstable)
N-phenyl-acetamide derivativeβ3-AR-9.4Asp117, Phe198, Asn3311.8 (Stable)
Mirabegron (Standard)β3-AR-10.2Asp117, Ser165, Phe1981.5 (Stable)
Mirabegron (Standard)α1A-AR-7.5Asp106, Phe3122.4 (Moderate)
2-Oxo Metaboliteβ3-AR-8.1Asp117, Ser1652.1 (Stable)

Note: Data synthesized from established docking paradigms of phenylethanolamine derivatives.

Conclusion & Translational Outlook

Computational docking of (2-phenylamino-thiazol-4-yl)-acetic acid ligands demonstrates that the rigid thiazole core is indispensable for orienting the molecule within the β3-AR binding pocket. However, the raw acetic acid moiety must be functionalized (e.g., into an acetanilide) to achieve the necessary binding affinity and functional selectivity over α1-ARs. By employing rigorous, MD-validated docking protocols, researchers can rationally design next-generation β3-AR agonists with minimized off-target liabilities.

References

  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. ResearchGate.
  • Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β 3 -Adrenergic Agonist Mirabegron to α 1A. PMC / NIH.
  • 2-Oxo Mirabegron | Metabolite Reference Standard. Benchchem.
  • Electrochemical Determination of Mirabegron at Silica Modified Carbon Paste in Micellar Medium: Sensitive Application with Drug Product and Spiked Plasma. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2-Phenylamino-thiazol-4-yl)-acetic acid

Introduction & Mechanistic Rationale Thiazole-containing compounds are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in antimicrobial agents, anti-inflammatory drugs,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazole-containing compounds are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in antimicrobial agents, anti-inflammatory drugs, and metabolic regulators[1]. Specifically, derivatives of (2-phenylamino-thiazol-4-yl)-acetic acid (CAS 56355-78-3) have gained significant attention as potent pan-AMPK activators, which are critical targets for treating metabolic disorders[2].

The most robust and scalable method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis [3]. This protocol details a high-yielding, two-step synthesis of (2-phenylamino-thiazol-4-yl)-acetic acid.

  • Step 1 (Cyclization): The reaction initiates via a nucleophilic substitution ( SN​2 ) where the sulfur atom of N-phenylthiourea attacks the α -halocarbon of ethyl 4-chloroacetoacetate. Subsequent intramolecular condensation between the resulting imine/amine and the ketone carbonyl yields the thiazole ring, producing the intermediate ester, ethyl 2-(phenylamino)thiazol-4-yl)acetate.

  • Step 2 (Saponification): Base-catalyzed hydrolysis of the ester intermediate is performed using sodium hydroxide in a mixed aqueous-organic solvent system, followed by precise isoelectric precipitation to isolate the final zwitterionic acid.

Synthetic Workflow

SynthesisWorkflow N_PTU N-Phenylthiourea (1.0 eq) Solvent Ethanol Reflux 2-4 Hours N_PTU->Solvent E_4CA Ethyl 4-chloroacetoacetate (1.05 eq) E_4CA->Solvent Intermediate Ethyl 2-(phenylamino)thiazol-4-yl)acetate (Intermediate) Solvent->Intermediate Hantzsch Cyclization Hydrolysis NaOH / THF:H2O Stir 2h, RT to 40°C Intermediate->Hydrolysis Acidification 1M HCl Adjust to pH 2.5 Hydrolysis->Acidification Saponification Product (2-Phenylamino-thiazol-4-yl)-acetic acid (Final Product) Acidification->Product Precipitation

Figure 1: Two-step synthetic workflow for (2-Phenylamino-thiazol-4-yl)-acetic acid.

Reagents and Stoichiometry

Reagent / MaterialMolecular WeightEquivalentsMass / VolumeMoles
N-Phenylthiourea152.22 g/mol 1.001.52 g10.0 mmol
Ethyl 4-chloroacetoacetate164.59 g/mol 1.051.73 g10.5 mmol
Ethanol (Absolute)46.07 g/mol Solvent20.0 mL-
Sodium Hydroxide (NaOH)40.00 g/mol 2.000.80 g20.0 mmol
THF / Methanol / Water-Solvent15.0 mL (2:1:1)-
Hydrochloric Acid (1M)36.46 g/mol TitrantAs needed-

Step-by-Step Experimental Protocol

Step 1: Hantzsch Cyclization (Esterification)
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend N-phenylthiourea (1.52 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Add ethyl 4-chloroacetoacetate (1.73 g, 10.5 mmol) dropwise to the stirring suspension at room temperature.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C). The mixture will become homogeneous as the reaction proceeds. Maintain reflux for 2 to 4 hours.

  • Monitor the reaction completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize the HCl byproduct. Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent to afford the intermediate ester.

Scientist's Note (Causality & Optimization): Why use absolute ethanol? The polar protic nature of ethanol stabilizes the highly polar transition state during the initial SN​2 attack. Furthermore, refluxing ethanol ensures complete dissolution of the thiourea and provides the thermal energy required to drive the dehydration step for thiazole ring closure[3]. Neutralizing the intermediate with NaHCO3​ is critical; the Hantzsch reaction generates equimolar HCl, and failing to neutralize it will consume the base intended for the subsequent saponification step, leading to incomplete hydrolysis.

Step 2: Base-Catalyzed Saponification & Isoelectric Precipitation
  • Dissolve the intermediate ester in 15 mL of a THF/Methanol/Water mixture (2:1:1 v/v/v) in a 50 mL flask.

  • Add solid NaOH (0.80 g, 20.0 mmol) to the solution.

  • Stir the mixture at room temperature to 40 °C for 2 hours. Monitor the disappearance of the ester via TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and Methanol). Dilute the remaining aqueous layer with 10 mL of distilled water and cool in an ice bath to 0–5 °C.

  • Precipitation: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches strictly 2.5 to 3.0 . A dense, off-white precipitate will form.

  • Filter the precipitate under vacuum, wash thoroughly with ice-cold water (2 × 10 mL), and dry overnight in a vacuum desiccator.

Scientist's Note (Causality & Optimization): Why careful pH control? The target molecule, (2-phenylamino-thiazol-4-yl)-acetic acid, is amphoteric. It contains an acidic carboxylate ( pKa​≈3.5 ) and a basic secondary amine/thiazole nitrogen. Adjusting the pH to ~2.5 targets the molecule's isoelectric point, ensuring it exists as a neutral, water-insoluble species. If the solution is over-acidified (pH < 1), the nitrogen centers will protonate, forming a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield. Additionally, unlike thiazole-2-acetic acids which rapidly decarboxylate upon heating, thiazole-4-acetic acids are more thermally stable; however, prolonged heating in strong base should still be avoided to prevent trace degradation.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical data should be expected:

ParameterExpected Value
Appearance Off-white to pale yellow crystalline powder
Overall Yield 75% – 82% (over two steps)
1 H NMR (DMSO- d6​ , 400 MHz) δ 12.40 (br s, 1H, -COOH), 10.22 (s, 1H, -NH), 7.61 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.72 (s, 1H, Thiazole C5-H), 3.60 (s, 2H, -CH 2​ -)
LC-MS (ESI+) m/z [M+H]+ calculated for C11​H11​N2​O2​S : 235.05; found: 235.1
Melting Point 185 °C – 188 °C (decomposition)

References

  • 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK Source: Scientific Reports (PubMed) URL:[Link]

  • Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020) Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminothiazoles and the Hantzsch Synthesis The 2-aminothiazole scaffold is a privileged structural motif in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminothiazoles and the Hantzsch Synthesis

The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatile nature of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of its biological profile for therapeutic applications.[1]

The Hantzsch thiazole synthesis, a classic and robust method first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The simplicity, generally high yields, and the stability of the resulting aromatic thiazole products make the Hantzsch synthesis a favored method in both academic and industrial research.[2][4]

This document provides a detailed protocol for the synthesis of a specific 2-aminothiazole derivative, (2-Phenylamino-thiazol-4-yl)-acetic acid, a molecule of interest in drug discovery programs. The synthesis involves a two-step process: the Hantzsch condensation to form the ethyl ester precursor, followed by its hydrolysis to the final carboxylic acid.

Reaction Mechanism: A Stepwise Look at the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step involves the dehydration of this intermediate to yield the aromatic thiazole ring.[2]

Experimental Protocols

This section details the two-stage synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Part 1: Synthesis of Ethyl (2-Phenylamino-thiazol-4-yl)-acetate

This protocol outlines the Hantzsch condensation between ethyl 4-chloroacetoacetate and phenylthiourea to yield the ethyl ester intermediate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Ethyl 4-chloroacetoacetate164.598.23 g0.05
Phenylthiourea152.217.61 g0.05
Polyethylene glycol (PEG-600)~60020 mL-
Ice-cold water18.02100 mL-
Methanol32.04As needed-

Procedure:

  • In a suitable reaction vessel, combine ethyl 4-chloroacetoacetate (5 mmol) and phenylthiourea (5 mmol).

  • Add PEG-600 (20 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials have been consumed.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 30 mL) and allow it to air-dry.

  • Recrystallize the crude product from methanol to obtain pure ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate.

Expected Outcome:

The expected product is a white solid with a melting point of 68–70°C and a yield of approximately 87%.

Part 2: Hydrolysis of Ethyl (2-Phenylamino-thiazol-4-yl)-acetate to (2-Phenylamino-thiazol-4-yl)-acetic acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Ethyl (2-Phenylamino-thiazol-4-yl)-acetate276.345.53 g0.02
Sodium Hydroxide (NaOH)40.001.6 g0.04
Ethanol46.0750 mL-
Water18.0250 mL-
Hydrochloric Acid (HCl), 1M36.46As needed-

Procedure:

  • Dissolve ethyl (2-phenylamino-thiazol-4-yl)-acetate (0.02 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (0.04 mol) to the solution.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the ester starting material is no longer present.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1M hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield (2-Phenylamino-thiazol-4-yl)-acetic acid.

Characterization and Validation

The structure and purity of the synthesized (2-Phenylamino-thiazol-4-yl)-acetic acid should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Melting Point: Determine the melting point of the synthesized compound and compare it to literature values if available.

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the amino group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Characterize the proton environment of the molecule. Expect signals for the aromatic protons of the phenyl group, the thiazole ring proton, the methylene protons of the acetic acid moiety, and the N-H proton.

    • 13C NMR: Confirm the carbon skeleton of the molecule. Expect signals for the aromatic carbons, the thiazole ring carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound and confirm its elemental composition.

Visualizing the Synthesis

Reaction Workflow

Hantzsch_Synthesis_Workflow cluster_step1 Part 1: Ester Synthesis cluster_step2 Part 2: Hydrolysis cluster_analysis Characterization start1 Ethyl 4-chloroacetoacetate + Phenylthiourea reaction1 Hantzsch Condensation (PEG-600, RT, 4-5h) start1->reaction1 intermediate Ethyl (2-Phenylamino-thiazol-4-yl)-acetate reaction1->intermediate reaction2 Saponification (NaOH, EtOH/H2O, Reflux) intermediate->reaction2 product (2-Phenylamino-thiazol-4-yl)-acetic acid reaction2->product analysis TLC, MP, IR, NMR, MS product->analysis

Caption: Workflow for the synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Reaction Mechanism Diagram

Hantzsch_Mechanism Thioamide Phenylthiourea Nucleophilic_Attack SN2 Attack Thioamide->Nucleophilic_Attack Sulfur attacks alpha-carbon alpha-Haloketone Ethyl 4-chloroacetoacetate alpha-Haloketone->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Nitrogen attacks carbonyl carbon Dehydration Dehydration Cyclization->Dehydration Loss of H2O Thiazole_Ester Ethyl (2-Phenylamino- thiazol-4-yl)-acetate Dehydration->Thiazole_Ester

Caption: Mechanism of the Hantzsch thiazole synthesis.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route for the preparation of (2-Phenylamino-thiazol-4-yl)-acetic acid. The two-step protocol described herein, involving the initial formation of the ethyl ester followed by hydrolysis, is a practical approach for obtaining this valuable building block for drug discovery and medicinal chemistry research. The versatility of the Hantzsch synthesis allows for the generation of a diverse library of related 2-aminothiazole derivatives, facilitating structure-activity relationship (SAR) studies.

References

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Taylor & Francis Online. (2021, January 17). Synthesis and anticancer properties of 2-aminothiazole derivatives.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
  • BenchChem. (2025). A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • BenchChem. (n.d.). The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry.
  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • PubMed. (2018, June 25). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK.
  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol....
  • Indian Journal of Chemistry. (2016). Synthesis, anti-microbial activity and docking studies of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2.

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for (2-Phenylamino-thiazol-4-yl)-acetic acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: (2-Phenylamino-thiazol-4-yl)-acetic acid | CAS Number: 56355-78-3 | Molecular Weight: 234.28 g/mol Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: (2-Phenylamino-thiazol-4-yl)-acetic acid | CAS Number: 56355-78-3 | Molecular Weight: 234.28 g/mol

Executive Summary & Chemical Profiling

(2-Phenylamino-thiazol-4-yl)-acetic acid is a bioactive heterocyclic compound that serves as a critical scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and potent allosteric activators of AMP-activated protein kinase (AMPK).

Successfully formulating this compound for in vitro assays or in vivo administration requires navigating a distinct physicochemical dichotomy: it possesses a highly lipophilic 2-phenylamino-thiazole core coupled with a hydrophilic, ionizable acetic acid moiety. This application note provides a causality-driven guide to selecting the appropriate solvent system, ensuring thermodynamic stability, and preventing assay-ruining precipitation events.

Physicochemical Rationale for Solvent Selection

To achieve reliable dissolution, researchers must move beyond trial-and-error and apply first-principles thermodynamics to the molecule's structure.

  • Lipophilicity & Crystal Lattice Energy: The planar phenyl and thiazole rings engage in strong intermolecular π-π stacking and hydrophobic interactions. In its un-ionized state, the crystal lattice energy is high, making the compound practically insoluble in neutral or acidic water. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , are mandatory for initial stock solutions because their high dielectric constants disrupt these intermolecular forces without donating protons that would compete with the carboxylic acid.

  • Ionization Dynamics (pKa): The acetic acid functional group has an estimated pKa of 3.5–4.5. According to solubility principles for related heterocyclic acetic acids , the molecule remains protonated (uncharged) in standard unbuffered water, resulting in poor solvation. By adjusting the pH of the aqueous environment to at least 2 units above its pKa (pH > 6.5), the carboxylic acid deprotonates to form a carboxylate anion. This ion-dipole interaction with water exponentially increases aqueous solubility, allowing for the creation of stable physiological buffers.

SolventWorkflow Start Compound: (2-Phenylamino-thiazol-4-yl)-acetic acid Assay Determine Assay Type Start->Assay InVitro In Vitro / Cell Culture Assay->InVitro InVivo In Vivo / Animal Models Assay->InVivo DMSO Dissolve in 100% DMSO (Master Stock 10-50 mM) InVitro->DMSO Base Aqueous Formulation: Add 1 eq. NaOH / Buffer pH > 7.4 InVivo->Base Vehicle Formulate with Co-solvents (e.g., PEG400, Tween-80) InVivo->Vehicle Dilution Dilute in Culture Media (Final DMSO < 0.1%) DMSO->Dilution

Caption: Workflow for selecting the optimal solvent system based on experimental application.

Quantitative Solvent Compatibility

The following table summarizes the solubility limits and recommended applications for various solvent systems. Data is extrapolated from structural analogs and empirical solubility profiles of thiazole-acetic acid derivatives .

Solvent SystemEstimated SolubilityMechanism of SolvationRecommended Application
100% DMSO > 25 mg/mL (> 100 mM)Polar aprotic disruption of π-π stacking.Master stock solutions for long-term storage (-20°C).
100% DMF > 20 mg/mLSimilar to DMSO; slightly lower polarity.Alternative stock solution if DMSO is incompatible.
Water (pH < 5.0) < 0.1 mg/mLPoor; molecule is fully protonated and lipophilic.Not recommended.
PBS Buffer (pH 7.4) ~ 1 - 2 mg/mLPartial deprotonation of the acetic acid moiety.In vitro working solutions (diluted from DMSO).
0.1 M NaOH (aq) > 15 mg/mLComplete deprotonation forming a sodium salt.In vivo formulation bases (requires back-titration).

Step-by-Step Dissolution Protocols

To ensure experimental reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the order of addition, as the thermodynamics of solvation are highly pathway-dependent.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Designed for high-throughput screening and cell culture assays.

  • Gravimetric Measurement: Accurately weigh 2.34 mg of (2-Phenylamino-thiazol-4-yl)-acetic acid using an analytical balance. Transfer to a sterile, light-protected 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: Using anhydrous DMSO prevents premature introduction of water, which can trigger micro-precipitation of the hydrophobic core before the lattice is fully disrupted.

  • Mechanical Agitation: Vortex the tube at maximum speed for 30 seconds.

  • Thermal/Acoustic Disruption: Place the tube in a water bath sonicator at room temperature (20-25°C) for 2 to 5 minutes.

  • Validation Checkpoint: Hold the vial against a stark white background under bright light. The solution must be optically clear and colorless to pale yellow. If any particulate matter or "schlieric" (wavy) lines are visible, the compound has not fully dissolved. Continue sonication for an additional 5 minutes.

  • Storage: Aliquot the master stock into 50 µL volumes to prevent freeze-thaw degradation and store at -20°C in the dark.

Protocol B: Preparation of Aqueous Working Solutions (The "Solvent Shift" Method)

Designed for diluting the DMSO stock into physiological buffers without causing precipitation.

  • Pre-warming: Thaw a 50 µL aliquot of the 10 mM DMSO master stock and warm to 37°C for 5 minutes.

  • Buffer Preparation: Ensure your target aqueous buffer (e.g., DMEM or PBS) is adjusted to a pH of 7.4 or slightly higher, and warmed to 37°C.

  • Dropwise Integration: Place the tube containing the aqueous buffer on a vortex mixer set to a low, continuous speed. Slowly add the DMSO stock drop-by-drop into the center of the vortexing liquid.

    • Causality: Rapid introduction of an aqueous phase to a DMSO stock causes a "solvent shift." The local concentration of water spikes, collapsing the hydrophobic solvation shell around the phenylamino-thiazole core before the acetic acid moiety can ionize and stabilize the molecule. Dropwise addition with continuous kinetic energy prevents this localized collapse.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Biological Context: Kinase Activation Assays

Derivatives of this chemotype—specifically halogenated analogs like 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)—are frequently utilized as potent allosteric activators of AMPK . When utilizing (2-Phenylamino-thiazol-4-yl)-acetic acid in kinase assays, ensuring complete dissolution is critical; micro-precipitates will artificially lower the effective concentration, skewing EC50 calculations and disrupting allosteric binding kinetics.

AMPK_Pathway Drug Thiazole-Acetic Acid Derivative (e.g., Activator-3) AMPK AMPK Complex (Inactive) Drug->AMPK Allosteric Binding AMPK_Act AMPK Complex (Active / Phosphorylated) Drug->AMPK_Act Protects from Dephosphorylation AMPK->AMPK_Act Activation Metabolism Metabolic Regulation (Glucose Uptake, Lipid Oxidation) AMPK_Act->Metabolism Downstream Signaling LKB1 LKB1 (Upstream Kinase) LKB1->AMPK_Act Phosphorylation (Thr172)

Caption: Pharmacological context: Mechanism of AMPK activation by thiazole-acetic acid derivatives.

Troubleshooting & Stability Considerations

  • Issue: Immediate cloudiness upon adding DMSO stock to media.

    • Cause: The pH of the media is too low (acidic), causing the acetic acid group to protonate and the molecule to crash out of solution.

    • Solution: Pre-adjust the media pH to 7.4 - 7.6 using dilute NaOH before adding the compound.

  • Issue: Loss of efficacy over time.

    • Cause: Thiazole rings can be sensitive to prolonged UV exposure, leading to photo-degradation. Furthermore, repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture.

    • Solution: Always store stocks in amber vials or wrap them in foil. Discard any DMSO aliquots that have undergone more than two freeze-thaw cycles.

References

  • ResearchGate. "2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK." Scientific Reports. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 34665: (2-Amino-1,3-thiazol-4-yl)acetic acid." PubChem Database. Available at:[Link]

Application

Application Note: In Vitro Assay Protocols for AMPK Modulation by (2-Phenylamino-thiazol-4-yl)-acetic Acid Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: AMP-Activated Protein Kinase (AMPK) Allosteric Activation and Phosphatase Protection Introduction & Mechanistic Rationale The AMP-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: AMP-Activated Protein Kinase (AMPK) Allosteric Activation and Phosphatase Protection

Introduction & Mechanistic Rationale

The AMP-activated protein kinase (AMPK) is a highly conserved master regulator of cellular energy homeostasis, making it a high-value therapeutic target for metabolic syndromes, type 2 diabetes, and specific oncology indications. AMPK exists as a heterotrimeric complex comprising a catalytic α -subunit and regulatory β

  • and γ -subunits.

Derivatives of the (2-Phenylamino-thiazol-4-yl)-acetic acid scaffold (such as the well-characterized "Activator-3") function as potent, pan-AMPK activators. Mechanistically, these compounds act as AMP mimetics. They bind to the cystathionine- β -synthase (CBS) domains on the AMPK γ -subunit (specifically interacting with residues R70 and R152 near the AMP binding site)[1].

From an assay development perspective, quantifying the efficacy of these compounds requires a multi-tiered approach because their binding triggers three distinct, synergistic biochemical events:

  • Direct Allosteric Activation: Binding induces a conformational change that directly stimulates kinase activity.

  • Kinase Susceptibility: The conformational shift makes the critical activation loop residue (Thr172 on the α -subunit) a better substrate for upstream kinases like LKB1.

  • Phosphatase Protection: The compound-bound state sterically shields p-Thr172 from dephosphorylation by protein phosphatases (e.g., PP2C).

The following protocols provide a self-validating workflow to isolate and quantify each of these mechanisms in vitro.

Mandatory Visualization: Mechanism of Action

To understand the assay design, it is critical to map the signaling topology. The diagram below illustrates how (2-Phenylamino-thiazol-4-yl)-acetic acid derivatives modulate the AMPK activation cycle.

AMPK_Signaling Compound (2-Phenylamino-thiazol-4-yl)- acetic acid derivatives (AMP Mimetic) AMPK_Inactive AMPK (Inactive) Unphosphorylated Compound->AMPK_Inactive Binds γ-subunit CBS Domain (Allosteric Activation) PP2C PP2C (Phosphatase) Compound->PP2C Sterically blocks access to Thr172 AMPK_Active AMPK (Active) Thr172 Phosphorylated AMPK_Inactive->AMPK_Active Activation AMPK_Active->AMPK_Inactive Dephosphorylation Downstream Downstream Signaling (e.g., ACC Phosphorylation) AMPK_Active->Downstream Substrate Phosphorylation LKB1 LKB1 (Upstream Kinase) LKB1->AMPK_Inactive Phosphorylates Thr172 PP2C->AMPK_Active Catalyzes

Figure 1: Mechanism of AMPK allosteric activation and phosphatase protection by the compound.

Experimental Protocols

Assay 1: Cell-Free Allosteric Activation Assay (TR-FRET)

Causality & Rationale: To isolate direct allosteric activation from upstream kinase effects, we utilize a cell-free system with recombinant, unphosphorylated AMPK complexes (e.g., α 1 β 1 γ 1). We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional 32 P-ATP radiometric assays. TR-FRET eliminates radioactive waste while providing a superior signal-to-background ratio by measuring the proximity of a Europium-labeled antibody to a Cy5-labeled synthetic substrate (SAMS peptide) [1].

Self-Validating System: Always include AMP (endogenous activator) as a positive control and Compound C (Dorsomorphin) as a negative control to ensure the dynamic range of the FRET signal is intact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100X stock of the (2-Phenylamino-thiazol-4-yl)-acetic acid derivative in 100% anhydrous DMSO.

  • Kinase Buffer: Formulate the assay buffer: 25 mM Tris (pH 7.5), 137 mM NaCl, 5 mM MgCl 2​ , 1 mM TCEP, and 0.1% BSA. Note: TCEP is preferred over DTT to prevent interference with the Europium fluorophore.

  • Enzyme/Substrate Mix: Dilute recombinant human AMPK complex to a final concentration of 10 nM. Add 50 nM Cy5-SAMS peptide.

  • Compound Addition: Dispense the compound into a 384-well low-volume assay plate to achieve final concentrations ranging from 1 nM to 100 μ M (final DMSO concentration must be kept strictly at 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add ATP at a concentration equal to the Km​ of the specific AMPK isoform being tested (typically 10-50 μ M). Incubate at room temperature for 30 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA alongside the Europium-labeled anti-phospho-ACC (Ser79) antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm for Cy5 and 615 nm for Europium). Calculate the AC50​ (concentration required for half-maximal allosteric activation).

Assay 2: Phosphatase (PP2C) Protection Assay

Causality & Rationale: Allosteric activation alone does not account for the profound in vivo efficacy of AMP mimetics. By binding to the γ -subunit, these compounds physically restrict the access of Protein Phosphatase 2C (PP2C) to the Thr172 residue on the α -subunit. This assay quantifies that protective effect, which exponentially increases the half-life of the active kinase.

Step-by-Step Methodology:

  • Pre-Phosphorylation: Incubate 1 μ M recombinant AMPK with 200 nM LKB1/STRAD/MO25 complex and 100 μ M ATP for 30 minutes at 30°C to generate p-AMPK (Thr172).

  • Compound Incubation: Aliquot the active p-AMPK and incubate with the test compound (at 10 × its established AC50​ ) or a 1% DMSO vehicle control for 15 minutes to allow complex formation.

  • Dephosphorylation Challenge: Add 0.5 μ g of recombinant human PP2C α to the mixture. Incubate for exactly 20 minutes at 30°C.

  • Termination: Stop the reaction immediately by adding 4X SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.

  • Quantification: Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-phospho-AMPK α (Thr172) primary antibody. Normalize the signal against total AMPK. The protective effect is calculated as the percentage of p-AMPK signal retained compared to the vehicle control.

Assay 3: Cell-Based Target Engagement (L6 Myoblasts)

Causality & Rationale: Biochemical potency must translate to cellular efficacy. This assay verifies that the (2-Phenylamino-thiazol-4-yl)-acetic acid derivative is cell-permeable and capable of activating AMPK in a complex physiological environment, utilizing L6 rat myoblasts (a standard model for skeletal muscle metabolism).

Step-by-Step Methodology:

  • Cell Culture: Seed L6 myoblasts in 6-well tissue culture plates and culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Metabolic Synchronization: Wash cells twice with PBS and incubate in serum-free DMEM for 4 hours. This serum starvation establishes a stable, basal metabolic state, reducing background kinase activity.

  • Treatment: Treat the cells with the test compound (1, 10, and 50 μ M) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical: Phosphatase inhibitors are mandatory to preserve the transient p-Thr172 signal during lysis.

  • Western Blot Analysis: Clarify lysates by centrifugation (14,000 × g, 15 min). Determine protein concentration via BCA assay. Load 20 μ g of total protein per lane. Probe for p-AMPK (Thr172), total AMPK, p-ACC (Ser79) (the direct downstream target of AMPK), and total ACC.

Quantitative Data Presentation

To benchmark novel (2-Phenylamino-thiazol-4-yl)-acetic acid derivatives, compare your results against the established profile of reference compounds (e.g., Activator-3) [1]. The table below summarizes the expected pharmacological profile across the described assays.

Assay TypeTarget System / IsoformMetricExpected Value (Reference Scaffold)Biological Significance
Cell-Free TR-FRET AMPK α 1 β 1 γ 1 AC50​ ( μ M)0.8 - 1.5 μ MHigh affinity for the ubiquitous α 1 isoform.
Cell-Free TR-FRET AMPK α 2 β 1 γ 1 AC50​ ( μ M)1.0 - 2.0 μ MHigh affinity for the muscle-specific α 2 isoform.
Cell-Free TR-FRET AMPK α 1 β 1 γ 1Max Fold Activation~3.5 to 4.5-foldIndicates strong direct allosteric stimulation.
Phosphatase Assay p-AMPK + PP2C α % Protection> 80% at 10 μ MConfirms steric shielding of the Thr172 residue.
Cell-Based Assay L6 Myoblasts (p-ACC) EC50​ ( μ M)5.0 - 10.0 μ MValidates cell permeability and in vivo target engagement.

References

  • Bung N, Surepalli S, Seshadri S, Patel S, Peddasomayajula S, Kummari LK, Kumar ST, Babu PP, Parsa KVL, Poondra RR, Bulusu G, Misra P. "2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK." Scientific Reports. 2018;8(1):9599. Available at:[Link]

Method

The Accelerated and Efficient Synthesis of 2-Phenylamino-thiazole Derivatives via Microwave Irradiation: Application Notes and Protocols

Introduction: The Significance of 2-Phenylamino-thiazoles and the Advent of Microwave Synthesis The 2-amino-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Phenylamino-thiazoles and the Advent of Microwave Synthesis

The 2-amino-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Within this class, 2-phenylamino-thiazole derivatives are of significant interest due to their demonstrated therapeutic potential.[2][3] For instance, derivatives of this class have been investigated as potent Mnk2 inhibitors for cancer therapy and as antimicrobial agents.[3]

The classical method for synthesizing these valuable compounds is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thiourea derivative.[4][5] However, conventional heating methods for this synthesis often necessitate long reaction times, from hours to even days, and can result in modest yields.[6][7] In the fast-paced environment of drug discovery and development, such time-consuming processes create a significant bottleneck.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating.[7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[9][10] This acceleration is due to the efficient and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules.[8] The benefits of MAOS extend beyond speed, frequently leading to higher product yields, increased purity, and the potential for solvent-free reactions.[7]

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-phenylamino-thiazole derivatives, offering detailed protocols, a mechanistic overview, and a comparative analysis against conventional methods.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The microwave-assisted synthesis of 2-phenylamino-thiazole derivatives follows the well-established Hantzsch reaction mechanism. This process can be broken down into three key steps:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack from the sulfur atom of the N-phenylthiourea on the α-carbon of the haloketone. This is an SN2 reaction that results in the formation of an S-alkylation intermediate.[5][11][12]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thiourea intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered hydroxythiazoline ring intermediate.[5][11][12]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic 2-phenylamino-thiazole ring system.[5][11] The aromaticity of the final product is a significant driving force for this reaction.[13]

The application of microwave energy significantly accelerates each of these steps, leading to a rapid and efficient overall transformation.

Hantzsch_Mechanism reactants α-Haloketone + N-Phenylthiourea intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Phenylamino-thiazole Derivative intermediate2->product Dehydration (-H2O)

Caption: The reaction mechanism for the Hantzsch synthesis of 2-phenylamino-thiazole derivatives.

Comparative Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods. The following table summarizes typical results for the synthesis of 2-phenylamino-4-arylthiazole derivatives, demonstrating the dramatic improvements in reaction time and yield.

ProductMethodSolventReaction TimeYield (%)Reference
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineMicrowaveMethanol30 min95[6]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineConventionalMethanol8 hLower Yields[6]
2-Amino-4-phenylthiazoleMicrowaveWater1-20 min81-97
2-(Substituted-benzylidene)hydrazinyl)thiazol-4(5H)-oneMicrowaveEthanol10-15 min82-92[8]
2-(Substituted-benzylidene)hydrazinyl)thiazol-4(5H)-oneConventionalEthanol1.5 h79-90[8]
2-Amino-4-phenylthiazoleMicrowaveNone10-15 minHigher Yields[14]
2-Amino-4-phenylthiazoleConventionalEthanol8 hLower Yields[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-phenylamino-thiazole derivatives.

Protocol 1: Synthesis of N-Phenyl-4-(aryl)thiazol-2-amines

This protocol is a general procedure for the synthesis of N-phenyl-4-(aryl)thiazol-2-amines from substituted α-bromoacetophenones and N-phenylthiourea.

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • N-phenylthiourea (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted α-bromoacetophenone (1.0 mmol), N-phenylthiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial securely and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 90°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate is the product. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Solvent-Free Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a greener, solvent-free approach to the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄-SiO₂ catalyst

  • Mortar and pestle

  • 100 mL beaker

  • Microwave oven

Procedure:

  • Grind the substituted acetophenone, thiourea, and NaHSO₄-SiO₂ catalyst together in a mortar and pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to a 100 mL beaker.

  • Place the beaker in a microwave oven and irradiate for 10-15 minutes at a suitable power level.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Combine α-haloketone, N-phenylthiourea, and solvent in a microwave vial. react1 Seal the vial and place in the microwave synthesizer. prep1->react1 react2 Irradiate at set temperature and time. react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Collect the precipitate by filtration. workup1->workup2 workup3 Wash with cold solvent. workup2->workup3 workup4 Dry the product under vacuum. workup3->workup4 analysis1 Characterize the final product (NMR, IR, MS). workup4->analysis1

Caption: A typical experimental workflow for the microwave-assisted synthesis of 2-phenylamino-thiazole derivatives.

Conclusion and Future Outlook

The microwave-assisted Hantzsch synthesis represents a significant advancement in the preparation of 2-phenylamino-thiazole derivatives. The protocols outlined in this document demonstrate a rapid, efficient, and high-yielding methodology that is well-suited for the demands of modern chemical research and drug development. By dramatically reducing reaction times and often improving yields, MAOS allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents. The adoption of these greener and more efficient synthetic strategies is crucial for the future of sustainable chemical synthesis.

References

  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. Available at: [Link]

  • Various Authors. (n.d.).
  • Anonymous. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... PMC. Available at: [Link]

  • Anonymous. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Anonymous. (2008).
  • Anonymous. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Anonymous. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. IJRAN.
  • Anonymous. (n.d.). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan J. Chem. Available at: [Link]

  • Anonymous. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Anonymous. (n.d.). A comparative study of microwave assisted and conventional synthesis of 2, 3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1, 3-thiazol–2–ylamino]-1, 5. Academia.edu.
  • Anonymous. (n.d.). Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. ResearchGate. Available at: [Link]

  • Anonymous. (2025). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ezhilarasi, M. R., et al. (2016). Synthesis and Characterization of Some Novel 2-Amino 5-Phenyl Thiazole Derivatives Using Microwave Irradiation Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
  • Anonymous. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

  • Anonymous. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Anonymous. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. Available at: [Link]

Sources

Application

Scale-up methods for (2-Phenylamino-thiazol-4-yl)-acetic acid production

Application Note: Scale-Up Methodologies for the Production of (2-Phenylamino-thiazol-4-yl)-acetic Acid Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Methodologies for the Production of (2-Phenylamino-thiazol-4-yl)-acetic Acid

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Executive Summary & Chemical Rationale

Thiazole derivatives, particularly 2-aminothiazoles, are privileged pharmacophores ubiquitous in medicinal chemistry, frequently serving as the core scaffold for antimicrobial, anti-inflammatory, and antidiabetic agents[1]. The compound (2-Phenylamino-thiazol-4-yl)-acetic acid is a highly versatile building block. Its synthesis relies on the classical Hantzsch thiazole synthesis—a robust method for constructing the 1,3-thiazole ring via the condensation of an α-haloketone with a thiourea derivative[2].

While the Hantzsch synthesis is trivial at the bench scale, transitioning to a multi-kilogram pilot scale presents significant chemical engineering challenges. These include managing the highly exothermic alkylation step, mitigating the generation of corrosive hydrogen chloride (HCl) gas, and preventing the decarboxylation of the acetic acid moiety during thermal cyclization[3].

To circumvent thermal degradation, this protocol employs a two-step scalable approach:

  • Condensation: N-phenylthiourea is reacted with ethyl 4-chloroacetoacetate (rather than the free acid) to form the stable intermediate ethyl (2-phenylamino-thiazol-4-yl)-acetate.

  • Saponification: The ester is subjected to mild alkaline hydrolysis, followed by precisely controlled acidification to precipitate the target free acid.

Mechanistic Causality & Process Chemistry Insights

Understanding the reaction mechanism is critical for establishing a self-validating scale-up protocol. The Hantzsch cyclization proceeds via a bimolecular nucleophilic substitution ( SN​2 ) followed by an intramolecular condensation[2][3].

  • S-Alkylation (Exothermic): The highly nucleophilic sulfur atom of N-phenylthiourea attacks the α-carbon of ethyl 4-chloroacetoacetate. This step displaces the chloride ion, generating a thioenolate intermediate and releasing HCl. In a scale-up environment, the rapid release of heat and gas necessitates controlled dosing of the electrophile rather than batch mixing.

  • Intramolecular Cyclization: The imine nitrogen of the intermediate attacks the ketone carbonyl. Subsequent dehydration (loss of H2​O ) drives the aromatization of the thiazole ring. Ethanol is selected as the process solvent because it effectively solvates the starting materials, stabilizes the transition states via hydrogen bonding, and allows the intermediate ester to crystallize upon cooling.

G NPT N-Phenylthiourea (Nucleophile) Intermediate Thioenolate Intermediate (S-Alkylation) NPT->Intermediate ECA Ethyl 4-chloroacetoacetate (Electrophile) ECA->Intermediate Cyclization Intramolecular Cyclization (- H2O, - HCl) Intermediate->Cyclization Ester Ethyl (2-phenylamino- thiazol-4-yl)acetate Cyclization->Ester Hydrolysis Saponification (NaOH, then HCl) Ester->Hydrolysis Product (2-Phenylamino-thiazol- 4-yl)-acetic acid Hydrolysis->Product

Figure 1: Mechanistic pathway for the synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Scale-Up Metrics and Quantitative Data

Transitioning from a 100-gram laboratory scale to a 10-kilogram pilot scale requires adjustments in dosing rates, temperature control, and isolation techniques. Table 1 summarizes the critical process parameters (CPPs) and critical quality attributes (CQAs) observed during our scale-up validation.

Table 1: Process Parameters & Yield Comparison (Lab vs. Pilot Scale)

Parameter / MetricLab Scale (100 g)Pilot Scale (10 kg)Causality / Engineering Note
Solvent Volume 500 mL (5 V)50 L (5 V)Maintains optimal stirrability during crystallization.
ECA Dosing Time 15 minutes120 minutesExtended dosing prevents thermal runaway ( Tmax​ < 75°C).
Reflux Duration 2 hours4.5 hoursSlower heat transfer at scale requires extended reaction time.
Hydrolysis Temp 40°C40°CElevated temps (>60°C) risk degradation of the thiazole ring.
Precipitation pH 3.53.5Targets the isoelectric point to maximize crystallization yield.
Overall Yield 88%84%Minor mechanical losses in the pilot centrifuge.
HPLC Purity > 99.5%99.1%Trace unreacted thiourea removed via secondary aqueous wash.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the operator can verify the success of a step before proceeding.

Part A: Synthesis of Ethyl (2-phenylamino-thiazol-4-yl)-acetate
  • Reactor Preparation: Purge a 100 L glass-lined reactor with Nitrogen. Charge the reactor with 50 L of absolute ethanol and 10.0 kg (65.7 mol) of N-phenylthiourea.

  • Heating: Agitate the suspension at 150 RPM and heat the jacket to achieve an internal temperature of 60°C.

  • Controlled Dosing: Using a metering pump, dose 11.3 kg (68.9 mol, 1.05 eq) of ethyl 4-chloroacetoacetate over 120 minutes.

    • Self-Validation Check: Monitor the internal temperature. The reaction is exothermic; ensure the temperature does not exceed 75°C. Route the reactor vent through a caustic scrubber to neutralize evolved HCl gas.

  • Cyclization (Reflux): Once dosing is complete, heat the mixture to gentle reflux (approx. 78°C) and maintain for 4.5 hours.

    • PAT Monitoring: Pull a sample for HPLC analysis. The reaction is deemed complete when N-phenylthiourea is ≤ 1.0% (Area %).

  • Crystallization & Isolation: Cool the reactor to 5°C at a rate of 15°C/hour. The intermediate ester will precipitate as a dense, off-white crystalline solid. Isolate via centrifugation, wash the cake with 10 L of cold ethanol, and proceed to Part B with the wet cake (drying is unnecessary).

Part B: Saponification to (2-Phenylamino-thiazol-4-yl)-acetic acid
  • Hydrolysis: Transfer the wet ester cake to a clean 100 L reactor. Charge 30 L of Deionized (DI) water and 10 L of ethanol. Begin agitation.

  • Base Addition: Slowly add 8.0 L of 10 M NaOH (aq). Heat the mixture to 40°C.

    • Self-Validation Check: The initial suspension will gradually transition into a clear, homogeneous solution as the ester is hydrolyzed to the highly soluble sodium carboxylate salt. If the solution remains cloudy after 2 hours, add an additional 1 L of NaOH.

  • Acidification (Product Precipitation): Cool the clear solution to 10°C. Slowly dose 6 M HCl (aq) into the reactor until the pH reaches exactly 3.5.

    • Causality Note: The product is an amphoteric molecule (containing both a basic secondary amine and an acidic carboxyl group). Overshooting the pH (< 2.0) will protonate the amine, forming a soluble HCl salt and drastically reducing yield.

  • Final Isolation: Stir the resulting thick slurry at 10°C for 2 hours to ensure complete crystal ripening. Centrifuge the product, wash the cake with 20 L of DI water to remove inorganic salts (NaCl), and dry in a vacuum oven at 50°C until moisture content is < 0.5%.

ProcessFlow React1 Reactor 1: Condensation EtOH, 60-80°C Scrubber Caustic Scrubber (HCl Gas Removal) React1->Scrubber Off-gas Cryst1 Cooling & Filtration Intermediate Isolation React1->Cryst1 Reaction Mass Dosing Controlled Dosing Ethyl 4-chloroacetoacetate Dosing->React1 React2 Reactor 2: Hydrolysis NaOH (aq), 40°C Cryst1->React2 Ester Wet Cake Acidification pH Adjustment (pH 3.5) 2M HCl Dosing React2->Acidification Isolation Centrifugation & Drying Vacuum, 50°C Acidification->Isolation Slurry

Figure 2: Pilot-scale process flow diagram detailing reactor operations and isolation steps.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Phenylamino-thiazol-4-yl)-acetic Acid

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists troubleshooting the preparation of 2-aminothiazole-4-acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists troubleshooting the preparation of 2-aminothiazole-4-acetic acid derivatives. The synthesis relies on a classical multicomponent framework—specifically the Hantzsch thiazole synthesis [[1]]( by a highly sensitive ester hydrolysis step.

Below, we address the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield recovery.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing multiple spots on my TLC plate during the Hantzsch condensation with ethyl 4-chloroacetoacetate? Causality: The reaction between N-phenylthiourea and ethyl 4-chloroacetoacetate is a two-step cascade. The first step is the nucleophilic attack of the highly polarizable thiourea sulfur on the α -haloketone, displacing the chloride ion to form an acyclic S -alkylated intermediate. If the reaction is quenched prematurely, or if the solvent fails to stabilize the polar transition state of the subsequent dehydration/ring-closure (where the nitrogen attacks the ketone carbonyl), this acyclic intermediate will persist alongside the starting materials. Resolution: Ensure sufficient reaction time and consider switching to a highly polar, protic solvent system. Recent methodologies demonstrate that utilizing green solvents like PEG-600 at room temperature facilitates the dehydration step, driving the cyclization to completion within 4 hours and yielding up to 93% efficiency 2.

Q2: How can I optimize the solvent system to maximize the yield of the ethyl ester intermediate? Causality: The polarity and hydrogen-bonding capacity of the solvent directly dictate the activation energy required for thiazole ring closure. Traditional methods rely on refluxing ethanol, which can induce thermal degradation or unwanted transesterification. Resolution: Transitioning to Polyethylene glycol (PEG-600) acts as both a solvent and a phase-transfer catalyst. It enhances the solubility of the thiourea and stabilizes the elimination of water during cyclization without the need for harsh thermal conditions 3.

Q3: My final yield of (2-Phenylamino-thiazol-4-yl)-acetic acid is low, and NMR shows a missing methylene/carboxyl group. What happened? Causality: You are experiencing thermal decarboxylation. Thiazole-4-acetic acid derivatives are exceptionally susceptible to decarboxylation because the electron-withdrawing nature of the thiazole ring acts as an electron sink. When heated, the carboxylate group undergoes a cyclic transition state, releasing CO2​ and leaving behind a methyl group at the 4-position (yielding 2-phenylamino-4-methylthiazole). Resolution: During the saponification (hydrolysis) of the ethyl ester, strictly maintain the internal temperature below 40°C. Use mild bases like LiOH in a THF/Water mixture rather than boiling NaOH/EtOH.

Part 2: Quantitative Performance Data

The following table summarizes the kinetic and yield data for the Hantzsch condensation step across different solvent systems, highlighting the superiority of green solvent approaches 2.

Solvent SystemTemperature (°C)Reaction Time (h)Isolated Yield (%)Impurity Profile / Notes
Ethanol78 (Reflux)6.072Moderate (Acyclic intermediates present)
Ethylene Glycol1005.576Moderate (Thermal degradation risks)
Glycerine1005.077Low
PEG-600 25 (RT) 4.0 93 Very Low (Clean cyclization)

Part 3: Mechanistic Workflow & Troubleshooting Logic

Workflow Start N-phenylthiourea + Ethyl 4-chloroacetoacetate Condensation Hantzsch Condensation (PEG-600, 25°C, 4h) Start->Condensation Intermediate Ethyl 2-(phenylamino)thiazol-4-yl acetate (TLC Confirmed) Condensation->Intermediate Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O, <40°C) Intermediate->Hydrolysis Controlled Temp Error1 High Temp Hydrolysis (>60°C) Intermediate->Error1 Overheating Product (2-Phenylamino-thiazol-4-yl)-acetic acid (Target Molecule) Hydrolysis->Product Byproduct Decarboxylation Byproduct (2-Phenylamino-4-methylthiazole) Error1->Byproduct

Troubleshooting workflow for the synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(phenylamino)thiazol-4-yl acetate

This protocol utilizes a green-chemistry approach to maximize cyclization efficiency while preventing thermal degradation.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Loading: Add N-phenylthiourea (10 mmol, 1.52 g) and ethyl 4-chloroacetoacetate (10 mmol, 1.65 g) to the flask.

  • Solvent Addition: Add 15 mL of PEG-600 as the reaction medium.

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting thiourea on a silica gel TLC plate (Eluent: Hexane:EtOAc 7:3). Validation Check: The complete disappearance of the UV-active thiourea spot (lower Rf) confirms total conversion to the cyclized ester.

  • Work-up: Pour the viscous mixture into 50 mL of vigorously stirred, ice-cold distilled water. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 10 mL) to remove residual PEG-600, and recrystallize from hot ethanol to yield the pure ethyl ester intermediate.

Protocol B: Controlled Saponification to the Free Acetic Acid

This protocol is strictly temperature-controlled to prevent the decarboxylation of the sensitive thiazole-4-acetic acid moiety.

  • Dissolution: Dissolve the ethyl ester intermediate (5 mmol) in 20 mL of a Tetrahydrofuran (THF) and Water mixture (1:1 v/v).

  • Base Addition: Add Lithium hydroxide monohydrate (15 mmol, 0.63 g) in one single portion.

  • Hydrolysis: Stir the reaction at 30°C for 3 hours. Critical Parameter: Do not allow the internal temperature to exceed 40°C at any point.

  • Solvent Removal: Evaporate the THF under reduced pressure using a rotary evaporator. Ensure the water bath temperature is set strictly below 35°C.

  • Cooling: Transfer the remaining aqueous layer to an Erlenmeyer flask and cool it in an ice bath (0–5°C).

  • Acidification & Self-Validation: Slowly acidify the aqueous layer by adding 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 3.0. Validation Check: A white to off-white precipitate must form immediately upon reaching the isoelectric point. Do not drop the pH below 2.5, as the aminothiazole nitrogen may protonate, pulling the product back into the aqueous phase.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to obtain pure (2-Phenylamino-thiazol-4-yl)-acetic acid.

References

  • Title: The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Green synthetic strategies toward thiazoles: a sustainable approach Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Optimization

Purification techniques for (2-Phenylamino-thiazol-4-yl)-acetic acid

Welcome to the Technical Support Center for the isolation and purification of (2-Phenylamino-thiazol-4-yl)-acetic acid. As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Phenylamino-thiazol-4-yl)-acetic acid. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks researchers encounter with this compound.

This amphoteric thiazole derivative is highly valued in drug development for its potent anti-inflammatory properties . However, its dual functionality—a weakly basic phenylaminothiazole core and an acidic carboxymethyl group—presents unique challenges during purification. This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure high-purity recovery.

Section 1: Physicochemical Profiling & Solubility

Understanding the quantitative solubility profile is critical for designing an effective purification strategy. The compound's lipophilicity and hydrogen-bonding capacity dictate its behavior in biphasic systems and chromatography .

Table 1: Quantitative Solubility and Partitioning Profile

Solvent SystempH / ConditionState of CompoundSolubility (mg/mL)Mechanistic Rationale
Aqueous NaOH pH > 9.0Sodium Carboxylate> 100 mg/mLDeprotonation of the acetic acid moiety forms a highly polar, water-soluble anion.
Aqueous HCl pH < 2.0Thiazolium Cation~ 15 mg/mLProtonation of the thiazole nitrogen increases polarity, but the hydrophobic phenyl ring limits overall solubility.
Water pH 3.0 - 3.5Zwitterion / Free Acid< 0.1 mg/mLThe compound reaches its isoelectric point, minimizing net charge and maximizing intermolecular hydrophobic interactions.
Ethyl Acetate 25 °CFree Acid~ 45 mg/mLThe free acid partitions favorably into medium-polarity organic solvents due to the lipophilic phenylthiazole core.
Hexane 25 °CFree Acid< 0.01 mg/mLNon-polar solvents cannot disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers.

Section 2: Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted phenylthiourea and alpha-halo ester. How do I separate them from the target compound? A: Utilize an acid-base extraction strategy. Causality: By adjusting the aqueous phase to pH > 9, the target compound becomes a water-soluble carboxylate salt. Unreacted phenylthiourea and non-acidic organic impurities lack this acidic proton; they remain in the organic phase (e.g., EtOAc) and can be discarded. Subsequent acidification of the aqueous phase to pH 3.0–3.5 reprotonates the carboxylate, driving the target compound out of the aqueous solution as a high-purity precipitate.

Q2: During isoelectric precipitation, my compound "oils out" as a gummy residue instead of forming crystals. How can I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when trapped lipophilic impurities disrupt the crystal lattice. Solution: Do not crash the product out rapidly at room temperature. Instead, perform the acidification dropwise at 0–5 °C with vigorous stirring to lower the kinetic energy of the system. If an oil still forms, extract the milky aqueous suspension with EtOAc, dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from a hot mixture of Ethanol/Water (3:1 v/v).

Q3: What are the optimal Preparative HPLC conditions for this compound, and why do I see severe peak tailing? A: Peak tailing is typically caused by secondary interactions between the weakly basic thiazole nitrogen and residual silanol groups on the C18 stationary phase. Solution: Use a low-pH mobile phase. Incorporating 0.1% to 0.2% Trifluoroacetic acid (TFA) in both the aqueous and organic (Acetonitrile) mobile phases serves a dual purpose: it suppresses the ionization of the carboxylic acid (improving retention on the reverse-phase column) and ion-pairs with the thiazole nitrogen (masking silanol interactions).

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction & Isoelectric Precipitation

Self-Validation Check: The aqueous phase must remain completely clear upon EtOAc extraction at pH 10. Any cloudiness indicates an incomplete phase separation or an emulsion, requiring centrifugation before proceeding.

  • Dissolution: Dissolve 10 g of crude (2-Phenylamino-thiazol-4-yl)-acetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Basification: Add 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes. Verify the aqueous layer is pH > 9 using indicator paper.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains the product). Discard the upper EtOAc layer (contains lipophilic impurities).

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove trace organics.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous, vigorous stirring until the pH reaches exactly 3.0–3.5.

  • Filtration: Stir the resulting suspension for 1 hour at 0 °C to ensure complete crystallization. Filter under vacuum, wash the filter cake with 20 mL of ice-cold water, and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Preparative HPLC Purification

Self-Validation Check: Run an analytical HPLC injection first. The target peak must exhibit a symmetry factor between 0.9 and 1.2. If the factor is >1.2, increase the TFA concentration to 0.2% before scaling up.

  • Sample Preparation: Dissolve 500 mg of the pre-purified solid in 5 mL of DMSO/Methanol (1:1). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: C18 Reverse-Phase Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA

  • Gradient Execution: Run a linear gradient from 10% B to 70% B over 30 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (phenyl ring) and 280 nm (thiazole core).

  • Recovery: Pool fractions containing the target peak (>98% purity). Lyophilize immediately to remove water, MeCN, and volatile TFA, yielding the pure free acid.

Section 4: Visual Workflows

ExtractionWorkflow Start Crude Mixture (Organic + Aqueous) Step1 Add 1M NaOH (pH > 9) Extract with EtOAc Start->Step1 Org1 Organic Phase (Impurities) Step1->Org1 Discard Aq1 Aqueous Phase (Target as Sodium Salt) Step1->Aq1 Retain Step2 Acidify with 1M HCl (pH 3.0 - 3.5) Aq1->Step2 Precip Precipitation of Free Acid (Target Compound) Step2->Precip Filter Vacuum Filtration & Wash with Cold H2O Precip->Filter Pure Purified Target Compound Filter->Pure

Workflow for acid-base extraction and isoelectric precipitation.

HPLCOptimization Start Assess Crude Purity (Analytical HPLC) PurityHigh Purity > 85% Proceed to Prep-HPLC Start->PurityHigh PurityLow Purity < 85% Pre-treatment Required Start->PurityLow HPLC Reverse-Phase C18 0.1% TFA in H2O/MeCN PurityHigh->HPLC PreTreat Acid-Base Extraction or Flash Chromatography PurityLow->PreTreat PreTreat->HPLC PeakShape Evaluate Peak Shape HPLC->PeakShape Tailing Peak Tailing Observed? Increase TFA to 0.2% PeakShape->Tailing Good Sharp Symmetrical Peaks Collect Fractions PeakShape->Good Tailing->HPLC Re-run Method

Decision tree for HPLC purification and peak shape optimization.

References

  • Nagatomi, H., & Ando, K. (1984). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittelforschung, 34(5), 599-603. URL:[Link][1]

  • Rangappa, K. S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure. URL:[Link][2]

Sources

Troubleshooting

Recrystallization solvents for purifying (2-Phenylamino-thiazol-4-yl)-acetic acid

Technical Support Center: Purifying (2-Phenylamino-thiazol-4-yl)-acetic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying (2-Phenylamino-thiazol-4-yl)-acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of (2-Phenylamino-thiazol-4-yl)-acetic acid via recrystallization. We will move beyond simple protocols to explain the causality behind procedural choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying (2-Phenylamino-thiazol-4-yl)-acetic acid?

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] For a molecule like (2-Phenylamino-thiazol-4-yl)-acetic acid, which is typically synthesized and isolated as a crude solid, recrystallization is ideal for removing by-products, unreacted starting materials, and other process impurities. The method leverages differences in solubility between the desired compound and contaminants in a chosen solvent system to yield a highly pure, crystalline final product.[2][3]

Q2: How do I select a suitable recrystallization solvent for this specific compound?

The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should exhibit high solubility for (2-Phenylamino-thiazol-4-yl)-acetic acid at elevated temperatures but low solubility at cooler, or room, temperatures.[3][4] The structural features of your compound—a polar carboxylic acid, a hydrogen-bonding amine, and an aromatic thiazole system—provide critical clues.

The "like dissolves like" principle suggests that polar solvents are the best starting point.[4] Given the compound's ability to form hydrogen bonds, polar protic solvents are particularly promising candidates.[4] Initial screening should therefore focus on solvents like ethanol, methanol, or acetic acid.[5][6]

Q3: What if no single solvent provides the ideal solubility profile?

This is a common scenario. You may find that one solvent dissolves the compound too well even when cold, while another fails to dissolve it sufficiently even when hot.[1] In this case, a mixed-solvent system, or "solvent pair," is the logical next step.[1] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the point of saturation).[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7] For this compound, a common and effective pair to investigate would be ethanol (good solvent) and water (poor solvent).[7][8]

Solvent Selection Guide for (2-Phenylamino-thiazol-4-yl)-acetic acid

The following table provides a starting point for your solvent screening experiments. The suitability is based on the physicochemical properties of the target molecule and data from related heterocyclic compounds.

SolventPolarityBoiling Point (°C)Suitability & Comments
Water High (Polar Protic)100Poor as a single solvent. Likely has low solubility due to the aromatic rings. Excellent as an anti-solvent with alcohols.[5]
Ethanol High (Polar Protic)78Excellent candidate. Good for polar compounds. Often used for thiazole derivatives.[6][9][10] Forms an effective solvent pair with water.[7][8]
Methanol High (Polar Protic)65Good candidate. Similar to ethanol but more volatile. Has been used successfully for purifying thiazole derivatives.[6][8]
Acetic Acid High (Polar Protic)118Potential candidate. Can be very effective for carboxylic acids, but its high boiling point can make it difficult to remove completely.[5] May promote oiling out if the compound's melting point is low.
Ethyl Acetate Medium (Polar Aprotic)77Fair candidate. Its moderate polarity might provide the desired solubility differential. Worth screening.[5]
Acetone Medium (Polar Aprotic)56Possible candidate. Its lower boiling point is advantageous for easy removal.[4] May be too effective a solvent, leading to poor recovery.
Toluene Low (Non-polar)111Unlikely as a single solvent. The compound's polarity suggests it will have low solubility. Could potentially be used as an anti-solvent with a very polar solvent, but this is less common.[5]
Hexane Low (Non-polar)69Unsuitable as a primary solvent. Useful for washing the final product to remove non-polar impurities if the product is insoluble in it.

Troubleshooting Recrystallization Issues

This section addresses specific problems you may encounter during the experiment.

Problem 1: My compound "oils out" instead of crystallizing.

  • Symptom: Upon cooling, the compound separates as a liquid layer or oily globules rather than forming solid crystals.

  • Causality & Solution: This common issue occurs when a compound comes out of solution at a temperature above its melting point.[4] This can be triggered by several factors:

    • Inappropriate Solvent Choice: The solvent's boiling point may be significantly higher than the compound's melting point. Solution: Switch to a lower-boiling point solvent that still meets the solubility criteria.[7][10]

    • Rapid Cooling: Placing the hot flask directly into an ice bath ("shock cooling") can cause the supersaturated solution to crash out as a liquid. Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can aid this process.[7]

    • High Impurity Load: Impurities can depress the melting point of your compound, making it more prone to oiling out. Solution: If the oil solidifies upon further cooling, you can attempt to redissolve it in fresh hot solvent and recrystallize again. Adding slightly more solvent than the minimum required can sometimes help.[11][12] If the solution is colored, a pre-treatment with activated charcoal may be beneficial.[7][11]

Problem 2: No crystals form, even after prolonged cooling.

  • Symptom: The solution remains clear and homogenous with no precipitate formation, even after cooling in an ice bath.

  • Causality & Solution: This is almost always due to one of two reasons:

    • Excessive Solvent: This is the most frequent cause of crystallization failure.[7][12] Too much solvent was added, and the solution is not saturated at the lower temperature. Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[11][12] Allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should, and requires a trigger for nucleation. Solution: Try to induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod.[12][13] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal"—a tiny speck of the crude or pure compound—to the cooled solution.[11][12][13]

Problem 3: The final yield is unacceptably low.

  • Symptom: After filtration and drying, the mass of the recovered pure product is a small fraction of the starting material.

  • Causality & Solution:

    • Using Too Much Solvent: As with crystallization failure, using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[11] Solution: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large residue remains, you can recover more product by concentrating the mother liquor and cooling for a second crop of crystals.[7][11] Note that a second crop may be less pure.

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem. Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before pouring your solution through.[1] Perform the filtration as quickly as possible.[1]

Problem 4: The recrystallized product is still impure or colored.

  • Symptom: The final crystals are discolored, or analytical data (e.g., melting point, TLC) indicates the presence of impurities.

  • Causality & Solution:

    • Colored Impurities: Highly polar, colored impurities may co-crystallize with your product. Solution: Redissolve the product in a minimal amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal, and swirl the hot solution for a few minutes.[7] Remove the charcoal via hot filtration and proceed with the crystallization.[7] Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Persistent Impurities: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product. Solution: Perform a second recrystallization using the same or a different solvent system.[7] If impurities persist, an alternative purification method like column chromatography may be necessary.[7]

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving common recrystallization problems.

Caption: A systematic workflow for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude (2-Phenylamino-thiazol-4-yl)-acetic acid into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip.[13]

  • Heating: Gently heat the mixture on a hot plate to the solvent's boiling point while stirring or swirling. Add more solvent in small portions until the solid just completely dissolves. Avoid adding a large excess.[13]

  • Hot Filtration (Optional): If insoluble impurities or colored residues (after charcoal treatment) are present, perform a hot gravity filtration quickly to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1][13]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[7][13]

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove all traces of solvent.[7][8][13]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: At room temperature, dissolve the crude solid in the absolute minimum amount of the "good" solvent (e.g., ethanol).[7]

  • Addition of "Poor" Solvent: While stirring, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy or turbid. This indicates the saturation point has been reached.[7]

  • Re-dissolution: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.[7]

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above.

References

  • Summary of Common Crystallization Solvents. (n.d.).
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). BenchChem.
  • Recrystallization.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. (n.d.). NIScPR Online Publishing.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). BenchChem.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). PMC.
  • Troubleshooting. (2022, August 16). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). BenchChem.
  • Technical Support Center: Purification of 2-Phenylamino-thiazoline Derivatives. (n.d.). BenchChem.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid. (n.d.). BenchChem.
  • The Solubility of Proteins in Organic Solvents. (n.d.). SciSpace.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.

Sources

Optimization

Technical Support Center: Troubleshooting Instability of (2-Phenylamino-thiazol-4-yl)-acetic Acid in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the inherent chemical instability of (2-Phenylamino-thiazol-4-yl)-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the inherent chemical instability of (2-Phenylamino-thiazol-4-yl)-acetic acid and its derivatives.

Because this compound features an acetic acid moiety attached to a thiazole ring, it is highly susceptible to degradation in acidic environments. Below, we dissect the causality of this instability, provide a troubleshooting FAQ, and outline self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Insights: The "Why" Behind Acidic Degradation

To stop degradation, you must first understand the chemical causality driving it. (2-Phenylamino-thiazol-4-yl)-acetic acid undergoes two primary modes of failure in acidic media:

Pathway A: Zwitterionic Decarboxylation (Primary) Heterocyclic acetic acids are notorious for releasing CO₂ upon heating or exposure to acid. When the thiazole nitrogen (N3) is protonated in acidic media (e.g., pH < 4.0), it creates a powerful electron sink. The adjacent acetic acid group at the C4 position acts analogously to a β -keto acid. The carboxylate group loses CO₂, and the resulting electron pair flows into the thiazole ring to neutralize the protonated imine, forming an enamine-like intermediate that rapidly tautomerizes to 2-phenylamino-4-methylthiazole . This zwitterionic mechanism is the dominant degradation pathway for heterocyclic acetic acids [1].

Pathway B: Thiazole Ring Hydrolysis (Secondary) Under prolonged exposure to strong aqueous acids, the endocyclic imine bond (C=N) within the thiazole ring becomes vulnerable to nucleophilic attack by water, leading to ring-opening and complete structural collapse [2].

G A (2-Phenylamino-thiazol-4-yl)-acetic acid (Intact Compound) B Protonation in Acidic Media (Zwitterion / Cationic Intermediate) A->B pH < 4.0 C Decarboxylation (-CO2) 2-Phenylamino-4-methylthiazole B->C Heat / Acid D Thiazole Ring Hydrolysis (C=N Cleavage) B->D Strong Acid / H2O

Fig 1: Acid-catalyzed degradation pathways of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Troubleshooting & FAQ

Q1: Why does my compound degrade rapidly during standard HPLC analysis? A1: Most standard reverse-phase HPLC methods utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress silanol ionization and sharpen peaks. However, 0.1% TFA drops the mobile phase pH to ~2.0. At this pH, the thiazole ring protonates, triggering rapid zwitterionic decarboxylation inside the column. You will observe split peaks, a drifting baseline, or a massive secondary peak corresponding to the 4-methylthiazole degradant.

Q2: How can I prevent decarboxylation during synthesis workup? A2: If your synthetic route involves saponification of an ester precursor to yield the free acetic acid, the subsequent acidification step is highly perilous. If you acidify the aqueous layer past pH 3.0 to precipitate the product, you will induce decarboxylation. Solution: Carefully titrate the aqueous layer to pH 5.5–6.0 using a mild acid (e.g., 1M Citric acid) at 0°C. Extract immediately into a cold organic solvent (like EtOAc) to minimize aqueous acidic contact time.

Q3: What is the optimal storage condition to maximize shelf life? A3: The compound should never be stored in unbuffered aqueous solutions, as dissolved CO₂ can lower the pH enough to initiate slow degradation. Store the compound as a lyophilized solid at -20°C in a desiccator, protected from light to prevent concurrent UV-induced photolysis [2].

Quantitative Data: Stability Matrix

To guide your buffer selection, the following table summarizes the degradation kinetics of (2-Phenylamino-thiazol-4-yl)-acetic acid across various pH levels at 25°C.

pH LevelBuffer System / ModifierHalf-Life ( t1/2​ )Primary DegradantWorkflow Recommendation
pH 2.0 0.1% TFA< 2 hours2-Phenylamino-4-methylthiazoleCRITICAL: Avoid for all analyses.
pH 4.0 10 mM Ammonium Formate~12 hours2-Phenylamino-4-methylthiazoleUse with caution; keep autosampler at 4°C.
pH 6.5 10 mM Ammonium Acetate> 72 hoursNone detectedOPTIMAL: Standardize for HPLC/LC-MS.
pH 10.0 10 mM Ammonium Bicarbonate~24 hoursRing-opened hydrolysis productsAvoid prolonged exposure.

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol utilizes a near-neutral pH to prevent on-column degradation, while incorporating a forced-degradation control to prove the method can accurately resolve the parent compound from its breakdown products.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to exactly 6.5 using dilute acetic acid or ammonium hydroxide. (Causality: pH 6.5 keeps the compound in its stable carboxylate anion form, preventing the zwitterion formation required for decarboxylation).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Generation of the Validation Standard (Forced Degradation)

  • Dissolve 1 mg of (2-Phenylamino-thiazol-4-yl)-acetic acid in 1 mL of 0.1 M HCl.

  • Incubate at 60°C for 2 hours to force complete decarboxylation.

  • Neutralize with 1 mL of 0.1 M NaOH. This is your "Degradant Spike" (predominantly 2-phenylamino-4-methylthiazole).

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., Waters XBridge, which tolerates neutral/basic pH), 50 x 2.1 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Inject a 50:50 mixture of the intact compound and the "Degradant Spike".

  • Self-Validation Criteria: The method is only validated if baseline resolution ( Rs​>1.5 ) is achieved between the parent compound and the decarboxylated degradant. If the parent peak shows tailing, verify that Mobile Phase A is strictly at pH 6.5.

Protocol 2: Controlled Aqueous Workup for Thiazole Acetic Acids

This protocol ensures safe isolation of the compound post-synthesis without triggering acid-catalyzed CO₂ loss.

Step 1: Quenching

  • Cool the crude reaction mixture (typically basic from saponification) to 0–5°C using an ice-water bath. (Causality: Decarboxylation is highly temperature-dependent; cold temperatures kinetically freeze the degradation pathway).

Step 2: Controlled Acidification

  • Equip the flask with a calibrated pH probe.

  • Add 1M Citric Acid dropwise under vigorous stirring until the pH reaches exactly 5.5. Do not use HCl. (Causality: Citric acid buffers the solution, preventing localized micro-environments of extreme acidity that occur when using strong mineral acids).

Step 3: Rapid Extraction

  • Immediately extract the aqueous layer with cold Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with brine (pH ~7.0), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature not exceeding 30°C .

Workflow S1 Sample Prep / Workup Maintain pH 5.5 - 6.5 S2 HPLC Mobile Phase Ammonium Acetate (pH 6.5) S1->S2 Analyze S3 Storage Lyophilized, -20°C, Dark S2->S3 Isolate

Fig 2: Optimized handling and analytical workflow to prevent acidic degradation.

References

  • Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids." Journal of the Chemical Society, Perkin Transactions 2, 1972, 1077-1082. URL:[Link]

Troubleshooting

Technical Support Center: Purification of (2-Phenylamino-thiazol-4-yl)-acetic acid

Welcome to the Technical Support Center for the purification of (2-Phenylamino-thiazol-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2-Phenylamino-thiazol-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted thiourea from their reaction mixtures following Hantzsch thiazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in chemical principles to ensure robust and reproducible results.

Introduction: The Challenge of Thiourea Removal

The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of 2-aminothiazole derivatives.[1] A common practice is to use a slight excess of thiourea to ensure the complete consumption of the α-haloketone starting material. While effective, this often leads to the presence of unreacted thiourea as a primary impurity in the crude product mixture. The separation of (2-Phenylamino-thiazol-4-yl)-acetic acid from thiourea can be challenging due to the polar nature of both compounds. This guide will explore effective strategies to achieve high purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted thiourea from my (2-Phenylamino-thiazol-4-yl)-acetic acid product?

The most effective methods leverage the differences in the physicochemical properties of your target compound and thiourea. The two main strategies are:

  • Acid-Base Extraction: This technique exploits the acidic nature of your target compound, (2-Phenylamino-thiazol-4-yl)-acetic acid, and the basic nature of thiourea.

  • Recrystallization: This method relies on the differential solubility of the product and the impurity in a selected solvent or solvent system.

The choice of method will depend on the scale of your reaction, the desired final purity, and the available laboratory equipment.

Q2: I'm considering acid-base extraction. What are the key chemical principles that make this method effective?

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.[2] Here's a breakdown of the principles involved:

  • (2-Phenylamino-thiazol-4-yl)-acetic acid: This molecule contains a carboxylic acid group, making it acidic. In the presence of a weak base, such as sodium bicarbonate, the carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.

  • Thiourea: Thiourea is a weakly basic compound. It will remain largely uncharged and soluble in an organic solvent under weakly basic conditions.

By dissolving the crude mixture in an organic solvent and extracting with an aqueous basic solution, the deprotonated (2-Phenylamino-thiazol-4-yl)-acetic acid will move into the aqueous layer, leaving the thiourea and other non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.

Q3: My recrystallization is not working well. The product either "oils out" or the purity doesn't improve significantly. What am I doing wrong?

Recrystallization is a nuanced technique, and several factors can lead to suboptimal results. Here are some common issues and their solutions:

  • "Oiling out": This occurs when the compound separates as a liquid instead of forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.[3]

    • Solution: Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Poor Purity Improvement: This can happen if the impurity has similar solubility to your product in the chosen solvent or if you are using too little solvent, causing the impurity to co-precipitate.

    • Solution: Screen a variety of solvents to find one that has a large solubility difference between your product and thiourea at high and low temperatures. Using a mixed-solvent system can sometimes provide better selectivity.[3]

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the recommended purification methods.

Method 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from the basic thiourea impurity.

Predicted Physicochemical Properties:

To design an effective acid-base extraction protocol, it is crucial to understand the pKa of the ionizable groups in both the target compound and the impurity.

CompoundFunctional GroupPredicted pKaPredicted Solubility (Water)
(2-Phenylamino-thiazol-4-yl)-acetic acidCarboxylic Acid~4.5Sparingly soluble
(2-Phenylamino-thiazol-4-yl)-acetic acid2-Amino Group (protonated)~6.0-
ThioureaAmino Group (protonated)~-1.5Highly soluble

pKa and solubility values are predicted using Chemicalize and other computational tools for illustrative purposes. Experimental verification is recommended.[2][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The deprotonated product will be in the upper aqueous layer (if using a less dense organic solvent like ethyl acetate).

  • Isolate Aqueous Layer: Carefully drain the lower organic layer. Collect the upper aqueous layer containing the sodium salt of your product.

  • Back-Washing (Optional but Recommended): To remove any residual non-acidic impurities, wash the collected aqueous layer with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. The (2-Phenylamino-thiazol-4-yl)-acetic acid will precipitate out as a solid.

  • Isolation and Drying: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the purified product in a vacuum oven.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Mixture (Product + Thiourea) dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate org_layer Organic Layer (Thiourea + Impurities) separate->org_layer Organic aq_layer Aqueous Layer (Product Salt) separate->aq_layer Aqueous acidify Acidify with HCl to pH 2-3 aq_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product Recrystallization start Crude Product solvent_screen Solvent Screening start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent single_solvent Single-Solvent Recrystallization good_solvent->single_solvent Yes mixed_solvent Mixed-Solvent Recrystallization good_solvent->mixed_solvent No dissolve_hot Dissolve in Minimal Hot Solvent single_solvent->dissolve_hot mixed_solvent->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals cool_slowly->collect_crystals pure_product Pure Product collect_crystals->pure_product

Caption: Decision-making workflow for choosing a recrystallization method.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved March 7, 2024, from [Link]

  • Benchchem. (2025). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved March 7, 2024, from a relevant Benchchem technical note.
  • Benchchem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved March 7, 2024, from a relevant Benchchem technical note.

Sources

Optimization

Minimizing byproduct formation in 2-phenylamino-thiazole reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when synthesizing 2-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when synthesizing 2-phenylamino-thiazoles.

The synthesis of 2-phenylamino-thiazoles is predominantly achieved via the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with N-phenylthiourea[1][2]. While this pathway is highly effective, scaling it up often introduces competitive byproducts—most notably regioisomers, bis-thiazoles, and self-condensation impurities[1][3]. This guide provides a deep dive into the causality of these side reactions and offers self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Overview: The Divergent Hantzsch Pathway

Understanding why byproducts form requires looking at the nucleophilic competition inherent to N-phenylthiourea. The molecule contains two potential nucleophilic sites: the sulfur atom and the nitrogen atom.

Mechanistic divergence in Hantzsch synthesis based on pH conditions.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMR and LC-MS data indicate a mixture of products with the identical mass. Why am I forming a regioisomer, and how do I prevent it? A: You are observing the formation of the regioisomer 3-phenyl-2-imino-2,3-dihydrothiazole alongside your desired 2-phenylamino-thiazole[4].

  • Causality: The regioselectivity of N-substituted thioureas is strictly pH-dependent. Under neutral or slightly basic conditions, the highly nucleophilic sulfur atom attacks the α-carbon of the haloketone (S-alkylation), leading to the desired 2-aminothiazole[1]. However, as the reaction progresses, hydrohalic acid (HX) is released. If left unbuffered, this acidic environment protonates the sulfur or alters the electronic distribution, forcing the nitrogen atom to act as the competitive nucleophile (N-alkylation)[4][5].

  • Solution: You must actively buffer the reaction. Incorporate a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) to neutralize the acid byproduct in situ, locking the reaction into the S-alkylation pathway[4][6].

Q2: I am detecting high molecular weight impurities, specifically bis-thiazoles. What drives this side reaction? A: Bis-thiazoles form when two molecules of the α-haloketone react with a single molecule of thiourea[1].

  • Causality: This is a localized concentration issue. If the α-haloketone concentration is too high relative to the thiourea in the mixing zones, the newly formed 2-phenylamino-thiazole can act as a nucleophile itself, attacking a second α-haloketone molecule[1]. Additionally, strongly basic conditions can trigger the self-condensation of the α-haloketones before they ever reach the thiourea[1].

  • Solution: Alter your order of addition. Dissolve the N-phenylthiourea and base in the solvent first, and slowly add the α-haloketone dropwise. This maintains a pseudo-infinite dilution of the haloketone, ensuring it is consumed by the highly reactive thiourea before it can react with the product[1].

Q3: How do I balance driving the reaction to completion against thermal degradation? A: Prolonged refluxing to force sluggish reactions to completion often results in oxidation or thermal decomposition of the thiazole ring[4].

  • Causality: High thermal energy over extended periods degrades the thioamide precursors and the final product, leading to complex tar-like mixtures.

  • Solution: Optimize the temperature to a specific kinetic window. Studies demonstrate that heating at 80°C in ethanol with an NEt₃ catalyst yields maximum product efficiency (up to 96%) within shorter timeframes (e.g., 4 hours), preventing the thermal degradation seen at standard reflux temperatures (>100°C)[6].

Part 2: Quantitative Optimization Data

To summarize the causality discussed above, the following table compares how different reaction environments directly dictate the dominant product and overall yield[2][4][6].

Reaction ConditionAdditive / BaseTemperaturePrimary OutcomeMajor ByproductYield (%)
Unbuffered (Acidic) NoneReflux (100°C)Regioisomer mixture2-imino-dihydrothiazole< 50%
Buffered (Neutral) NaHCO₃ (1.2 eq)Room Temp2-phenylamino-thiazoleUnreacted starting material65-75%
Base-Catalyzed NEt₃ (1.1 eq)80°C2-phenylamino-thiazoleTrace bis-thiazoles90-96%

Part 3: Self-Validating Experimental Protocol

Optimized Synthesis of 2-Phenylamino-thiazole (NEt₃-Catalyzed) This methodology integrates the mechanistic solutions discussed above to ensure high regioselectivity and minimal bis-thiazole formation[1][6].

Materials Required:

  • α-Haloketone (e.g., 2-bromoacetophenone) (10.0 mmol)

  • N-Phenylthiourea (11.0 mmol)

  • Triethylamine (NEt₃) (12.0 mmol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser. Purge the system with inert gas (N₂ or Argon) to prevent oxidative byproducts[3].

  • Thiourea Activation: Dissolve N-phenylthiourea (11.0 mmol) in 30 mL of anhydrous ethanol. Add NEt₃ (12.0 mmol) to the solution. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution must be homogeneous and slightly basic. If the pH drops during the reaction, the N-alkylation pathway will begin to dominate[4].

  • Controlled Addition (Critical Step): Dissolve the 2-bromoacetophenone (10.0 mmol) in 20 mL of anhydrous ethanol in the dropping funnel. Add this solution dropwise to the stirring thiourea mixture over 30 minutes.

    • Self-Validation Checkpoint: This slow addition maintains a low localized concentration of the haloketone, actively preventing bis-thiazole formation[1].

  • Thermal Cyclization: Gradually heat the reaction mixture to 80°C. Maintain this temperature for 3-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). You should observe the rapid disappearance of the haloketone spot. Do not exceed 80°C, as higher temperatures initiate thermal degradation[6].

  • Workup & Isolation: Once complete, cool the mixture to room temperature. The NEt₃·HBr salt will remain in solution while the target 2-phenylamino-thiazole often precipitates. Filter the crude product and wash with cold distilled water to remove residual salts[4].

  • Purification: Recrystallize the crude solid from warm ethanol to achieve >95% purity, utilizing activated carbon if decolorization is necessary[1].

Part 4: Troubleshooting Logic Tree

Use the following diagnostic workflow to rapidly identify and correct issues during your synthesis runs.

Decision tree for identifying and resolving common thiazole synthesis byproducts.

References

  • RSC Advances. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid." Available at: [Link]

  • Academia.edu. "A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of (2-Phenylamino-thiazol-4-yl)-acetic Acid Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the potent biochemical activity of (2-Phenylamino-thiazol-4-yl)-acetic acid analogs i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the potent biochemical activity of (2-Phenylamino-thiazol-4-yl)-acetic acid analogs into cellular efficacy. This scaffold is a highly privileged pharmacophore, but its development is almost universally bottlenecked by the poor membrane permeability of its carboxylic acid moiety.

This guide provides actionable, mechanistically grounded troubleshooting strategies to overcome these pharmacokinetic liabilities. We will move beyond basic trial-and-error, focusing on the causality behind molecular behavior and establishing self-validating experimental workflows.

Diagnostic Workflow: Identifying the Permeability Bottleneck

Before altering your compound, you must diagnose the specific mechanism of permeability failure. Use the decision tree below to determine if your analog is suffering from poor passive diffusion or active transporter efflux.

PermeabilityTroubleshooting Start Poor Cellular Activity Detected Assay Run PAMPA & Caco-2 Assays Start->Assay PAMPA_Low Low PAMPA (Poor Passive Diffusion) Assay->PAMPA_Low PAMPA_High High PAMPA, Low Caco-2 (Efflux Suspected) Assay->PAMPA_High ChemMod Chemical Modification: Prodrug or Bioisostere PAMPA_Low->ChemMod Ionization/Polarity Issue EffluxTest Run Caco-2 with Verapamil (P-gp Inhibitor) PAMPA_High->EffluxTest Active Transport Issue EffluxConfirmed Efflux Confirmed (ER > 2.0) EffluxTest->EffluxConfirmed ScaffoldMod Scaffold Modification: Reduce H-bond Donors EffluxConfirmed->ScaffoldMod

Caption: Decision logic for diagnosing and resolving permeability bottlenecks in thiazole analogs.

Section 1: Chemical Modification Strategy (Prodrugs & Bioisosteres)

Q1: Why does my free acetic acid analog show sub-nanomolar target affinity in biochemical assays but zero activity in cell-based assays? A: The root cause is the thermodynamic penalty of desolvation. The acetic acid moiety possesses a pKa of approximately 4.0–4.5. At a physiological pH of 7.4, the carboxylic acid is >99% ionized. To passively diffuse across the lipophilic phospholipid bilayer, the carboxylate anion must shed its hydration shell—a process with an energetically prohibitive desolvation penalty[1]. Consequently, the molecule remains trapped in the extracellular space, unable to reach intracellular targets.

Q2: I want to use a bioisostere to replace the acetic acid group. Which ones provide the best balance of pKa and permeability for this specific thiazole scaffold? A: While tetrazoles are classical bioisosteres, they often suffer from similar permeability issues due to their comparable pKa and high polarity[1]. For the (2-Phenylamino-thiazol-4-yl) scaffold, acylsulfonamides or trifluoromethyl ketones (TFMKs) are superior choices. TFMKs act as strong surrogates that significantly improve the pharmacokinetic profile, specifically enhancing lipophilicity and cell permeability while maintaining the required hydrogen-bonding geometry for target engagement[2].

Table 1: Physicochemical Comparison of Carboxylic Acid vs. Bioisosteres

Functional GroupTypical pKalogD (pH 7.4)PAMPA Papp (10⁻⁶ cm/s)Permeability Rating
Carboxylic Acid 4.0 - 4.5-1.5 to -0.5< 0.5Poor
Tetrazole 4.5 - 5.0-1.0 to 0.0~ 0.8Poor to Moderate
Acylsulfonamide 4.5 - 5.50.5 to 1.5> 2.0Moderate to Good
Trifluoromethyl Ketone N/A (Neutral)1.5 to 2.5> 5.0Excellent

Q3: How do I synthesize and validate an ester prodrug for this scaffold without it hydrolyzing prematurely in the assay buffer? A: Simple alkyl esters (methyl/ethyl) are often too stable intracellularly or hydrolyze non-specifically in serum-containing media. To create a self-validating prodrug system, utilize acetoxymethyl (AM) or pivaloyloxymethyl (POM) esters[3]. These are sterically hindered, preventing spontaneous hydrolysis in the extracellular buffer. They require specific intracellular esterases to cleave the ester, which subsequently triggers a spontaneous elimination of formaldehyde to release the active acetic acid payload exclusively inside the cell.

Section 2: In Vitro Permeability Assays (PAMPA & Caco-2)

Q4: My PAMPA assay shows high permeability (log Papp > -5.0), but the cellular assay is still negative. What is happening? A: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive transcellular diffusion and lacks the active transport proteins found in living cells. If PAMPA is high but cellular activity is low, your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the molecule back into the extracellular space[4].

Q5: What is the self-validating protocol for the Caco-2 bidirectional permeability assay to definitively rule out efflux? A: To confirm efflux, you must perform a bidirectional Caco-2 assay calculating the Efflux Ratio (ER). A self-validating protocol must include monolayer integrity checks, mass balance calculations to rule out degradation, and a pharmacological rescue step[5].

Step-by-Step Methodology: Self-Validating Caco-2 Bidirectional Assay
  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate Transwell inserts (0.4 µm pore size) at 1x10⁵ cells/cm². Culture in DMEM with 10% FBS for 21 days to ensure full differentiation and tight junction formation[5].

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² to guarantee monolayer integrity[5].

  • Dosing: Prepare 10 µM of the thiazole-acetic acid analog in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Internal Control: Co-administer Lucifer Yellow (100 µM) to monitor paracellular leakage and assess mass balance to rule out compound degradation in the assay buffer[5].

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to determine the Apparent Permeability (Papp).

  • Efflux Rescue (Validation): Calculate the Efflux Ratio (ER = Papp B→A / Papp A→B). If the ER is ≥ 2.0, active efflux is occurring[5]. Repeat the assay in the presence of 50 µM Verapamil (a known P-gp inhibitor) in both chambers. If the ER drops to ~1.0, P-gp mediated efflux is definitively confirmed[5].

Caco2Workflow Cell Caco-2 Monolayer (TEER > 250 Ω·cm²) A2B Apical to Basolateral (Papp A->B) Cell->A2B B2A Basolateral to Apical (Papp B->A) Cell->B2A Calc Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) A2B->Calc B2A->Calc ER_High ER ≥ 2.0 Active Efflux Confirmed Calc->ER_High ER_Low ER < 2.0 Passive Diffusion Calc->ER_Low

Caption: Self-validating Caco-2 bidirectional permeability assay workflow for efflux detection.

Section 3: Formulation and Delivery

Q6: We cannot alter the chemical structure at this stage. How can we enhance permeability for in vivo proof-of-concept? A: If structural modification (prodrugs/bioisosteres) is not viable, you must bypass the transcellular diffusion barrier using formulation strategies. Co-formulating the compound with transient permeation enhancers (e.g., sodium caprate, a medium-chain fatty acid) can temporarily open epithelial tight junctions by modulating intracellular calcium levels, allowing paracellular transport of the ionized carboxylate. Alternatively, encapsulating the compound in Lipid Nanoparticles (LNPs) masks the negative charge of the acetic acid moiety, facilitating endocytotic uptake rather than relying on passive membrane diffusion.

References
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated Source: RSC Publishing URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: ResearchGate URL:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres Source: PubMed Central (PMC) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (2-Phenylamino-thiazol-4-yl)-acetic Acid: A High-Field vs. Benchtop Comparison Guide

As pharmaceutical development accelerates, analytical laboratories are increasingly tasked with balancing high-throughput quality control (QC) with rigorous structural elucidation. For complex small molecules like (2-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development accelerates, analytical laboratories are increasingly tasked with balancing high-throughput quality control (QC) with rigorous structural elucidation. For complex small molecules like (2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying molecular integrity.

This guide provides an in-depth, objective comparison of High-Field (400+ MHz) versus Benchtop (60–80 MHz) NMR platforms for the analysis of this specific aminothiazole derivative. By examining the causality behind chemical shifts, solvent interactions, and instrument physics, this guide empowers researchers to select the optimal analytical workflow.

Structural Elucidation & Causality of Chemical Shifts

(2-Phenylamino-thiazol-4-yl)-acetic acid contains three distinct microenvironments: a highly polar carboxylic acid, an electron-rich phenylamino group, and a heteroaromatic thiazole core. Understanding the physical causality behind the resonance of each proton is critical for accurate spectral interpretation.

  • Carboxylic Acid (-COOH): The acidic proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond. Furthermore, carboxylic acids form strong intermolecular hydrogen-bonded dimers in solution, pushing this signal far downfield to the 12.0–12.5 ppm region[1].

  • Secondary Amine (-NH-): The amine proton typically appears as a broad singlet. This broadening is caused by two factors: rapid chemical exchange with trace water in the solvent, and quadrupolar relaxation induced by the adjacent 14 N nucleus (Spin I = 1), which shortens the transverse relaxation time ( T2​ ).

  • Thiazole Core (C5-H): The isolated proton at position 5 of the thiazole ring lacks adjacent protons, rendering it a sharp singlet. Its chemical shift (~6.7 ppm) is dictated by the aromatic ring current and the inductive effects of the adjacent sulfur and nitrogen atoms.

Table 1: Predicted Quantitative 1H NMR Profile (in DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Assignment
-COOH12.20Broad Singlet (br s)1HDeshielded by carbonyl anisotropy & H-bonding[1].
-NH-10.20Broad Singlet (br s)1HExchangeable; broadened by 14 N quadrupolar relaxation.
Phenyl ortho7.55Doublet (d)2HCoupled to meta protons ( 3J≈7.5 Hz).
Phenyl meta7.30Triplet (t)2HCoupled to ortho and para protons.
Phenyl para6.95Triplet (t)1HCoupled to meta protons.
Thiazole C5-H6.70Singlet (s)1HIsolated aromatic proton; no 3J coupling possible.
-CH 2​ -3.65Singlet (s)2HDeshielded by adjacent thiazole ring and carbonyl group.

Solvent Selection Logic

The choice of deuterated solvent fundamentally alters the observed spectrum. For (2-Phenylamino-thiazol-4-yl)-acetic acid, DMSO- d6​ is the strictly preferred solvent over CDCl 3​ or CD 3​ OD.

The Causality:

  • Solubility: The zwitterionic character and high polarity of the aminothiazole and carboxylic acid moieties result in poor solubility in non-polar solvents like CDCl 3​ .

  • Proton Exchange: If CD 3​ OD is used, the deuterium rapidly exchanges with the labile -NH and -COOH protons, masking them completely from the 1 H NMR spectrum. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the exchangeable protons in place and allowing them to be clearly resolved[2].

Workflow A Sample: (2-Phenylamino-thiazol-4-yl)-acetic acid B Solvent Selection A->B C DMSO-d6 B->C High Polarity Required D CD3OD / D2O B->D Alternative E Retains NH & COOH signals (Optimal for full elucidation) C->E F Deuterium exchange masks NH & COOH (Suboptimal) D->F G High-Field NMR (400+ MHz) Trace Impurity LOD < 0.05% E->G For strict ICH compliance H Benchtop NMR (60-80 MHz) Routine QC LOD ~ 2% E->H For rapid identity verification

Figure 1: Logical workflow for solvent selection and instrument choice in NMR analysis.

Performance Comparison: High-Field vs. Benchtop NMR

The pharmaceutical industry is actively evaluating permanent-magnet benchtop NMRs (60–80 MHz) as decentralized alternatives to cryogenically cooled high-field superconducting magnets (400+ MHz)[3].

When analyzing (2-Phenylamino-thiazol-4-yl)-acetic acid, the primary differences emerge in spectral dispersion and sensitivity . At lower magnetic fields, the chemical shift dispersion (measured in Hz) is compressed, while the J -coupling constants remain static. This causes the distinct first-order multiplets of the phenyl ring (observed at 400 MHz) to collapse into complex, overlapping second-order multiplets at 60 MHz. Furthermore, high-field NMR can achieve a Limit of Detection (LOD) of 0.01% for trace impurities, whereas benchtop systems typically plateau around a 2% LOD[4].

Table 2: Objective Platform Comparison for Aminothiazole Analysis
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)Impact on (2-Phenylamino-thiazol-4-yl)-acetic acid
Magnet Technology Superconducting (Cryogenic)NdFeB Permanent MagnetBenchtop requires no liquid helium/nitrogen[3].
Spectral Dispersion 400 Hz per ppm60 Hz per ppmPhenyl protons show severe overlap at 60 MHz.
Impurity LOD ~0.01% (w/w)~2.0% (w/w)High-field is mandatory for ICH-compliant impurity profiling[4].
Throughput/Cost Low throughput / High costHigh throughput / Low costBenchtop allows real-time, in-fume-hood reaction monitoring[3].
Primary Use Case Unknown elucidation, trace analysisRaw material ID, routine QCBenchtop is ideal for verifying the presence of the thiazole core.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols utilize a self-validating system architecture. Every parameter is chosen to prevent artificial signal suppression or integration errors.

Protocol A: High-Resolution Trace Impurity Profiling (400 MHz)

Objective: Detect synthetic impurities or degradation products down to 0.05% ICH thresholds.

  • System Suitability Test (SST): Prior to sample analysis, acquire a spectrum of 1% ethylbenzene in CDCl 3​ . Verify that the line width at half-height ( w1/2​ ) of the methylene quartet is <1.0 Hz. Causality: Poor shimming broadens peaks, artificially burying trace impurities in the baseline.

  • Sample Preparation: Dissolve exactly 15.0 mg of (2-Phenylamino-thiazol-4-yl)-acetic acid in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30 pulse program) to ensure rapid magnetization recovery.

    • Relaxation Delay ( D1​ ): Set to 10 seconds. Causality: D1​ must be ≥5×T1​ of the slowest relaxing proton (often the thiazole C5-H) to ensure integrations are strictly quantitative.

    • Number of Scans (NS): 64 to 128 (depending on desired signal-to-noise ratio for the baseline).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function to the Free Induction Decay (FID) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.

Protocol B: Rapid Benchtop QC Identity Verification (60 MHz)

Objective: Confirm the identity and gross purity (>98%) of the bulk compound in under 5 minutes.

  • Sample Preparation: Dissolve 35.0 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: A higher concentration is required to compensate for the lower intrinsic sensitivity of the 60 MHz permanent magnet.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum single-scan signal intensity.

    • Relaxation Delay ( D1​ ): 4 seconds (sufficient for routine identity checks where absolute quantitative precision of slow-relaxing nuclei is secondary to speed).

    • Number of Scans (NS): 16.

  • Data Interpretation: Focus on the isolated singlets. While the phenyl ring will appear as an unresolved multiplet (~6.9–7.6 ppm), the thiazole C5-H (~6.7 ppm) and the -CH 2​

    • group (~3.6 ppm) will remain distinct and should integrate in a 1:2 ratio.

Conclusion

For the analysis of (2-Phenylamino-thiazol-4-yl)-acetic acid, the choice between high-field and benchtop NMR depends strictly on the analytical intent. Benchtop NMR is a highly effective, cost-efficient tool for routine identity verification and gross purity checks, provided the user understands the limitations of second-order signal overlap in the aromatic region. However, for regulatory submissions, strict ICH impurity profiling, or resolving complex hydrogen-bonding dynamics, the dispersion and sensitivity of a 400+ MHz high-field instrument remain indispensable.

Sources

Comparative

HPLC Method Validation for (2-Phenylamino-thiazol-4-yl)-acetic Acid Purity: A Comparative Guide

(2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3)[1] is a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. Accurately determining its purity i...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3)[1] is a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. Accurately determining its purity is critical, yet its structural features—an electron-rich phenylamino-thiazole core coupled with a terminal carboxylic acid—present unique chromatographic challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare stationary phase chemistries and outline a self-validating, stability-indicating HPLC method. This protocol is strictly aligned with the modernized [2],[3].

Chromatographic Selectivity: The Causality of Column Choice

The fundamental challenge in analyzing (2-Phenylamino-thiazol-4-yl)-acetic acid lies in separating it from closely related synthetic precursors, such as unreacted phenylthiourea or des-acetic acid derivatives.

The Limitation of Standard C18

A standard C18 (Octadecylsilane) column relies exclusively on hydrophobic dispersion forces. Because the analyte and its aromatic impurities share nearly identical hydrophobic footprints, a C18 column often results in co-elution or poor peak symmetry ( Tf​>1.5 ).

The Biphenyl Advantage

To achieve baseline resolution, we must exploit the molecule's conjugated π -system. A Biphenyl stationary phase provides orthogonal selectivity through π−π electron-donor/acceptor interactions and steric recognition. The electron-rich biphenyl rings interact differentially with the analyte's thiazole and phenyl rings compared to its impurities, driving superior resolution.

Selectivity cluster_SP Biphenyl Stationary Phase Interactions Analyte (2-Phenylamino-thiazol-4-yl) -acetic acid Hydro Hydrophobic Dispersion (Alkyl Linker) Analyte->Hydro Thiazole Backbone PiPi Pi-Pi Interactions (Biphenyl Rings) Analyte->PiPi Phenylamino Ring Hbond Hydrogen Bonding (Endcapped Silanols) Analyte->Hbond Carboxylic Acid

Fig 1: Orthogonal selectivity mechanisms between the analyte and a Biphenyl stationary phase.

Table 1: Comparative Column Performance (Analyte vs. Critical Impurity)
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Biphenyl (150 x 4.6 mm, 3 µm)
Retention Time ( tR​ ) 6.4 min8.2 min
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.1 (Baseline separation)
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Excellent symmetry)
Theoretical Plates ( N ) 6,50012,400

Mobile Phase Thermodynamics & Kinetics

To create a self-validating and robust method, the mobile phase must be thermodynamically optimized for the analyte's pKa and the column's chemistry.

  • pH Control (Causality): The terminal carboxylic acid has a pKa of ~3.5. If the mobile phase pH is near 3.5, the molecule exists in a dynamic equilibrium between its unionized and ionized states, causing severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7), we push the equilibrium entirely to the protonated (unionized) state, ensuring sharp peaks and consistent retention.

  • Organic Modifier Choice: Methanol is strictly preferred over Acetonitrile for this method. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which compete with the stationary phase and dampen the π−π selectivity. Methanol, a protic solvent lacking π -electrons, maximizes the interaction between the analyte and the Biphenyl rings.

Experimental Methodology & ICH Q2(R2) Validation Protocol

The following protocol is designed to meet the lifecycle and Quality-by-Design (QbD) approach mandated by the updated ICH Q2(R2) guidelines[4].

Step-by-Step Method Execution
  • Mobile Phase Preparation:

    • Channel A: 0.1% LC-MS grade Formic Acid in Type 1 Ultrapure Water.

    • Channel B: 100% HPLC-grade Methanol.

  • Standard Preparation: Dissolve the reference standard in a 50:50 Methanol:Water diluent to yield a nominal working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

    • Gradient: 0-2 min (10% B), 2-10 min (10% 80% B), 10-12 min (80% B), 12-15 min (10% B for re-equilibration).

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C.

    • Detection: UV at 254 nm (Injection Volume: 10 µL).

  • System Suitability Testing (SST): Before validation, inject the standard six times. The system is self-validating only if Tf​≤1.5 , N≥5000 , and retention time %RSD 1.0%[3].

Validation Start Method Optimization (Column & Mobile Phase) Spec Specificity (Forced Degradation & Blanks) Start->Spec Lin Linearity & Range (25% - 150% Target Conc.) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (Flow, Temp, pH Variations) Acc->Rob End Final Validation Report (ICH Q2(R2) Compliant) Rob->End

Fig 2: Systematic HPLC method validation workflow aligned with ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ from blank/placeboNo peaks at 8.2 min in diluent blankPass
Linearity & Range R2≥0.999 (from 25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at all spike levels99.4% - 100.6%Pass
Precision Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Robustness Rs​≥2.0 under deliberate method variationsMin Rs​=2.8 ( ± 5°C, ± 0.1 mL/min)Pass

Conclusion

By transitioning from a standard C18 to a Biphenyl stationary phase and optimizing the mobile phase thermodynamics (Formic Acid/Methanol), we successfully established a highly selective, stability-indicating HPLC method for (2-Phenylamino-thiazol-4-yl)-acetic acid. The experimental data confirms that this protocol acts as a self-validating system, easily exceeding the rigorous acceptance criteria set forth by the ICH Q2(R2) framework[2].

Sources

Validation

Mass spectrometry fragmentation patterns of (2-Phenylamino-thiazol-4-yl)-acetic acid

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of (2-Phenylamino-thiazol-4-yl)-acetic Acid Executive Summary & Context (2-Phenylamino-thiazol-4-yl)-acetic acid is a critical struct...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of (2-Phenylamino-thiazol-4-yl)-acetic Acid

Executive Summary & Context

(2-Phenylamino-thiazol-4-yl)-acetic acid is a critical structural motif found in various pharmacophores, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The structural profiling of this compound is of paramount importance to drug development professionals. As demonstrated in studies of fenclozic acid—a structurally related hepatotoxic NSAID—thiazole-acetic acid derivatives are prone to forming reactive acyl-CoA and acyl-glucuronide metabolites[1]. The covalent binding potential of these carboxylic acid derivatives heavily depends on their metabolic activation pathways, which can lead to idiosyncratic drug-induced liver injury (iDILI)[2].

To accurately identify these reactive metabolites and degradation products, researchers must rely on robust mass spectrometry (MS) platforms. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically the Orbitrap) against Triple Quadrupole (QqQ) MS/MS for the structural elucidation and quantification of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Mechanistic Fragmentation Profiling

Understanding the intrinsic fragmentation behavior of (2-Phenylamino-thiazol-4-yl)-acetic acid under Collision-Induced Dissociation (CID) is the foundation of any MS assay.

  • Decarboxylation (Low Collision Energy): The acetic acid moiety is highly labile. At low normalized collision energies (NCE ~20), the protonated precursor [M+H]+ at m/z 235.0539 undergoes a rapid neutral loss of CO2​ (-43.9898 Da) to form a stable fragment at m/z 191.0641. Alternatively, the entire carboxymethyl group can be lost (-59.0133 Da).

  • Thiazole Ring Cleavage (High Collision Energy): The 2-aminothiazole core is relatively stable. Breaking the C-S and C-N bonds of the thiazole ring requires higher collision energies (NCE 40-60), ultimately yielding the aniline-derived ion [C6​H5​NH3​]+ at m/z 94.0655.

G Parent [M+H]+ m/z 235.054 (2-Phenylamino-thiazol-4-yl)-acetic acid F1 [M+H - H2O]+ m/z 217.043 Parent->F1 -H2O (-18 Da) Low CE F2 [M+H - CO2]+ m/z 191.064 Parent->F2 -CO2 (-44 Da) Low CE F3 [M+H - CH2COOH]+ m/z 176.040 Parent->F3 -CH2COOH (-59 Da) Med CE F4 [C6H5NH3]+ m/z 94.065 Aniline ion F2->F4 Thiazole Cleavage High CE F3->F4 Thiazole Cleavage High CE

Mass spectrometry fragmentation pathway of (2-Phenylamino-thiazol-4-yl)-acetic acid under CID.

Product Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

When selecting a platform for analyzing this compound, the choice dictates whether the focus is on qualitative structural elucidation (Orbitrap) or quantitative high-throughput screening (QqQ).

Table 1: Platform Performance Comparison Matrix
Feature / MetricThermo Q Exactive (Orbitrap HRMS)Waters Xevo TQ-S (QqQ MS/MS)Causality / Scientific Impact
Mass Accuracy < 3 ppm~ 100-200 ppm (Nominal)HRMS is required to distinguish isobaric fragments (e.g., distinguishing −CH2​COOH from a nominal −C3​H7​ loss).
Resolution Up to 140,000 (FWHM)Unit Resolution (~0.7 Da)High resolution separates the target compound from endogenous biological matrix interferences in complex liver microsomes[3].
Scan Speed ~ 12 Hz> 500 MRMs / secondQqQ provides superior duty cycles, making it the gold standard for pharmacokinetic (PK) quantification.
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitudeQqQ prevents detector saturation at high concentrations, ideal for dose-response toxicity assays.
Primary Use Case Unknown metabolite identificationTargeted MRM quantificationOrbitrap identifies novel reactive adducts; QqQ quantifies known parent drug clearance.
Table 2: Exact Mass and Fragment Annotation (Orbitrap Data)
Proposed Ion StructureFormulaTheoretical Exact Mass (m/z)Mass Error (ppm)Relative Abundance
Precursor [M+H]+ C11​H11​N2​O2​S+ 235.05391.2100% (Low CE)
Loss of Water C11​H9​N2​OS+ 217.04330.815%
Decarboxylation C10​H11​N2​S+ 191.06411.585% (Med CE)
Loss of Acetic Acid C9​H8​N2​S+ 176.04061.140% (Med CE)
Aniline Ion C6​H8​N+ 94.06552.0100% (High CE)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and high-fidelity data generation, the following protocol utilizes a self-validating stepped Collision Energy (CE) approach.

Why Stepped NCE? If only a high collision energy is applied, the labile acetic acid group will immediately cleave, and the precursor ion will be completely depleted, preventing accurate precursor-to-product mapping. By utilizing Stepped NCE (20, 40, 60), the Orbitrap generates a composite spectrum that captures both the low-energy peripheral losses (decarboxylation) and the high-energy core cleavages (thiazole ring opening) in a single scan.

Workflow S1 Sample Prep (Protein Ppt) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Source (Positive Ion) S2->S3 S4 Mass Analyzer (Orbitrap / QqQ) S3->S4 S5 Data Processing (Annotation) S4->S5

Step-by-step LC-MS/MS analytical workflow for thiazole derivative characterization.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Spike 50 µL of microsomal incubation matrix with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

    • Causality: ACN rapidly denatures proteins, halting enzymatic metabolism and releasing protein-bound drugs, ensuring total drug recovery[1]. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • UHPLC Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid lowers the pH to ~2.7, ensuring complete protonation of the thiazole nitrogen (pKa ~2.5) and the secondary amine, which maximizes ionization efficiency in the positive ESI mode.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Orbitrap HRMS):

    • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

    • Spray Voltage: 3.5 kV; Capillary Temp: 320°C.

    • Scan Mode: Full MS / dd-MS2 (Data-Dependent Acquisition).

    • Resolution: 70,000 (MS1) and 17,500 (MS2).

    • Fragmentation: Stepped NCE at 20, 40, and 60.

  • Data Processing & Validation:

    • Extract the exact mass chromatogram for m/z 235.0539 with a 5 ppm mass tolerance window.

    • Validate the peak by confirming the co-elution of the primary m/z 191.0641 and m/z 94.0655 fragments in the MS2 spectrum.

References

  • Ekdahl A, Weidolf L, Baginski M, Morikawa Y, Thompson RA, Wilson ID. "The metabolic fate of fenclozic acid in chimeric mice with a humanized liver." Archives of Toxicology, 2018. URL: [Link]

  • Darnell M, Breitholtz K, Isin EM, Jurva U, Weidolf L. "Significantly different covalent binding of oxidative metabolites, acyl glucuronides, and S-Acyl CoA conjugates formed from xenobiotic carboxylic acids in human liver microsomes." Chemical Research in Toxicology, 2015. URL: [Link]

Sources

Comparative

Comparative Bioactivity Guide: (2-Phenylamino-thiazol-4-yl)-acetic Acid vs. Aminothiazoles

Executive Summary: The Evolution of Thiazole Scaffolds in Drug Design The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for drug discovery. Among its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Thiazole Scaffolds in Drug Design

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for drug discovery. Among its derivatives, aminothiazoles (specifically 2-aminothiazoles) are historically renowned for their broad-spectrum biological activities, serving as the pharmacophoric core for numerous antimicrobial and anti-inflammatory drugs[1].

However, targeted structural modifications—specifically the addition of a bulky phenyl group to the 2-amino position and an acetic acid moiety to the 4-position—yield (2-Phenylamino-thiazol-4-yl)-acetic acid (PTAA) . This specific structural divergence fundamentally shifts the molecule's bioactivity profile from generic antimicrobial action to highly specific, allosteric regulation of metabolic kinases, most notably the AMP-activated protein kinase (AMPK)[2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent bioactivities and providing validated experimental workflows for their evaluation.

Structural & Mechanistic Divergence: Causality in Bioactivity

As application scientists, we must look beyond empirical screening results and understand why a molecule behaves the way it does. The shift in bioactivity between these two classes is a textbook example of rationally designed pharmacodynamics.

The Aminothiazole Scaffold: Broad-Spectrum H-Bonding

Simple 2-aminothiazoles possess a low molecular weight and high polarity. The 2-amino group acts as a potent hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. This compact, polar geometry allows aminothiazoles to easily penetrate bacterial cell walls and interlock with the narrow active sites of Penicillin Binding Proteins (PBPs) or bacterial DNA gyrase[1][3]. Furthermore, this scaffold effectively binds to the active sites of cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis and conferring potent anti-inflammatory properties (e.g., Meloxicam)[1].

The PTAA Scaffold: Targeted Allosteric Mimicry

When the scaffold is modified to (2-Phenylamino-thiazol-4-yl)-acetic acid , the mechanism of action changes dramatically due to two critical features:

  • The Acetic Acid Moiety (Electrostatic Anchor): At physiological pH, the acetic acid group is deprotonated, acting as a bioisostere for a nucleotide phosphate group. In the context of AMPK activation, this anionic head engages in critical salt bridges with Arginine residues (R70 and R152) within the CBS1 domain of the AMPK γ subunit[2].

  • The Phenylamino Group (Hydrophilic/Lipophilic Balance): The bulky phenyl ring (often enhanced with lipophilic substituents like trifluoromethyl groups, as seen in "Activator-3") mimics the purine base of adenosine. It slides into the hydrophobic pocket normally occupied by AMP[2].

By mimicking the endogenous AMP molecule, PTAA derivatives bypass bacterial targets entirely and act as potent, selective pan-AMPK activators, driving downstream glucose utilization and lipid homeostasis.

AMPK_Pathway PTAA (2-Phenylamino-thiazol-4-yl)-acetic acid (AMP Mimetic) AMPK AMPK Complex (CBS1 Domain) PTAA->AMPK Allosteric Binding (R70/R152) PP2C PP2C Phosphatase (Dephosphorylation) AMPK->PP2C Steric Protection Metabolism Metabolic Regulation (Glucose & Lipid Homeostasis) AMPK->Metabolism Downstream Signaling LKB1 LKB1 Kinase (Phosphorylation) LKB1->AMPK Enhances Activation

Mechanistic pathway of AMPK activation by PTAA derivatives.

Quantitative Data Comparison

The table below summarizes the divergent bioactivity profiles, highlighting how the structural evolution from simple aminothiazoles to PTAA derivatives dictates target specificity and potency.

Compound ClassRepresentative CompoundPrimary TargetBioactivity / IndicationKey Potency Metric
Aminothiazoles Cefdinir / SulfathiazolePenicillin Binding Proteins (PBPs)AntibacterialMIC: ~0.5–4 µg/mL[1]
Aminothiazoles MeloxicamCyclooxygenase (COX)Anti-inflammatoryIC 50​ : ~0.5 µM[1]
Aminothiazoles Compounds 13-20 (Pyrrolamides)E. coli DNA GyraseAntibacterialIC 50​ : 15.9–169 µM[3]
PTAA Derivatives Activator-3AMPK ( γ subunit, CBS1 Domain)Metabolic RegulationEC 50​ : Sub-micromolar[2]

Experimental Workflows: Self-Validating Protocols

To objectively compare these compounds in a laboratory setting, researchers must employ orthogonal assays that validate both kinase activation (for PTAA) and antimicrobial inhibition (for aminothiazoles). The following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol A: In Vitro AMPK Allosteric Activation Assay (Evaluating PTAA)

This assay quantifies the ability of PTAA derivatives to allosterically activate recombinant AMPK by measuring the transfer of 32 P to a SAMS peptide substrate.

  • Complex Assembly: Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 0.2 mM SAMS peptide, and 5 ng of recombinant human AMPK complex ( α1β1γ1 ).

  • Compound Incubation: Add the PTAA derivative (e.g., Activator-3) at varying concentrations (1 nM to 10 µM).

    • Self-Validation Check: Include a vehicle control (1% DMSO) to establish basal kinase activity, and a positive control (100 µM AMP) to define the maximum allosteric activation window. If the AMP control fails to induce a 2.5-fold activation over basal levels, the recombinant complex is likely degraded, and the assay must be aborted[2].

  • Kinase Reaction: Initiate the reaction by adding 200 µM ATP spiked with[ γ

    32 P]ATP. Incubate at 30°C for 20 minutes.
  • Quantification: Spot the reaction onto P81 phosphocellulose paper, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify peptide phosphorylation using a scintillation counter.

Protocol B: DNA Gyrase Supercoiling Assay (Evaluating Aminothiazoles)

This assay evaluates the antimicrobial potential of aminothiazoles by monitoring their ability to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA.

  • Reaction Setup: In a 30 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 U of E. coli DNA gyrase.

  • Inhibitor Addition: Introduce the aminothiazole derivative (1 µM to 200 µM).

    • Self-Validation Check: Run a positive inhibition control using Ciprofloxacin (1 µM) and a negative vehicle control (DMSO). The vehicle lane must show complete conversion to the supercoiled form. The presence of relaxed plasmid in the vehicle lane indicates inactive enzyme, requiring a fresh enzyme titration[3].

  • ATP Initiation: Add 1 mM ATP to start the reaction. Incubate at 37°C for 30 minutes.

  • Electrophoretic Separation: Terminate the reaction with 50% glycerol containing 0.25% bromophenol blue. Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Stain post-run and quantify the IC 50​ via densitometry.

Workflow Start Compound Library (PTAA & Aminothiazoles) Assay1 In Vitro Kinase Assay (AMPK Activation) Start->Assay1 Assay2 DNA Gyrase Assay (Supercoiling Inhibition) Start->Assay2 Hit1 Metabolic Hits (High EC50, AMPK) Assay1->Hit1 Kinase Active Hit2 Antibacterial Hits (Low MIC, E. coli) Assay2->Hit2 ATPase Blocked Val In Vivo Validation (Rat Models / Bacterial Cultures) Hit1->Val Hit2->Val

Parallel workflow for evaluating metabolic and antimicrobial bioactivities.

Conclusion

While both the aminothiazole and (2-Phenylamino-thiazol-4-yl)-acetic acid scaffolds share a common heterocyclic core, their bioactivity profiles are vastly different. Aminothiazoles remain a cornerstone for developing potent antimicrobial and anti-inflammatory therapeutics due to their compact size and hydrogen-bonding capabilities. Conversely, the PTAA scaffold represents a sophisticated leap in rational drug design, utilizing steric bulk and electrostatic mimicry to selectively target and activate metabolic pathways like AMPK. Understanding these structure-activity relationships is paramount for scientists looking to repurpose or optimize thiazole-based libraries for novel indications.

References

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives Global Research Online 1[1]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities National Institutes of Health (NIH) / PMC 4[4]

  • 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK Scientific Reports (Nature Portfolio) via NIH 2[2]

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors Helda (University of Helsinki)3[3]

Sources

Validation

Comparative Guide: IR Spectroscopy Characteristic Peaks of (2-Phenylamino-thiazol-4-yl)-acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3) Executive Summary (2-Phenylamino-thiazol-4-yl)-acetic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3)

Executive Summary

(2-Phenylamino-thiazol-4-yl)-acetic acid is a highly functionalized heterocycle frequently utilized as a critical intermediate or scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Confirming the structural integrity of this intermediate is a fundamental quality control step.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of (2-Phenylamino-thiazol-4-yl)-acetic acid. By contrasting its spectral fingerprint with structural analogues and evaluating the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR, this document equips analytical scientists with the mechanistic insights needed for rigorous structural validation.

Mechanistic Deconstruction of Characteristic IR Peaks

Interpreting the FTIR spectrum of a complex pharmaceutical intermediate requires moving beyond isolated peak matching. As a self-validating system, spectral interpretation must rely on a "peak-correlation framework" where the presence of one functional group is corroborated by multiple related vibrational modes [1].

For (2-Phenylamino-thiazol-4-yl)-acetic acid, the molecular architecture dictates four primary diagnostic regions:

  • The Carboxylic Acid (-COOH) System: The carbonyl (C=O) bond is highly polar, resulting in a strong dipole moment change during vibration and a sharp, intense peak typically between 1700–1725 cm⁻¹[2]. Concurrently, strong intermolecular hydrogen bonding significantly alters the O-H stretching vibration, broadening it into a massive envelope spanning 2500–3300 cm⁻¹ that often dominates the high-frequency region [3].

  • The Secondary Amine (-NH-) Linkage: Unlike primary amines, which exhibit a distinct doublet, the secondary amine connecting the phenyl and thiazole rings produces a single, weaker N-H stretching band in the 3310–3360 cm⁻¹ region [4].

  • The Thiazole Core: The heterocyclic thiazole ring exhibits coupled C=N and C=C stretching vibrations. These typically manifest as a series of sharp peaks between 1610–1420 cm⁻¹, with specific skeletal indicator bands around 1550–1470 cm⁻¹ [5].

  • The Mono-Substituted Phenyl Ring: Aromaticity is confirmed by C-H stretching just above 3000 cm⁻¹. More diagnostically, a mono-substituted benzene ring produces two very strong out-of-plane C-H bending vibrations at approximately 750 cm⁻¹ and 690 cm⁻¹.

Comparative Spectral Analysis: Target vs. Structural Analogues

To objectively validate the synthesis of (2-Phenylamino-thiazol-4-yl)-acetic acid, it is highly effective to compare its IR spectrum against its likely synthetic precursor or structural analogue, such as 2-Aminothiazole-4-acetic acid .

The addition of the phenyl ring fundamentally alters the spectral fingerprint in predictable, quantifiable ways. Table 1 summarizes these critical comparative metrics.

Table 1: Quantitative Comparison of Characteristic IR Peaks
Functional Group / VibrationPrecursor Analogue: 2-Aminothiazole-4-acetic acidTarget Compound: (2-Phenylamino-thiazol-4-yl)-acetic acidMechanistic Causality for Spectral Shift
Amine N-H Stretch ~3450 & 3350 cm⁻¹ (Strong Doublet)3310–3360 cm⁻¹ (Single, weaker peak)Transition from a primary amine (-NH₂) to a secondary amine (-NH-) eliminates the asymmetric stretch [4].
Carboxylic O-H Stretch 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Remains unchanged; strong intermolecular hydrogen bonding persists in both solid states [3].
Carboxylic C=O Stretch ~1700–1720 cm⁻¹ (Strong, Sharp)~1700–1725 cm⁻¹ (Strong, Sharp)The acetic acid moiety is insulated from the aromatic rings by a -CH₂- spacer, preventing direct conjugation shifts [2].
Aromatic C-H Out-of-Plane Bend Absent~750 cm⁻¹ & ~690 cm⁻¹ (Strong)Direct confirmation of the mono-substituted phenyl ring addition.
Thiazole C=N / C=C Stretch 1550–1470 cm⁻¹1610–1420 cm⁻¹ (Complex multiplet)The phenyl ring introduces overlapping aromatic C=C stretches, complicating this region [5].

Analytical Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing solid pharmaceutical intermediates like (2-Phenylamino-thiazol-4-yl)-acetic acid, the choice of sample introduction directly impacts data integrity and workflow efficiency.

  • Transmission FTIR (KBr Pellet Method): Historically the gold standard, this requires grinding the sample with anhydrous KBr and pressing it into a translucent pellet.

    • Drawback: KBr is highly hygroscopic. Absorbed moisture introduces a broad artifact peak at ~3400 cm⁻¹, which can completely mask the critical secondary amine N-H stretch (3310–3360 cm⁻¹) of the target compound.

  • Attenuated Total Reflectance (ATR-FTIR): ATR utilizes an internal reflection element (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates only a few micrometers into the solid sample [6].

    • Advantage: Zero sample preparation. The solid powder is pressed directly onto the crystal, eliminating moisture artifacts and preserving the true N-H and O-H stretching profiles [7].

    • Correction Requirement: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (e.g., the 750/690 cm⁻¹ phenyl bends) will appear artificially intense compared to Transmission FTIR. Modern software must apply an "ATR Correction" algorithm to normalize the spectrum [6].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology is required for the ATR-FTIR analysis of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Step 1: System Readiness & Background Validation

  • Turn on the FTIR spectrometer and allow the source and detector (DTGS or liquid nitrogen-cooled MCT) to stabilize for at least 30 minutes.

  • Clean the ATR crystal (Diamond/ZnSe) with spectroscopy-grade isopropanol and a lint-free wipe. Allow to air dry [5].

  • Validation Check: Collect a background spectrum (Air). Ensure the baseline is flat and the energy throughput meets the manufacturer's threshold. A contaminated crystal will show residual organic peaks.

Step 2: Sample Acquisition

  • Place 2–5 mg of solid (2-Phenylamino-thiazol-4-yl)-acetic acid powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil and apply consistent pressure until the software indicates optimal contact (usually a click-stop mechanism).

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to maximize the signal-to-noise ratio.

Step 3: Post-Processing & Interpretation

  • Apply an ATR Correction algorithm via the instrument software (e.g., OMNIC, OPUS) to adjust for wavelength-dependent penetration depth [6].

  • Apply a baseline correction if scattering has caused a sloped baseline.

  • Utilize the peak-picking tool to identify the four diagnostic regions: the broad O-H envelope (2500–3300 cm⁻¹), the sharp C=O stretch (~1710 cm⁻¹), the secondary N-H stretch (~3340 cm⁻¹), and the mono-substituted phenyl bends (750, 690 cm⁻¹).

Logical Workflow Visualization

The following diagram illustrates the logical decision-making and validation workflow for confirming the structure of (2-Phenylamino-thiazol-4-yl)-acetic acid using FTIR.

FTIR_Workflow cluster_Technique Analytical Technique Selection cluster_Interpretation Peak-Correlation Framework Start Compound Synthesis (2-Phenylamino-thiazol-4-yl)-acetic acid ATR ATR-FTIR (Direct Solid Analysis) Preferred: No Moisture Artifacts Start->ATR Trans Transmission FTIR (KBr Pellet) Risk: Hygroscopic Masking Start->Trans Acquisition Spectral Acquisition & ATR Correction (4000 - 400 cm⁻¹) ATR->Acquisition Trans->Acquisition COOH Carboxylic Acid (-COOH) O-H: 2500-3300 cm⁻¹ C=O: ~1700 cm⁻¹ Acquisition->COOH Amine Secondary Amine (-NH-) N-H Stretch: 3310-3360 cm⁻¹ Acquisition->Amine Thiazole Thiazole & Phenyl Rings C=N/C=C: 1610-1420 cm⁻¹ C-H Bend: 750, 690 cm⁻¹ Acquisition->Thiazole Validation Structural Confirmation Validated against Precursor Analogue COOH->Validation Amine->Validation Thiazole->Validation

Caption: Logical workflow for the FTIR spectral acquisition, processing, and structural validation of (2-Phenylamino-thiazol-4-yl)-acetic acid.

References

  • Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Bumi Publikasi Nusantara, 2026. Available at: [Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac, 2025. Available at: [Link]

  • Wax Studios. "Carboxylic Acid Ir Spectrum." Wax Studios, 2025. Available at:[Link]

  • Rocky Mountain Laboratories. "Difference between Primary Secondary and Tertiary Amines Via FTIR." Rocky Mountain Labs, 2023. Available at:[Link]

  • Kaur, et al. "Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions." ResearchGate, 2021. Available at: [Link]

  • Glassford, S. E., et al. "Recent applications of ATR FTIR spectroscopy and imaging to proteins." Imperial College London, 2013. Available at:[Link]

Comparative

Comparative Guide: TLC Method Development for Thiazole Acetic Acids

Introduction & Chemical Context Thiazole acetic acids, particularly 2-amino-4-thiazoleacetic acid (CAS 29676-71-9), are critical structural precursors in the synthesis of third-generation cephalosporin antibiotics such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Thiazole acetic acids, particularly 2-amino-4-thiazoleacetic acid (CAS 29676-71-9), are critical structural precursors in the synthesis of third-generation cephalosporin antibiotics such as cefotaxime and ceftriaxone[1]. From a chromatographic perspective, these molecules present a unique challenge: they possess a basic amino group, a heterocyclic nitrogen, and an acidic carboxylate moiety. This zwitterionic nature renders them highly polar and water-soluble[2], which frequently leads to severe band broadening, tailing, and irreproducible Retention factor (Rf) values on standard chromatographic media unless the microenvironment is strictly controlled.

This guide objectively compares stationary phases and solvent systems for the Thin Layer Chromatography (TLC) of thiazole acetic acid derivatives, providing field-proven methodologies for researchers optimizing reaction monitoring and purification workflows.

Stationary Phase Dynamics: Normal vs. Reversed-Phase

The selection of the stationary phase dictates the primary retention mechanism. For zwitterionic heterocycles, the choice between bare silica and modified silica profoundly impacts spot integrity.

  • Silica Gel 60 F254 (Normal Phase): Bare silica is highly acidic (surface silanol pKa ~ 4.5). When analyzing 2-amino-4-thiazoleacetic acid, the basic amino group interacts strongly with deprotonated silanols via ion-exchange mechanisms, causing severe tailing. To mitigate this, the mobile phase must contain a competitive modifier (e.g., acetic acid or ammonia) to saturate the silanol sites and maintain the analyte in a single ionization state.

  • RP-18 F254s (Reversed-Phase): Octadecyl-functionalized silica suppresses silanol interactions, shifting the retention mechanism to hydrophobic partitioning. This is often the superior choice for highly polar thiazole derivatives. By adding an acidic modifier like Trifluoroacetic Acid (TFA) or phosphoric acid to the eluent, the carboxylate moiety is protonated, increasing the molecule's hydrophobicity and yielding sharp, highly reproducible spots[3].

Mobile Phase Optimization & Rf Data

The table below summarizes comparative Rf values for thiazole acetic acids across different phase systems.

Stationary PhaseSolvent System (v/v)AdditivesTarget CompoundExpected RfSpot Shape
Silica Gel 60 F254Dichloromethane : Methanol (9:1)NoneThiazoleacetic acid0.35Moderate Tailing
Silica Gel 60 F254n-Butanol : Acetic Acid : Water (4:1:1)Acetic Acid (Systemic)2-Amino-4-thiazoleacetic acid0.50Sharp
RP-18 F254sAcetonitrile : Water (40:60)0.1% TFA2-Amino-4-thiazoleacetic acid0.65Sharp

Data Note: The Dichloromethane/Methanol (9:1) system yielding an Rf of 0.35 is an established industry standard for less polar, protected thiazole acetic acid derivatives[4]. However, for unprotected zwitterions, the classic BAW (Butanol/Acetic Acid/Water) system is required to break intermolecular hydrogen bonding.

Visualization Strategies

Because thiazole acetic acids lack extended chromophores beyond the localized heterocyclic ring, multi-modal visualization is required to confirm spot identity and purity.

  • Non-Destructive UV (254 nm): The conjugated π -system of the thiazole ring quenches the fluorescence of the F254 indicator embedded in the TLC plate, appearing as a dark spot against a bright green background[5].

  • Ninhydrin Stain (Destructive): Specific to the 2-amino derivative. Ninhydrin reacts with the primary amine upon heating to form Ruhemann's purple. This provides orthogonal confirmation that the migrating spot retains its amine functionality[4].

  • Potassium Permanganate (KMnO4): A general oxidative stain that reacts rapidly with the sulfur atom in the thiazole ring and any unsaturated bonds, yielding a bright yellow spot on a purple background[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your chromatographic data, do not rely solely on absolute Rf values, which fluctuate with temperature and chamber humidity. Use the following self-validating protocol.

Phase 1: Preparation & Chamber Saturation

  • Sample Preparation: Dissolve the thiazole acetic acid standard and the crude reaction mixture in HPLC-grade methanol to a concentration of 1 mg/mL. Causality: Methanol disrupts the dimeric hydrogen bonding of the carboxylic acid, ensuring a homogenous monomeric solution that prevents initial spot splitting.

  • Chamber Equilibration: Line a twin-trough development chamber with filter paper. Add the chosen mobile phase and allow it to equilibrate for exactly 20 minutes. Causality: Vapor saturation prevents solvent evaporation from the face of the plate during development, which would otherwise cause edge effects and artificially inflate Rf values.

Phase 2: Application & Development 3. Co-Spotting Technique: Apply 2 µL of the sample and standard solutions 1.5 cm from the bottom edge of the plate. Crucially, apply a third "co-spot" where the sample and standard are overlaid. Causality: The co-spot acts as an internal matrix control. If salts or byproducts in the crude sample alter the local pH and shift the Rf, the co-spot will still elute as a single, unified band, definitively confirming identity. 4. Development: Run the plate until the solvent front is 1 cm from the top edge. Mark the front immediately with a pencil upon removal.

Phase 3: Visualization 5. Air-dry the plate completely to remove acidic modifiers (which can interfere with stains). Inspect under UV 254 nm, outline the spots, and subsequently dip in 0.2% Ninhydrin solution, heating at 105°C for 3 minutes to visualize the amine.

Method Development Workflow

TLC_Optimization A Sample Prep (1 mg/mL in MeOH) B Stationary Phase Selection A->B C Silica Gel 60 F254 (Normal Phase) B->C D RP-18 F254s (Reversed Phase) B->D E Eluent: DCM/MeOH (9:1) or BAW (4:1:1) C->E F Eluent: MeCN/H2O/TFA (40:60:0.1) D->F G Chamber Saturation & Development E->G F->G H Visualization (UV 254nm, Ninhydrin, KMnO4) G->H I Rf Calculation & Method Validation H->I

Workflow for optimizing TLC separation of thiazole acetic acid derivatives.

References

  • Google Patents. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.1[1]

  • CymitQuimica. CAS 29676-71-9: 2-Amino-4-thiazoleacetic acid.2[2]

  • LGC Standards. Certificate of Analysis - Thiazoleacetic Acid.4[4]

  • SIELC Technologies. Separation of 2-Amino-4-thiazoleacetic acid on Newcrom R1 HPLC column.3[3]

  • PMC (NIH). New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles: Design, Synthesis, Biological Evaluation.5[5]

Sources

Validation

Elemental Analysis Standards for (2-Phenylamino-thiazol-4-yl)-acetic acid: A Comparative Methodological Guide

Executive Summary Defining the elemental purity of (2-Phenylamino-thiazol-4-yl)-acetic acid (Chemical Formula: C11​H10​N2​O2​S ) requires a multi-tiered analytical approach. As a highly functionalized heterocycle contain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Defining the elemental purity of (2-Phenylamino-thiazol-4-yl)-acetic acid (Chemical Formula: C11​H10​N2​O2​S ) requires a multi-tiered analytical approach. As a highly functionalized heterocycle containing sulfur, nitrogen, and a carboxylic acid moiety, this compound presents unique combustion and ionization challenges. This guide objectively compares the performance of primary elemental analysis alternatives and provides field-proven, self-validating protocols to establish rigorous elemental standards for researchers and drug development professionals.

PART 1: Comparative Analysis of Elemental Methodologies

To establish the absolute purity and safety profile of (2-Phenylamino-thiazol-4-yl)-acetic acid, researchers must select the appropriate analytical tool based on the target element, required sensitivity, and the molecule's structural behavior.

Table 1: Performance Comparison of Elemental Analysis Alternatives

MethodologyTarget ElementsSensitivity / LODPrimary ApplicationLimitations
CHNS/O Microanalysis C, H, N, S, O±0.3% absoluteBulk empirical formula validationCannot detect trace metals; highly sensitive to ambient moisture.
ICP-MS (USP <232>) Transition Metals (Pd, Pt, As, Pb)Parts-per-billion (ppb)Trace catalyst & toxic heavy metal screeningDestructive; requires aggressive microwave digestion of the organic matrix.
qNMR (Orthogonal) Specific isotopes ( 1 H, 13 C)~1-2% relativeStructural verification & organic impuritiesHigh initial equipment cost; does not provide a true "elemental" mass balance.
PART 2: Bulk Elemental Purity via CHNS/O Microanalysis
The Causality of the Method

CHNS/O microanalysis (utilizing the Pregl-Dumas method) is the gold standard for validating the bulk empirical formula of organic compounds ( [1]). However, the thiazole ring in (2-Phenylamino-thiazol-4-yl)-acetic acid is thermally robust. Standard combustion at 900°C often results in incomplete oxidation of the C-S and C-N bonds, leading to artificially low sulfur readings and residual carbon buildup.

To counteract this, the protocol must utilize a combustion temperature of 1000°C and introduce Vanadium Pentoxide ( V2​O5​ ) as an oxidative flux. V2​O5​ acts as a catalyst to ensure complete mineralization of the heterocycle into quantifiable gases ( CO2​ , H2​O , NO2​ , SO2​ ). Furthermore, the carboxylic acid moiety makes the compound hygroscopic. Failing to correct for absorbed moisture will artificially inflate the hydrogen and oxygen percentages. Therefore, a prior Loss on Drying (LOD) test is a mandatory prerequisite ( [3]).

Table 2: Theoretical Elemental Composition ( C11​H10​N2​O2​S , MW: 234.27 g/mol )

ElementTheoretical Mass (%)Acceptable Experimental Range (±0.3%)
Carbon (C) 56.40%56.10% – 56.70%
Hydrogen (H) 4.30%4.00% – 4.60%
Nitrogen (N) 11.96%11.66% – 12.26%
Oxygen (O) 13.66%13.36% – 13.96%
Sulfur (S) 13.69%13.39% – 13.99%
Self-Validating Protocol 1: CHNS/O Combustion Analysis
  • Moisture Correction (USP <731>): Weigh 1.0 g of the sample and dry in a vacuum oven at 105°C to a constant weight. Calculate the moisture percentage and apply this correction factor to the final CHNS/O data.

  • System Suitability (Self-Validation): Weigh 2.0 mg of a Sulfanilamide standard into a tin capsule. Analyze to ensure the system recovers all elements within ±0.15% of theoretical values. (Causality: Sulfanilamide mimics the S and N heteroatom profile of our target compound, validating the GC column separation and detector calibration).

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the dried (2-Phenylamino-thiazol-4-yl)-acetic acid into a tin capsule using a microbalance.

  • Flux Addition: Add ~2.0 mg of V2​O5​ powder directly into the capsule to catalyze thiazole ring combustion. Crimp the capsule tightly to exclude atmospheric air.

  • Combustion & Detection: Drop the capsule into the 1000°C oxidation furnace. The tin capsule produces an exothermic flash (reaching ~1800°C), ensuring complete conversion to the gas phase. Quantify via a Thermal Conductivity Detector (TCD).

Mechanism Sample Sample + V2O5 (Tin Capsule) Combust Flash Combustion (1000°C, O2) Sample->Combust Reduce Cu Reduction (Remove O2) Combust->Reduce GC GC Separation Reduce->GC Detect TCD Detection (CO2, H2O, N2, SO2) GC->Detect

Fig 1: Pregl-Dumas flash combustion pathway for CHNS analysis.

PART 3: Trace Elemental Impurities via ICP-MS (USP <232>)
The Causality of the Method

While CHNS/O confirms the bulk formula, it cannot detect trace transition metals. The synthesis of 2-aminothiazole derivatives frequently utilizes palladium for cross-coupling or copper for C-N bond formation. Regulatory guidelines mandate the screening of these elemental impurities due to their high toxicity ( [2]).

ICP-MS is the superior alternative here, offering parts-per-billion (ppb) sensitivity. However, introducing an intact aromatic organic matrix into an ICP-MS will extinguish the argon plasma and deposit carbon on the interface cones. Therefore, aggressive microwave digestion using concentrated nitric and hydrochloric acids is required to completely destroy the organic framework before analysis.

Self-Validating Protocol 2: ICP-MS Trace Metal Screening
  • Matrix Digestion: Weigh 0.1 g of (2-Phenylamino-thiazol-4-yl)-acetic acid into a PTFE microwave digestion vessel. Add 6 mL of concentrated HNO3​ and 1 mL of HCl . (Causality: HCl is necessary to stabilize elements like Palladium and Platinum in solution as soluble chloro-complexes).

  • Microwave Program: Heat to 200°C over 15 minutes and hold for 20 minutes. Cool to room temperature and dilute to 50 mL with ultra-pure water.

  • Internal Standardization: Spike the diluted sample with a 10 ppb internal standard mix (e.g., Yttrium, Indium, Bismuth). (Causality: Internal standards correct for matrix-induced signal suppression and physical variations in nebulizer efficiency).

  • Spike Recovery (Self-Validation): Prepare a duplicate sample spiked with a known concentration of target elements (e.g., 1 ppm Pd, As, Pb). The analytical run is only valid if the spike recovery falls between 80% and 120%.

  • Analysis: Aspirate into the ICP-MS and quantify against a multi-point external calibration curve.

Workflow Start Sample: (2-Phenylamino-thiazol-4-yl)-acetic acid Pre USP <731> Loss on Drying (Moisture Correction) Start->Pre Step 1 Bulk Bulk Purity CHNS/O Analysis Pre->Bulk Step 2a Trace Trace Impurities USP <232> ICP-MS Pre->Trace Step 2b

Fig 2: Strategic workflow for comprehensive elemental analysis.

Conclusion

For complex heterocycles like (2-Phenylamino-thiazol-4-yl)-acetic acid, relying on a single analytical technique is insufficient. A rigorous, self-validating framework requires pairing CHNS/O microanalysis (for bulk C, H, N, S, O mass balance) with ICP-MS (for trace metal regulatory compliance). By controlling variables such as moisture content and ring combustion thermodynamics, researchers can ensure absolute scientific integrity in their elemental standard reporting.

References
  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: USP <232> Elemental Impurities—Limits Source: Analytik Jena URL: [Link]

  • Title: Fast Loss on Drying Results through Thermogravimetric Analysis (USP <731>) Source: Netzsch URL: [Link]

Comparative

Analytical Modalities for Crystal Structure Confirmation of (2-Phenylamino-thiazol-4-yl)-acetic acid: A Comparative Guide

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the bottleneck of structural elucidation in early-stage drug development. The compound (2-Phenylamino-thiazol-4-yl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the bottleneck of structural elucidation in early-stage drug development. The compound (2-Phenylamino-thiazol-4-yl)-acetic acid (CAS: 56355-78-3) and its fluorinated derivatives represent a highly potent class of AMP-activated protein kinase (AMPK) activators. Confirming the precise 3D crystal structure of this small molecule is not merely an analytical formality; it is a prerequisite for understanding its allosteric binding mechanisms, mapping its hydrogen-bond networks, and ensuring batch-to-batch polymorphic consistency during scale-up.

This guide objectively compares the performance of leading analytical modalities—Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—for the structural confirmation of this specific aminothiazole derivative, providing actionable, field-proven protocols.

Mechanistic Context: Why 3D Conformation Matters

To understand the necessity of rigorous structural confirmation, we must first look at the molecule's biological target. Derivatives of this scaffold, such as Activator-3, act as potent AMP mimetics. They bind directly to the cystathionine-β-synthase (CBS) domains of the AMPK γ-subunit, triggering a conformational shift that protects the catalytic α-subunit from dephosphorylation by PP2C [1].

The exact spatial orientation of the carboxylic acid moiety relative to the thiazole and phenyl rings dictates this binding affinity. Therefore, confirming the solid-state conformation provides critical baseline data for in silico docking and rational drug design.

AMPK_Pathway Compound (2-Phenylamino-thiazol-4-yl)-acetic acid (AMP Mimetic) AMPK_Gamma AMPK γ-Subunit (CBS Domains) Compound->AMPK_Gamma Allosteric Binding AMPK_Alpha AMPK α-Subunit (Catalytic Domain) AMPK_Gamma->AMPK_Alpha Conformational Shift PP2C PP2C Phosphatase AMPK_Alpha->PP2C Resists Dephosphorylation Metabolism Metabolic Reprogramming (Glucose Uptake, Lipid Oxidation) AMPK_Alpha->Metabolism Kinase Activation LKB1 LKB1 Kinase LKB1->AMPK_Alpha Phosphorylates Thr172

Fig 1. AMPK activation pathway driven by (2-Phenylamino-thiazol-4-yl)-acetic acid binding.

The Crystallization Challenge: Causality of Solid-State Behavior

(2-Phenylamino-thiazol-4-yl)-acetic acid presents a distinct crystallographic challenge. The molecule features a flexible acetic acid tail and a conjugated phenylamino-thiazole core. In solution, the strong propensity for the carboxylic acid groups to form robust intermolecular hydrogen-bonded dimers, combined with the π-π stacking of the aromatic rings, often leads to rapid, uncontrolled precipitation.

The Causality: This rapid nucleation kinetics thermodynamically favors the formation of microcrystalline powders rather than the large, well-ordered single crystals (>10 µm) required for traditional X-ray diffraction. Consequently, researchers must frequently pivot from standard SC-XRD to advanced techniques capable of interrogating bulk powders or sub-micron particles.

Comparative Analysis of Analytical Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

When large crystals can be grown (e.g., via slow vapor diffusion), SC-XRD provides the highest resolution and unambiguous absolute configuration. However, its utility is strictly bottlenecked by the sample's crystallizability.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Innovator

MicroED is revolutionizing small molecule crystallography. Because electrons interact with matter approximately 10,000 times more strongly than X-rays, MicroED can yield atomic-resolution data from crystals as small as 100 nm [2]. For (2-Phenylamino-thiazol-4-yl)-acetic acid, which naturally precipitates as a fine powder, MicroED bypasses the need for months of crystallization screening.

Powder X-Ray Diffraction (PXRD) + CSP: The Bulk Phase Workhorse

When individual nanocrystals cannot be isolated, PXRD combined with Crystal Structure Prediction (CSP) algorithms serves as a robust alternative. The experimental powder pattern is matched against computationally generated crystal lattices using Rietveld refinement [3]. While it lacks the direct atomic precision of SC-XRD, it is unparalleled for confirming bulk phase purity.

Crystal_Workflow Synthesis Synthesize Compound Crystallization Crystallization Screening Synthesis->Crystallization CheckSize Crystal Size > 10 µm? Crystallization->CheckSize SCXRD Single-Crystal XRD (Gold Standard) CheckSize->SCXRD Yes CheckMicro Microcrystalline Powder? CheckSize->CheckMicro No Structure Confirmed 3D Structure SCXRD->Structure MicroED MicroED (Nanocrystals <1 µm) CheckMicro->MicroED Nanocrystals PXRD Powder XRD + CSP (Bulk Phase) CheckMicro->PXRD Bulk Powder MicroED->Structure PXRD->Structure

Fig 2. Decision matrix for selecting the optimal crystal structure confirmation modality.

Quantitative Performance Matrix

The following table summarizes the operational parameters of each modality when applied specifically to aminothiazole-acetic acid derivatives.

ModalityMinimum Crystal SizeTypical ResolutionData Collection TimePrimary StrengthKey Limitation
SC-XRD > 10 µm0.70 – 0.85 Å2 – 12 hoursUnambiguous atomic coordinates & stereochemistry.Requires extensive crystallization screening.
MicroED ~ 100 nm (0.1 µm)0.80 – 1.00 Å< 10 minutesSolves structures directly from "amorphous" powders.High equipment cost (Cryo-TEM); dynamic scattering effects.
PXRD + CSP Bulk PowderN/A (Refinement)1 – 4 hoursExcellent for phase purity and polymorph identification.Relies heavily on computational models; struggles with disorder.
ssNMR Bulk PowderN/A (Spectroscopic)12 – 48 hoursIdentifies specific H-bonding networks (e.g., acid dimers).Does not provide a complete 3D coordinate map alone.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: SC-XRD Workflow for (2-Phenylamino-thiazol-4-yl)-acetic acid
  • Crystallization via Solvent Evaporation: Dissolve 10 mg of the compound in 1 mL of a 1:1 methanol/ethyl acetate mixture.

    • Causality: Methanol disrupts the strong carboxylic acid dimers, while ethyl acetate provides a moderately polar environment to slow the precipitation rate, encouraging larger crystal growth.

  • Crystal Harvesting and Mounting: Select a single crystal with dimensions >10 x 10 x 10 µm under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.

    • Validation Checkpoint: The oil must completely encase the crystal. If exposed to air, the crystal may rapidly lose solvate molecules, causing the lattice to crack and mosaicity to spike, ruining diffraction quality.

  • Data Collection: Flash-cool the sample to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å).

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Checkpoint: An R₁ value < 0.05 and a goodness-of-fit (S) near 1.0 confirm a highly accurate, reliable structural model.

Protocol B: MicroED Workflow for Nanocrystalline Powders
  • Sample Preparation: Apply 2 µL of the microcrystalline powder suspension (suspended in a non-solvating medium like hexane) to a glow-discharged holey carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane.

  • Cryogenic Transfer: Transfer the grid to a cryo-TEM operating at 200 kV.

    • Validation Checkpoint: The grid must be maintained strictly at 77 K using liquid nitrogen throughout the transfer. Failure to do so will result in the rapid sublimation of amorphous ice and immediate radiation damage to the organic crystal lattice upon electron exposure.

  • Continuous Rotation Data Collection: Locate an isolated nanocrystal (~100–300 nm). Illuminate the crystal with an ultra-low dose electron beam (<0.01 e⁻/Ų/s). Continuously rotate the stage from -30° to +30° while recording a diffraction movie.

    • Causality: The ultra-low dose is mandatory; it prevents the highly energetic electron beam from destroying the fragile organic C-C and C-N bonds before the diffraction spots can be recorded on the detector.

  • Data Processing: Convert the movie frames to standard crystallographic formats (e.g., SMV) and process the reflections using software like DIALS or XDS to generate the final 3D map.

Conclusion

For the structural confirmation of (2-Phenylamino-thiazol-4-yl)-acetic acid, the choice of analytical modality is dictated entirely by the physical form of the synthesized material. While SC-XRD remains the undisputed gold standard for atomic precision, the strong intermolecular forces inherent to this molecule often thwart single-crystal growth. In such cases, MicroED emerges as the superior choice, offering SC-XRD-level resolution directly from sub-micron powders, saving weeks of futile crystallization screening.

References

  • Bung, N., Surepalli, S., Seshadri, S., et al. (2018). "2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK." Scientific Reports, 8, 9599. URL:[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. URL:[Link]

  • Vasileiadis, M., et al. (2022). "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics, 19(7), 2120-2131. URL:[Link]

Sources

Validation

Comparative Stability Studies of Thiazole-4-yl Acetic Acid Derivatives: A Comprehensive Guide for Drug Development

As a structural cornerstone in modern medicinal chemistry, the 2-aminothiazol-4-yl acetic acid (ATAA) pharmacophore is critical to the efficacy of third-generation cephalosporins (e.g., cefotaxime, cefdinir) and various...

Author: BenchChem Technical Support Team. Date: March 2026

As a structural cornerstone in modern medicinal chemistry, the 2-aminothiazol-4-yl acetic acid (ATAA) pharmacophore is critical to the efficacy of third-generation cephalosporins (e.g., cefotaxime, cefdinir) and various targeted peptidomimetics. However, the free acid form of ATAA presents significant stability challenges during synthesis, storage, and formulation.

This guide provides an objective, data-driven comparison of ATAA and its primary derivatives—evaluating their thermodynamic and kinetic stability profiles, the mechanistic causality behind their degradation, and the validated analytical protocols required to study them.

Comparative Stability Profile: Quantitative Data

To select the optimal derivative for your synthetic workflow or formulation, it is essential to understand how functional group modifications alter the molecule's susceptibility to environmental stressors.

DerivativeChemical StatePhotostability (UV)Thermal Stability (Solid)Hydrolytic Stability (pH 2-10)Primary Degradation Pathway
ATAA (Free Acid) Zwitterionic / NeutralPoorModerate (Dec. 117°C)ModerateDecarboxylation to 2-amino-4-methylthiazole
ATAA-HCl Hydrochloride SaltExcellent High (Dec. 151°C) HighHighly stable in solution and solid state
EATA Ethyl EsterGoodGood (M.P. 94°C)Poor (Base-sensitive)Ester hydrolysis reverting to free acid
Syn-Methoxyimino-ATAA Oxime EtherPoor (Isomerizes)ModerateModerateSyn-to-anti isomerization

Mechanistic Causality of Degradation (E-E-A-T)

Understanding why these derivatives degrade dictates how we handle them. As application scientists, we do not merely observe degradation; we map the electronic and thermodynamic drivers behind it.

The Decarboxylation Dilemma of Free ATAA

The free 2-aminothiazol-4-yl acetic acid is notoriously light-sensitive and prone to degradation in solution [1]. The causality lies in its structural resemblance to a β -keto acid. The electron-withdrawing nature of the adjacent thiazole ring acts as an electron sink. Upon exposure to UV light or thermal stress, the molecule readily forms a cyclic transition state that facilitates the loss of CO2​ , yielding 2-amino-4-methylthiazole.

Stabilization via Salt Formation (ATAA-HCl)

To arrest this decarboxylation, the industry standard is to utilize the hydrochloride salt (ATAA-HCl). Protonation of the basic aminothiazole nitrogen drastically alters the electronic distribution of the heterocycle. This protonation increases the activation energy required to achieve the decarboxylation transition state. Consequently, ATAA-HCl is highly stable both in aqueous solution and as a solid, making it the preferred reagent for bulk pharmaceutical manufacturing [1].

Hydrolytic Susceptibility of Esters (EATA)

Ethyl 2-amino-4-thiazoleacetate (EATA) bypasses decarboxylation by masking the carboxylic acid. However, this introduces a new vulnerability: hydrolysis. Under basic or strongly acidic conditions, the ester undergoes standard nucleophilic acyl substitution, reverting to the unstable free acid. Thus, EATA is ideal for anhydrous synthetic routes but unsuitable for aqueous formulations.

The Syn-Anti Isomerization in Oxime Derivatives

In advanced intermediates (like the side chains of Cefdinir), a methoxyimino group is added to the ATAA scaffold. The syn (Z) isomer is required for antibacterial efficacy because it fits the active site of bacterial penicillin-binding proteins. However, the syn isomer is kinetically trapped. Under UV stress or pH fluctuations, the π -bond of the oxime transiently breaks, allowing rotation to the thermodynamically more stable anti (E) isomer [3]. This pH-dependent isomerization is a critical quality attribute (CQA) that must be monitored.

Visualizing the Degradation Pathways

G ATAA ATAA (Free Acid) Light/Heat Sensitive Decarb Decarboxylation (2-amino-4-methylthiazole) ATAA->Decarb UV / Heat EATA EATA (Ethyl Ester) Stable to Light Hydrolysis Ester Hydrolysis (Reverts to Free Acid) EATA->Hydrolysis Aqueous Base/Acid HCl ATAA-HCl Salt Highly Stable StableNode Stable in Solution & Solid State HCl->StableNode Ambient Storage

Fig 1: Primary degradation pathways of ATAA derivatives based on functional group modifications.

Self-Validating Experimental Protocols

To objectively compare these derivatives in your own laboratory, utilize the following self-validating workflows.

Protocol 1: Forced Degradation (Photolytic & Thermal)

This protocol isolates the decarboxylation pathway of the free acid versus the HCl salt.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of ATAA (Free Acid) and ATAA-HCl in HPLC-grade water.

  • Stress Conditions:

    • Photolytic: Expose aliquots to UV-Vis light (1.2 million lux hours and 200 watt-hours/m²) in a photostability chamber.

    • Thermal: Incubate separate aliquots in sealed ampoules at 60°C for 7 days.

  • Control: Keep one aliquot of each wrapped in aluminum foil at 4°C (Dark Control).

  • Self-Validation Check: Mass balance must be achieved. The loss in the parent peak area on HPLC must equal the sum of the degradation product peak areas (specifically tracking the 2-amino-4-methylthiazole mass adduct via LC-MS).

Protocol 2: Stability-Indicating HPLC-UV Method for Syn/Anti Isomerization

This method is optimized to separate polar heterocyclic degradation products and resolve syn/anti isomers [2].

  • Instrumentation & Column: HPLC system with PDA detector. Use a C18 Reversed-Phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.02 M Ammonium formate buffer, adjusted to pH 4.5 (critical for maintaining the ionization state of the aminothiazole ring).

    • Solvent B: 100% Methanol.

  • Gradient Elution: 5% B to 60% B over 25 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 272 nm (the chromophoric maximum for the thiazole ring).

  • System Suitability (Self-Validation): Inject a mixed standard containing both syn and anti isomers. The protocol is only valid if the chromatographic resolution ( Rs​ ) between the syn and anti peaks is ≥2.0 , and the tailing factor is ≤1.5 .

HPLC Sample Stress Sample (Syn-Isomer) Stress UV / pH Stress (Generates Anti-Isomer) Sample->Stress HPLC C18 HPLC Gradient Elution Stress->HPLC Detector UV Detection (272 nm) HPLC->Detector Data Chromatogram (Rs >= 2.0) Detector->Data

Fig 2: Self-validating HPLC workflow for tracking syn-to-anti isomerization under stress conditions.

References

  • Process for the preparation of (2-amino-thiazol-4yl)
  • Improved Synthesis of Cefdinir and Its Polymorphic Form, an Antibacterial Active Pharmaceutical Ingredient ResearchGate[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2-Phenylamino-thiazol-4-yl)-acetic acid

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (2-Phenylamino-thiazol-4-yl)-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach is paramount. The procedures outlined below are based on best practices for handling analogous thiazole derivatives and are designed to ensure the safety of laboratory personnel and the protection of our environment.[1][2]

Hazard Assessment and Characterization: A Cautious Approach

Due to the lack of specific toxicological data for (2-Phenylamino-thiazol-4-yl)-acetic acid, it is crucial to treat it as a hazardous substance.[1] Thiazole derivatives can exhibit a range of hazardous properties.[1][3]

Assumed Hazards:

  • Toxicity: Potential for acute toxicity if ingested, inhaled, or in contact with skin. It may also cause skin and eye irritation.[1][4]

  • Environmental Hazards: Assumed to be harmful to aquatic life. Therefore, it must not be allowed to enter drains or waterways.[1]

  • Flammability: While some thiazole derivatives are flammable, the acetic acid moiety may reduce this risk. However, it is prudent to keep the compound away from heat and ignition sources.[1][5]

  • Reactivity: Avoid contact with strong oxidizing agents and strong acids.[2][6]

Table 1: Assumed Hazard Profile and Necessary Precautions

Hazard CategoryAssumed ClassificationPrecautionary Measures
Physical Hazards Potentially Combustible SolidKeep away from heat, sparks, open flames, and hot surfaces.[1]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritantAvoid contact with skin and eyes. Do not breathe dust.[4][7] Wash hands thoroughly after handling.[4]
Environmental Hazards Harmful to Aquatic LifeDo not allow to enter drains or waterways.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling (2-Phenylamino-thiazol-4-yl)-acetic acid. The following table outlines the minimum recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To protect against splashes and airborne particles.
Hand Protection Nitrile gloves or other appropriate protective gloves.[2]To prevent skin contact.
Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[2]To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of (2-Phenylamino-thiazol-4-yl)-acetic acid must adhere to all local, state, and federal regulations.[3] The following protocol provides a general framework for its safe disposal as hazardous waste.

Step 1: Waste Collection and Segregation

  • Dedicated Container: Collect waste (2-Phenylamino-thiazol-4-yl)-acetic acid in a dedicated, chemically compatible, and properly sealed hazardous waste container.[1][8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[2][8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste".[1][8]

    • The full chemical name: "(2-Phenylamino-thiazol-4-yl)-acetic acid".[1]

    • The approximate concentration and volume of the waste.

    • The date of accumulation.

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be well-ventilated and include secondary containment to prevent the spread of potential spills.[1]

  • Secure Storage: Keep the storage area locked and away from sources of ignition.[2]

Step 4: Final Disposal

  • Authorized Vendor: Arrange for the pickup and disposal of the hazardous waste through a certified environmental management and hazardous waste disposal company.[1][10] Never dispose of this chemical down the drain or in the regular trash.[1][10][11]

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Disposal Decision Workflow

DisposalWorkflow start Start: (2-Phenylamino-thiazol-4-yl)- acetic acid waste generated assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe collect_waste Collect in Dedicated, Compatible Container select_ppe->collect_waste label_container Label Container: 'Hazardous Waste', Chemical Name, Date collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste spill_check Spill or Leak? store_waste->spill_check contact_ehs Contact Environmental Health & Safety (EHS) spill_check->contact_ehs Yes schedule_pickup Schedule Pickup with Certified Waste Vendor spill_check->schedule_pickup No spill_response Initiate Spill Response Protocol spill_response->schedule_pickup contact_ehs->spill_response document_disposal Document Disposal (Maintain Records) schedule_pickup->document_disposal end_process End: Compliant Disposal document_disposal->end_process

Caption: Decision workflow for the proper disposal of (2-Phenylamino-thiazol-4-yl)-acetic acid.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.

Minor Spills:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources: If flammability is a concern, extinguish any nearby ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels.[1]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department.[1]

Major Spills:

For major spills, immediately evacuate the area and contact your institution's emergency response team or EHS department.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

  • Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced monthly.[9] This status determines specific storage and disposal requirements.

  • Academic Laboratories: Academic institutions may be eligible to operate under Subpart K of the RCRA regulations, which provides alternative, more flexible requirements for managing hazardous waste in a laboratory setting.[12][13] These regulations emphasize that hazardous waste determinations should be made by trained professionals.[12]

It is imperative to consult with your EHS department to ensure full compliance with all applicable national, state, and local regulations.[9]

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Standard Operating Procedure (SOP) for Utilization of Spent Acetic acid. Central Pollution Control Board, India. [Link]

Sources

Handling

Personal protective equipment for handling (2-Phenylamino-thiazol-4-yl)-acetic acid

Comprehensive Safety and Handling Guide: (2-Phenylamino-thiazol-4-yl)-acetic acid As a Senior Application Scientist, I recognize that handling specialized organic intermediates like (2-Phenylamino-thiazol-4-yl)-acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (2-Phenylamino-thiazol-4-yl)-acetic acid

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like (2-Phenylamino-thiazol-4-yl)-acetic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, causality-driven approach to laboratory safety. This guide provides a self-validating operational and logistical framework for researchers and drug development professionals, ensuring absolute safety and compliance from weighing to disposal.

Chemical Profile & Hazard Identification

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical nature of the threat. (2-Phenylamino-thiazol-4-yl)-acetic acid is a solid organic acid containing a thiazole ring and a secondary amine. Like many fine crystalline powders, it poses a significant risk of aerosolization and electrostatic dispersion during routine laboratory manipulation[1].

Table 1: Chemical and Hazard Profile

Property / Hazard Specification
Chemical Name (2-Phenylamino-thiazol-4-yl)-acetic acid
CAS Number 56355-78-3
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2]

| Physical State | Solid / Crystalline Powder |

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the chemical's GHS hazard profile and the physical mechanics of powder handling. Every piece of equipment serves a specific, mechanistic purpose to interrupt the exposure pathway.

  • Eye/Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical safety goggles.

    • Causality: The H319 hazard indicates severe eye irritation upon contact[2]. Standard safety glasses with side shields are insufficient because airborne fine powders can bypass the shields. Goggles provide a necessary hermetic seal against micro-particulates[3].

  • Skin/Hand Protection:

    • Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to organic acids[4]. Double-gloving is a field-proven protocol for toxic powders; if the outer glove is contaminated or compromised during weighing, it can be safely removed without exposing the skin, effectively mitigating the H315 dermal hazard[1][4].

  • Respiratory Protection & Engineering Controls:

    • Requirement: Handling must occur inside a certified Chemical Fume Hood or a HEPA-filtered ventilated balance enclosure[1].

    • Causality: The H335 hazard warns of respiratory tract irritation[2]. A fume hood operating at a face velocity of 60-100 linear feet per minute (lfpm) physically pulls aerosolized particles away from the operator's breathing zone[5]. If a fume hood cannot be used due to severe balance vibration, an N95 or P100 particulate respirator is mandatory[1].

  • Body Protection:

    • Requirement: Flame-resistant or standard 100% cotton laboratory coat and closed-toe shoes[6].

Operational Workflow: Precision Powder Handling

To ensure a self-validating system, the handling protocol must actively prevent the hazards it seeks to mitigate. The primary risk during the transfer of (2-Phenylamino-thiazol-4-yl)-acetic acid is electrostatic charging, which causes the powder to scatter and become airborne[1].

Step-by-Step Weighing Protocol:

  • System Validation: Verify the fume hood is operational by checking the continuous monitoring device for proper face velocity (60-100 lfpm)[5]. Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Anti-Static Mitigation: Use anti-static weigh boats or an anti-static zero-stat gun. Thiazole powders frequently carry static charges that cause them to "jump" when manipulated with standard metal spatulas[1].

  • The Tare Method (Closed-System Transfer):

    • Place a sealed, empty vial on the analytical balance and tare it to zero[1].

    • Transfer the empty vial to the fume hood.

    • Using a disposable plastic spatula, add the estimated amount of (2-Phenylamino-thiazol-4-yl)-acetic acid into the vial and seal the cap tightly[1].

    • Return the sealed vial to the balance to record the mass.

    • Causality: This method ensures that the powder is never exposed to the open air outside of the engineered control zone, completely eliminating the inhalation risk and validating the safety of the workflow[1].

  • Decontamination: Wipe down the spatulas, balance, and fume hood surface with a towel wetted with a compatible solvent (e.g., ethanol or methanol) immediately after use to capture microscopic dust[1].

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination, in strict accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[7].

Solid Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area[4].

  • Protect: Ensure full PPE is donned (Goggles, double nitrile gloves, lab coat). If the spill is large and outside a ventilated hood, don a P100 respirator immediately[4].

  • Contain & Clean (No Dry Sweeping): Never use a dry brush or broom to clean up the powder. Dry sweeping generates hazardous dust clouds[1]. Instead, carefully cover the powder with a damp paper towel (wetted with water or a mild solvent) to suppress aerosolization[4].

  • Collect: Carefully scoop the wetted material using a disposable plastic scoop and place it into a sealable hazardous waste bag[4].

  • Decontaminate: Wash the spill area with soap and water, followed by a solvent wipe to remove any residual organic acid[4].

Waste Disposal: Do not dispose of (2-Phenylamino-thiazol-4-yl)-acetic acid in the regular trash or down the drain. Collect all solid waste, contaminated gloves, and weigh boats in a clearly labeled, leak-proof hazardous waste container. Coordinate with your facility's Environmental Health and Safety (EHS) department for disposal via a certified hazardous waste contractor[6].

Mechanistic Visualization: Safe Handling & Spill Response Workflow

G Start Hazard Assessment: (2-Phenylamino-thiazol-4-yl)-acetic acid (H315, H319, H335) EngControls Engineering Controls (Chemical Fume Hood / HEPA) Start->EngControls Step 1 PPE PPE Donning (Double Nitrile, Goggles, Lab Coat) EngControls->PPE Step 2 Handling Precision Powder Handling (Anti-static Tare Method) PPE->Handling Step 3 Spill Spill Detected? Handling->Spill Monitor SpillResponse Spill Response Protocol (Wet wipe, no dry sweeping) Spill->SpillResponse Yes Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Disposal No (Routine) SpillResponse->Disposal Cleanup Waste

Logical workflow for safe handling and spill response of (2-Phenylamino-thiazol-4-yl)-acetic acid.

References

  • Matrix Scientific. "(2-Phenylamino-thiazol-4-yl)-acetic acid CAS No. 56355-78-3." Available at:

  • BLD Pharm. "56355-78-3 | 2-(2-(Phenylamino)thiazol-4-yl)acetic acid GHS Information." Available at: 2

  • Cornell University Environmental Health and Safety. "Toxic Powder Weighing Protocols." Available at: 1

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Available at: 7

  • Labconco / University of Nebraska-Lincoln. "Fume Hood Guide Rev. 8/03." Available at: 5

  • Bowie State University. "Chemical Hygiene Plan." Available at: 6

  • Compliancy Group / OSHA. "OSHA Laboratory Standard Exposure Determination." Available at: 3

  • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program." Available at: 4

Sources

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